molecular formula C14H15NO2S B1593560 Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate CAS No. 350989-89-8

Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Cat. No.: B1593560
CAS No.: 350989-89-8
M. Wt: 261.34 g/mol
InChI Key: AJHNJSDIOXJGSA-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a useful research compound. Its molecular formula is C14H15NO2S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-9-4-6-10(7-5-9)11-8-18-13(15)12(11)14(16)17-2/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHNJSDIOXJGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352747
Record name methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350989-89-8
Record name methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed procedural instructions for the synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, serving as crucial intermediates in the synthesis of various bioactive molecules.[1][2][3][4][5] This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of 2-Aminothiophenes

The 2-aminothiophene scaffold is a privileged five-membered heterocyclic motif that is a cornerstone in the synthesis of numerous compounds with a wide array of biological activities.[2][3][4] These derivatives have demonstrated potential as antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[2][3] The versatility of the 2-aminothiophene core allows for extensive chemical modifications, making it an attractive building block for the development of novel therapeutic agents.[5][6] The title compound, this compound, is a valuable intermediate for creating a library of derivatives for further pharmacological evaluation.

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

The most prominent and efficient method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7][8][9] This multicomponent reaction, named after its discoverer Karl Gewald, involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[7][9][10] The reaction is lauded for its operational simplicity, the ready availability of starting materials, and its ability to generate molecular diversity in a single step.[6][11]

Reaction Mechanism: A Stepwise Elucidation

The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps:[7][12]

  • Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the ketone (4-ethylacetophenone) and the active methylene compound (methyl cyanoacetate). This step forms a stable α,β-unsaturated cyanoester intermediate.[7][12]

  • Michael Addition of Sulfur: Elemental sulfur, activated by the basic medium, undergoes a nucleophilic attack by the enolate of the Knoevenagel product.

  • Cyclization and Tautomerization: The resulting intermediate then undergoes an intramolecular cyclization, followed by tautomerization to yield the final, stable 2-aminothiophene ring system.[7]

The overall reaction can be depicted as follows:

Overall reaction scheme for the Gewald synthesis of this compound
Figure 1: Overall reaction for the synthesis of this compound via the Gewald reaction.

Below is a DOT language representation of the logical workflow of the Gewald reaction.

Gewald_Reaction_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Ketone 4-Ethylacetophenone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Step 1 Cyanoester Methyl Cyanoacetate Cyanoester->Knoevenagel Step 1 Sulfur Elemental Sulfur Sulfur_Addition Sulfur Addition (Thiolation) Sulfur->Sulfur_Addition Step 2 Base Base Catalyst (e.g., Morpholine) Base->Knoevenagel Step 1 Knoevenagel->Sulfur_Addition Intermediate Cyclization Intramolecular Cyclization Sulfur_Addition->Cyclization Step 3 Tautomerization Tautomerization Cyclization->Tautomerization Step 4 Product Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate Tautomerization->Product

Diagram 1: Logical workflow of the Gewald multicomponent reaction.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of the title compound. The protocol is a self-validating system, with each step designed to ensure optimal yield and purity.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.Purity
4-EthylacetophenoneC₁₀H₁₂O148.20937-30-4≥97%
Methyl CyanoacetateC₄H₅NO₂99.09105-34-0≥99%
Elemental SulfurS32.077704-34-9≥99.5%
MorpholineC₄H₉NO87.12110-91-8≥99%
EthanolC₂H₅OH46.0764-17-5Anhydrous
MethanolCH₃OH32.0467-56-1Reagent Grade
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 4-ethylacetophenone (0.05 mol, 7.41 g).[13]

  • Addition of Reagents: To the flask, add methyl cyanoacetate (0.05 mol, 4.95 g) and elemental sulfur (0.05 mol, 1.60 g) in 30 mL of methanol.[13]

  • Catalyst Addition: With continuous stirring, slowly add morpholine (5 mL) dropwise over a period of 30 minutes at a temperature of 35-40 °C.[13] The use of a basic catalyst like morpholine is crucial for the initial condensation step.[9][10]

  • Reaction Progression: After the addition of morpholine is complete, heat the reaction mixture to 45 °C and maintain this temperature with stirring for 3 hours.[13] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate will form.

  • Purification: Collect the solid product by filtration and wash it with cold ethanol.[13] The crude product can be further purified by recrystallization from ethanol to yield the pure this compound.[13]

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • Melting Point: Determination of the melting point range.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the presence of all expected functional groups.

    • FT-IR: To identify characteristic vibrational frequencies of the functional groups (e.g., N-H, C=O, C-S).

    • Mass Spectrometry: To determine the molecular weight of the compound.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Methyl cyanoacetate is a combustible liquid and can cause skin and eye irritation.[14]

  • Morpholine is a corrosive and flammable liquid.

  • Elemental sulfur is a flammable solid.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The Gewald reaction provides a robust and efficient pathway for the synthesis of this compound. This technical guide outlines a reliable and reproducible protocol, grounded in established chemical principles. The versatility of the 2-aminothiophene core, coupled with the efficiency of the Gewald synthesis, makes this methodology a valuable tool for researchers in the field of medicinal chemistry and drug discovery. By following the detailed procedures and safety precautions outlined in this document, researchers can confidently synthesize this important chemical intermediate for further investigation and development.

References

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2025). Vertex AI Search.
  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. (2023). Synlett.
  • Green methodologies for the synthesis of 2-aminothiophene. (2022). PMC.
  • Gewald reaction. Wikipedia.
  • Gewald Reaction. Organic Chemistry Portal.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2021). The Journal of Organic Chemistry.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. (2022). Journal of Pharmaceutical Negative Results.
  • An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. (2023). ResearchGate.
  • Gewald Reaction. J&K Scientific LLC.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry.
  • Thiophene synthesis. Organic Chemistry Portal.
  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. (2017). PubMed.
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2021). PMC.
  • A green chemistry approach to gewald reaction. (2015). Der Pharma Chemica.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2011). Arkivoc.
  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals.
  • Methyl cyano acetate, 99% 105-34-0 India. Ottokemi.
  • What is the most feasible route for the synthesis of Methyl cyanoacetate?. Guidechem.
  • Synthesis, properties and biological activity of thiophene: A review. (2011). Der Pharma Chemica.
  • 4-Ethylacetophenone. ChemicalBook.
  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate synthesis. ChemicalBook.
  • METHYL CYANOACETATE FOR SYNTHESIS. CDH Fine Chemical.

Sources

Physicochemical properties of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a versatile synthon for more complex heterocyclic systems.[1] This document details the primary synthetic route to this class of compounds via the Gewald reaction, including a discussion of the underlying mechanism and a detailed experimental protocol. A central focus is placed on the predicted physicochemical and spectroscopic properties of the title compound, based on data from closely related analogues. This guide serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiophene-based compounds in drug discovery and materials science.

Introduction: The Significance of the 2-Aminothiophene Scaffold

The 2-aminothiophene motif is a privileged heterocyclic structure in modern drug development.[2][3] Its prevalence stems from its chemical stability, ease of functionalization, and its ability to serve as a pharmacophore for a wide array of biological targets. Compounds incorporating this scaffold have demonstrated significant pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4] The versatility of the 2-aminothiophene ring allows it to act as a synthetic building block for various fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are themselves of great interest in medicinal chemistry.[5] The title compound, this compound, represents a specific analogue designed to explore structure-activity relationships, with the 4-ethylphenyl group providing lipophilic character and the methyl ester and amino groups offering sites for further chemical modification.

Synthesis and Mechanistic Rationale

The most efficient and widely adopted method for preparing polysubstituted 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction first reported in the 1960s.[6][7] This reaction is valued for its operational simplicity, the accessibility of its starting materials, and its tolerance of a wide range of substituents.[7]

The Gewald Reaction Mechanism

The reaction proceeds through three principal stages, initiated by a base catalyst such as a secondary or tertiary amine (e.g., morpholine, triethylamine).[8]

  • Knoevenagel-Cope Condensation: The base catalyzes the condensation between the α-methylene ketone (4-ethylacetophenone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate. The choice of base is critical; it must be strong enough to deprotonate the active methylene compound without promoting significant self-condensation of the ketone.[8][9]

  • Michael Addition of Sulfur: Elemental sulfur adds to the activated α,β-unsaturated nitrile. This step is complex and involves the nucleophilic attack of the enolate on the sulfur ring (typically S₈), leading to the formation of a sulfurated intermediate.[9]

  • Intramolecular Cyclization and Tautomerization: The intermediate undergoes an intramolecular cyclization, where the sulfur attacks the nitrile group, followed by tautomerization to yield the final, stable 2-aminothiophene aromatic ring.[9]

The overall workflow is a powerful example of reaction telescoping, where multiple transformations occur in a single pot, enhancing efficiency and reducing waste.

Gewald_Synthesis Figure 1: Gewald Reaction for this compound Reactants Starting Materials: - 4-Ethylacetophenone - Methyl Cyanoacetate - Elemental Sulfur (S₈) - Base (e.g., Morpholine) Step1 Knoevenagel-Cope Condensation Reactants->Step1 Base Catalyst Step2 Michael Addition of Sulfur Step1->Step2 α,β-Unsaturated Nitrile Intermediate Step3 Intramolecular Cyclization & Tautomerization Step2->Step3 Sulfurated Intermediate Product Methyl 2-amino-4-(4-ethylphenyl) -thiophene-3-carboxylate Step3->Product

Caption: Synthetic pathway via the Gewald multicomponent reaction.

Physicochemical Characterization

As of the date of this guide, specific experimental data for this compound is not widely published. The following properties are predicted based on its chemical structure and established data from structurally similar analogues.

Chemical Structure

Analysis_Workflow Figure 3: Analytical Workflow for Compound Characterization Start Purified Solid Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR FTIR FT-IR Spectroscopy Start->FTIR MS Mass Spectrometry (ESI-MS) Start->MS Confirm Structure Confirmation & Purity Assessment NMR->Confirm FTIR->Confirm MS->Confirm End Characterized Compound Confirm->End Biological_Potential Figure 4: Biological Potential of the 2-Aminothiophene Core Core 2-Aminothiophene Scaffold App1 Anticancer Core->App1 App2 Antimicrobial Core->App2 App3 Anti-inflammatory Core->App3 App4 Enzyme Inhibition (e.g., Kinases) Core->App4 App5 CNS Activity Core->App5 App6 Receptor Modulation Core->App6

Sources

An In-Depth Technical Guide to the Crystal Structure and Properties of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted 2-aminothiophenes represent a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities.[1] This technical guide focuses on Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a member of this versatile class of heterocyclic compounds. While a definitive crystal structure for this specific molecule is not publicly available in crystallographic databases as of the latest search, this document provides a comprehensive analysis based on closely related structures, established synthetic methodologies, and spectroscopic data from analogous compounds. We will delve into the anticipated molecular geometry, key physicochemical properties, a detailed protocol for its synthesis via the Gewald reaction, and the broader context of its potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents based on the 2-aminothiophene scaffold.

Introduction: The Significance of 2-Aminothiophene Derivatives

The 2-aminothiophene moiety is a privileged scaffold in drug discovery, renowned for its broad spectrum of pharmacological activities. These include antimicrobial, antifungal, anti-inflammatory, analgesic, antioxidant, and antitumor properties.[1] The versatility of the thiophene ring system, coupled with the synthetic tractability of the Gewald reaction, has led to the generation of extensive libraries of derivatives for biological screening.[2] Compounds bearing the 2-aminothiophene-3-carboxylate core have shown promise as selective cytostatic agents, highlighting their potential in oncology research.[3] The title compound, this compound, combines this active core with a 4-ethylphenyl substituent, a feature that can modulate lipophilicity and target engagement.

Predicted Crystal Structure and Molecular Geometry

Although a specific crystal structure for this compound has not been reported, we can infer its key structural features from the crystallographic data of analogous compounds, such as Ethyl 2-amino-4-methylthiophene-3-carboxylate.[4][5]

It is anticipated that the thiophene ring will be essentially planar. The substituents at the 2, 3, and 4 positions—the amino group, the methyl carboxylate group, and the 4-ethylphenyl group, respectively—will lie close to the plane of the thiophene ring. Intramolecular hydrogen bonding between the amino group and the carbonyl oxygen of the ester is a common feature in these types of structures and is expected to be present, contributing to the overall planarity of the molecule.[4]

The 4-ethylphenyl group will be oriented at a dihedral angle with respect to the thiophene ring, the exact angle being influenced by steric hindrance and crystal packing forces. Intermolecular interactions, such as hydrogen bonds involving the amino group and potentially weak C-H···π interactions, are likely to play a significant role in the solid-state packing of the molecules.

Table 1: Predicted Crystallographic and Molecular Parameters
ParameterPredicted Value/CharacteristicRationale based on Analogs[4][5]
Crystal SystemMonoclinic or TriclinicCommon for substituted thiophenes
Space GroupP2₁/c or P-1Frequently observed for similar structures
Key Bond LengthsC-S (thiophene): ~1.72 ÅConsistent with thiophene ring geometry
C=C (thiophene): ~1.37 Å
C-N (amino): ~1.34 ÅPartial double bond character
C=O (ester): ~1.22 ÅTypical carbonyl bond length
Key Bond AnglesC-S-C (thiophene): ~92°Characteristic of a five-membered ring
Angles around sp² carbons: ~120°
Hydrogen BondingIntramolecular N-H···OStabilizes the planar conformation
Intermolecular N-H···O/SDictates crystal packing

Synthesis and Characterization

The most common and efficient method for the synthesis of 2-aminothiophene-3-carboxylates is the Gewald reaction .[1] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: Gewald Synthesis

Reaction: 4'-Ethylacetophenone + Methyl cyanoacetate + Sulfur → this compound

Materials:

  • 4'-Ethylacetophenone

  • Methyl cyanoacetate

  • Elemental Sulfur (powdered)

  • Diethylamine (or other suitable base)

  • Ethanol (or other suitable solvent)

Procedure:

  • To a solution of 4'-ethylacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in ethanol, add powdered elemental sulfur (1.1 equivalents).

  • To this stirred suspension, add diethylamine (1.5 equivalents) dropwise at room temperature.

  • The reaction mixture is then heated to reflux (typically 50-70 °C) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Expected Spectroscopic Data

Based on data from similar compounds like Methyl 2-amino-4-phenylthiophene-3-carboxylate[6], the following spectroscopic characteristics are anticipated:

  • ¹H NMR:

    • Singlet for the thiophene H-5 proton (if not substituted).

    • Broad singlet for the NH₂ protons.

    • Singlet for the OCH₃ protons of the ester.

    • Multiplets for the aromatic protons of the 4-ethylphenyl group.

    • Quartet and triplet for the ethyl group protons.

  • ¹³C NMR:

    • Signals corresponding to the quaternary and CH carbons of the thiophene ring.

    • Signal for the carbonyl carbon of the ester.

    • Signal for the methoxy carbon.

    • Signals for the carbons of the 4-ethylphenyl group.

  • IR (KBr, cm⁻¹):

    • N-H stretching vibrations (symmetric and asymmetric) in the range of 3300-3500 cm⁻¹.

    • C=O stretching of the ester group around 1660-1680 cm⁻¹.

    • C=C stretching of the thiophene and phenyl rings.

  • Mass Spectrometry:

    • A molecular ion peak corresponding to the molecular weight of the compound (C₁₄H₁₅NO₂S).

Potential Biological and Therapeutic Relevance

Derivatives of 2-aminothiophene-3-carboxylate have garnered significant interest in drug development due to their diverse biological activities. The introduction of different substituents on the thiophene and phenyl rings allows for the fine-tuning of their pharmacological profiles.

  • Antimicrobial and Antifungal Activity: Many 2-aminothiophene derivatives have demonstrated significant activity against a range of bacterial and fungal strains.[7][8] The title compound, with its lipophilic 4-ethylphenyl group, could potentially exhibit enhanced membrane permeability and, consequently, potent antimicrobial effects.

  • Anticancer Properties: Certain 2-aminothiophene-3-carboxylic acid ester derivatives have been identified as novel cytostatic agents with selectivity for specific cancer cell lines, including prostate cancer and T-cell lymphoma.[3] They have been shown to induce apoptosis and cause cell cycle arrest.[3] The specific substitution pattern of this compound warrants its investigation as a potential anticancer agent.

  • Other Potential Applications: The 2-aminothiophene scaffold has also been explored for its anti-inflammatory, analgesic, and antioxidant activities, suggesting a broad therapeutic potential for this class of compounds.[1]

Visualization of Key Concepts

Molecular Structure

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_workup Work-up & Purification Ketone 4'-Ethylacetophenone Reaction One-Pot Reaction Ketone->Reaction Nitrile Methyl Cyanoacetate Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Base Diethylamine (Base) Base->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Heat Reflux Heat->Reaction Quench Quench with Ice-Water Reaction->Quench Filter Filtration Quench->Filter Purify Recrystallization / Chromatography Filter->Purify Product Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate Purify->Product

Caption: Workflow for the Gewald synthesis of the title compound.

Conclusion

This compound is a promising, yet understudied, member of the pharmacologically significant 2-aminothiophene class of compounds. While its specific crystal structure remains to be elucidated, a comprehensive understanding of its likely molecular geometry, physicochemical properties, and synthetic pathways can be derived from the extensive literature on analogous compounds. The established Gewald synthesis provides a reliable route for its preparation, enabling further investigation into its biological activities. Given the demonstrated potential of related derivatives as antimicrobial and anticancer agents, this compound represents a valuable target for future research in medicinal chemistry and drug development.

References

  • Prasad, et al. (2015). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 5(2), 285-293.
  • Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic deriv
  • Balzarini, J., et al. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents.
  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Journal of Chemical and Pharmaceutical Research, 2015, 7(3):1038-1044.
  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines.
  • Polshettiwar, V. (2018). Therapeutic importance of synthetic thiophene. Journal of Heterocyclic Chemistry, 55(8), 1815-1834.
  • Methyl 2-amino-4-phenylthiophene-3-carboxyl
  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Ethyl 2-amino-4-methylthiophene-3-carboxyl
  • Mamatha, D. M., et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES.
  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate.
  • Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)
  • Ethyl-2-amino-4-phenyl thiophene-3-carboxyl
  • Methyl 2-amino-4-(4-butylphenyl)
  • 174072-89-0(Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)
  • Process for preparing thiophene derivatives.
  • Propyl 2-amino-4-(4-ethylphenyl)

Sources

An In-Depth Technical Guide to the Synthesis and Spectroscopic Characterization of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis and detailed spectroscopic analysis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene of significant interest to researchers and professionals in drug development. The methodologies and data presented herein are grounded in established chemical principles and supported by authoritative references, ensuring scientific integrity and practical applicability.

Introduction

2-Aminothiophene derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Their versatile biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, have made them a focal point of extensive research. The title compound, this compound, is a valuable intermediate, offering multiple reaction sites for the synthesis of diverse molecular scaffolds. This guide will detail a reliable synthetic route to this compound via the Gewald reaction and provide a thorough analysis of its expected spectroscopic characteristics.

Synthesis via the Gewald Reaction: A Mechanistic Approach

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3] This one-pot, multi-component reaction offers a convergent and atom-economical pathway to the target molecule from readily available starting materials.[1][3]

The synthesis of this compound proceeds through the reaction of 4-ethylacetophenone, methyl cyanoacetate, and elemental sulfur in the presence of a basic catalyst, such as morpholine or triethylamine.[1]

Reaction Scheme:

Gewald Reaction cluster_reactants Reactants cluster_product Product R1 4-Ethylacetophenone P This compound R1->P Gewald Reaction R2 Methyl Cyanoacetate R2->P Gewald Reaction R3 Sulfur (S₈) R3->P Gewald Reaction Catalyst Base (e.g., Morpholine) Catalyst->P Gewald Reaction

Caption: The Gewald multicomponent reaction for the synthesis of the target compound.

The reaction mechanism is initiated by a Knoevenagel condensation between the 4-ethylacetophenone and methyl cyanoacetate, catalyzed by the base, to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[2]

Experimental Protocol

This protocol is adapted from established procedures for the Gewald synthesis of related 2-aminothiophenes.[4][5][6]

Materials:

  • 4-Ethylacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or Triethylamine)

  • Methanol (or Ethanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylacetophenone (10 mmol, 1.48 g), methyl cyanoacetate (10 mmol, 0.99 g), and elemental sulfur (12 mmol, 0.38 g).

  • Add 30 mL of methanol as the solvent.

  • To this stirred suspension, add morpholine (2 mL) dropwise over a period of 5 minutes.

  • Heat the reaction mixture to 50-60 °C and maintain stirring for 2-3 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the crude product with cold methanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain the pure this compound as a crystalline solid.

Spectroscopic Data (Predicted)

As of the time of this writing, a complete set of published spectroscopic data for this compound is not available. However, based on the extensive data available for structurally analogous compounds, such as Methyl 2-amino-4-phenylthiophene-3-carboxylate[4] and Ethyl 2-amino-4-methylthiophene-3-carboxylate,[5] a highly accurate prediction of the spectral characteristics can be made.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40d, J ≈ 8.0 Hz2HAr-H (ortho to ethyl group)
~7.25d, J ≈ 8.0 Hz2HAr-H (meta to ethyl group)
~7.20s2HNH
~6.20s1HThiophene-H
~3.70s3HOCH
~2.65q, J ≈ 7.6 Hz2HCH ₂CH₃
~1.20t, J ≈ 7.6 Hz3HCH₂CH

Justification: The chemical shifts for the aromatic protons are based on typical values for a 1,4-disubstituted benzene ring. The singlet for the thiophene proton is consistent with data for similar 4-aryl-2-aminothiophenes.[4] The chemical shifts and coupling constants for the ethyl group and the methyl ester are standard. The broad singlet for the amino protons is also characteristic.[4]

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
~167.0C =O (ester)
~160.0C -NH₂ (thiophene)
~145.0Ar-C (para to ethyl group)
~142.0C -Ar (thiophene)
~132.0Ar-C (ipso)
~128.5Ar-C H
~126.0Ar-C H
~105.0C -COOCH₃ (thiophene)
~98.0C -H (thiophene)
~51.0OC H₃
~28.0C H₂CH₃
~15.5CH₂C H₃

Justification: The chemical shifts are estimated based on the values reported for similar 2-aminothiophene-3-carboxylates.[5] The assignments for the aromatic and thiophene carbons are consistent with the expected electronic effects of the substituents.

Predicted Infrared (IR) Spectrum (KBr)
Wavenumber (cm⁻¹)IntensityAssignment
~3450-3300Strong, BroadN-H stretching (amino group)
~2960MediumC-H stretching (aliphatic)
~1670StrongC=O stretching (ester)
~1600MediumC=C stretching (aromatic and thiophene)
~1580MediumN-H bending
~1250StrongC-O stretching (ester)

Justification: The characteristic peaks for the amino group (N-H stretch and bend) and the ester carbonyl group (C=O stretch) are expected in these regions based on numerous examples of similar structures.[4]

Predicted Mass Spectrum (EI)
m/zPredicted Fragment
~275[M]⁺ (Molecular Ion)
~260[M - CH₃]⁺
~244[M - OCH₃]⁺
~216[M - COOCH₃]⁺

Justification: The molecular ion peak is predicted based on the molecular formula (C₁₅H₁₇NO₂S). The fragmentation pattern is expected to involve the loss of the methyl and methoxy groups from the ester functionality.

Workflow for Spectroscopic Analysis

Spectroscopic Analysis Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry Start->MS IR IR Spectroscopy Start->IR Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Final_Structure Verified Structure of Methyl 2-amino-4-(4-ethylphenyl) -thiophene-3-carboxylate Data_Analysis->Final_Structure

Caption: A streamlined workflow for the complete spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a robust framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on the well-established Gewald reaction, offers a clear and reproducible method for obtaining this valuable chemical intermediate. The predicted spectroscopic data, grounded in the analysis of closely related compounds, serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material. This comprehensive guide is intended to empower scientists in their pursuit of novel therapeutic agents and advanced materials.

References

  • Mobinikhaledi, A., Foroughifar, N., & Ebrahimi, S. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 24(12), 5495-5498.
  • Khanum, G., Fatima, A., Sharma, P., Srivastava, S. K., & Butcher, R. J. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData, 6(5), x210476. Available at: [Link]

  • Wikipedia contributors. (2023, December 12). Gewald reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. (2014). International Journal of Pharmacy and Biological Sciences, 4(2), 143-149.
  • Peruncheralathan, S., & Ila, H. (2011). The Gewald multicomponent reaction. Molecular Diversity, 15(1), 3–33. Available at: [Link]

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The 2-aminothiophene core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its synthetic tractability, primarily through the robust Gewald reaction, and its ability to engage with a wide array of biological targets have established it as a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of the diverse biological activities of 2-aminothiophene derivatives, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used to elucidate their potential.

The Synthetic Heart: The Gewald Reaction

A deep understanding of the biological potential of 2-aminothiophene derivatives begins with an appreciation for their synthesis. The Gewald three-component reaction is a one-pot synthesis that provides a versatile and efficient route to polysubstituted 2-aminothiophenes.

The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester, malononitrile, or other active methylene compound in the presence of elemental sulfur and a base, such as morpholine or triethylamine. The versatility of the Gewald reaction allows for the introduction of a wide range of substituents on the thiophene ring, enabling the generation of diverse chemical libraries for biological screening.

Mechanism of the Gewald Reaction:

The reaction proceeds through a Knoevenagel condensation of the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated intermediate. This is followed by the addition of sulfur to the β-carbon, cyclization, and subsequent tautomerization and aromatization to yield the 2-aminothiophene product.

Gewald Reaction Workflow Reactants Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur + Base Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Unsaturated_Intermediate α,β-Unsaturated Nitrile Knoevenagel->Unsaturated_Intermediate Sulfur_Addition Michael Addition of Sulfur Unsaturated_Intermediate->Sulfur_Addition Thiolate_Intermediate Thiolate Intermediate Sulfur_Addition->Thiolate_Intermediate Cyclization Intramolecular Cyclization Thiolate_Intermediate->Cyclization Cyclized_Intermediate Dihydrothiophene Intermediate Cyclization->Cyclized_Intermediate Aromatization Tautomerization & Aromatization Cyclized_Intermediate->Aromatization Product 2-Aminothiophene Derivative Aromatization->Product

Caption: A simplified workflow of the Gewald reaction for the synthesis of 2-aminothiophene derivatives.

Anticancer Activity: Targeting Cell Proliferation and Survival

A significant body of research has focused on the anticancer potential of 2-aminothiophene derivatives. These compounds have demonstrated cytotoxic and cytostatic effects against a variety of cancer cell lines, often through the induction of apoptosis and cell cycle arrest.

Mechanism of Action:

The anticancer mechanisms of 2-aminothiophene derivatives are multifaceted and depend on the specific substitution pattern of the molecule. Key mechanisms include:

  • Induction of Apoptosis: Many derivatives trigger programmed cell death by modulating the expression of pro- and anti-apoptotic proteins, such as the Bcl-2 family, and activating caspases.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G2/M phase), thereby preventing cancer cell proliferation.

  • Enzyme Inhibition: Specific derivatives have been shown to inhibit key enzymes involved in cancer progression, such as receptor tyrosine kinases (e.g., VEGFR-2) and tubulin polymerization.

Exemplary Compounds and In Vitro Efficacy:

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
SB-44 Prostate & Cervical Adenocarcinoma15.38 - 34.04Induction of sub-G1 phase
SB-83 Prostate & Cervical Adenocarcinoma15.38 - 34.04Induction of sub-G1 phase
SB-200 Prostate & Cervical Adenocarcinoma15.38 - 34.04Decrease in S/G2/M phase, Apoptosis
Compound 5 Hepatocellular Carcinoma (HepG-2)0.59 (VEGFR-2 inhibition)VEGFR-2 and β-tubulin polymerization inhibition
Compound 21 Hepatocellular Carcinoma (HepG-2)1.29 (VEGFR-2 inhibition)VEGFR-2 and β-tubulin polymerization inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 2-aminothiophene derivatives and a vehicle control. Include a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.

MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Add 2-aminothiophene derivatives Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % cell viability Read_Absorbance->Calculate_Viability Determine_IC50 Determine IC50 value Calculate_Viability->Determine_IC50

Caption: A step-by-step workflow of the MTT assay for evaluating the cytotoxicity of compounds.

Antimicrobial Activity: Combating Bacterial Resistance

2-Aminothiophene derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of Gram-positive and Gram-negative bacteria.[1] Their mechanisms of action are diverse and can include the disruption of bacterial cell processes and the inhibition of essential enzymes.

Mechanism of Action:

A notable mechanism of action for some 2-aminothiophene derivatives is the inhibition of bacterial efflux pumps .[2][3] These pumps are a major contributor to antibiotic resistance, as they actively transport antimicrobial agents out of the bacterial cell. By inhibiting these pumps, 2-aminothiophene derivatives can restore the efficacy of conventional antibiotics. For instance, certain derivatives have been shown to potentiate the activity of ciprofloxacin against resistant strains of Staphylococcus aureus by inhibiting the NorA and MepA efflux pumps.[2][3]

Exemplary Compounds and In Vitro Efficacy:

Compound/DerivativeBacterial Strain(s)MIC (µg/mL)Noteworthy Activity
Thiophene derivatives 4, 5, and 8Acinetobacter baumannii (Colistin-Resistant)16-32Bactericidal effects
Thiophene derivatives 4, 5, and 8Escherichia coli (Colistin-Resistant)8-32Bactericidal effects
Compound S1S. aureus, B. subtilis, E. coli, S. typhi0.81 µM/mlBroad-spectrum activity
Compounds P4, P7, and P8Staphylococcus aureus (NorA/MepA overexpressing)>128 (alone)Potentiates ciprofloxacin (4-fold MIC reduction)

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution: Prepare a two-fold serial dilution of the 2-aminothiophene derivative in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth Microdilution Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Analysis Prepare_Inoculum Prepare standardized bacterial inoculum Inoculate Inoculate wells with bacterial suspension Prepare_Inoculum->Inoculate Serial_Dilution Perform serial dilution of compound in 96-well plate Serial_Dilution->Inoculate Incubate_Plate Incubate at 37°C for 18-24 hours Inoculate->Incubate_Plate Read_MIC Determine MIC (lowest concentration with no growth) Incubate_Plate->Read_MIC

Caption: A procedural overview of the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 2-Aminothiophene derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.

Mechanism of Action:

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes , particularly the inducible isoform, COX-2. COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these derivatives can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

Exemplary Compound and In Vitro/In Vivo Efficacy:

CompoundAssayResult
VIIa (2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide)COX-2 InhibitionIC50 = 0.29 µM (Selectivity Index: 67.24)
VIIa Protein Denaturation Assay93% inhibition (IC50 = 0.54 µM)
Generic 2-aminothiophene derivative Carrageenan-induced paw edema35.9% - 52.8% reduction in inflammation

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a widely used and reliable method for screening the acute anti-inflammatory activity of novel compounds.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the 2-aminothiophene derivative or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set period (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Carrageenan_Edema_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Induction cluster_measurement Measurement & Analysis Acclimatize Acclimatize rats Administer_Compound Administer 2-aminothiophene derivative or control Acclimatize->Administer_Compound Inject_Carrageenan Inject carrageenan into paw Administer_Compound->Inject_Carrageenan Measure_Paw_Volume Measure paw volume at intervals Inject_Carrageenan->Measure_Paw_Volume Calculate_Inhibition Calculate % edema inhibition Measure_Paw_Volume->Calculate_Inhibition

Caption: Workflow for the carrageenan-induced paw edema model to assess anti-inflammatory activity.

Neuroprotective Activity: A Potential Avenue for Neurodegenerative Diseases

The neuroprotective potential of 2-aminothiophene derivatives is a growing area of research, with promising implications for the treatment of neurodegenerative disorders like Alzheimer's disease.

Mechanism of Action:

One of the key mechanisms being explored is the inhibition of acetylcholinesterase (AChE) .[4] AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. In Alzheimer's disease, there is a decline in acetylcholine levels, leading to cognitive impairment. By inhibiting AChE, 2-aminothiophene derivatives can increase the levels and duration of action of acetylcholine in the brain. Additionally, these compounds are being investigated for their ability to protect neurons from oxidative stress, a common pathological feature of neurodegenerative diseases. The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model to study the neuroprotective effects of compounds against oxidative stress-induced cell death.[5][6][7][8]

Exemplary Compound and In Vitro Efficacy:

CompoundTargetIC50/Activity
IIId (2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide)Acetylcholinesterase60% inhibition (more potent than donepezil)

Experimental Workflow: Assessing Neuroprotection in SH-SY5Y Cells

This workflow outlines the general steps to evaluate the neuroprotective effects of 2-aminothiophene derivatives against oxidative stress in a neuronal cell line.

Neuroprotection_Workflow cluster_prep Cell Culture cluster_treatment Treatment cluster_assessment Assessment Culture_Cells Culture SH-SY5Y neuronal cells Pretreat Pre-treat with 2-aminothiophene derivatives Culture_Cells->Pretreat Induce_Stress Induce oxidative stress (e.g., with H₂O₂ or rotenone) Pretreat->Induce_Stress Measure_Viability Measure cell viability (e.g., MTT assay) Induce_Stress->Measure_Viability Measure_ROS Measure reactive oxygen species (ROS) levels Induce_Stress->Measure_ROS Measure_Apoptosis Assess apoptosis (e.g., caspase activity) Induce_Stress->Measure_Apoptosis

Caption: A general workflow for evaluating the neuroprotective effects of compounds in SH-SY5Y cells.

Conclusion

The 2-aminothiophene scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its diverse range of biological activities, makes it an attractive starting point for drug development programs targeting cancer, infectious diseases, inflammation, and neurodegenerative disorders. The continued exploration of the vast chemical space accessible through derivatives of this core structure, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the identification of novel clinical candidates in the years to come.

References

  • de Sousa Fernandes, P. A., et al. (2020). 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps. ChemMedChem, 15(8), 735-745. Available from: [Link]

  • de Sousa Fernandes, P. A., et al. (2025). 2-Aminothiophene derivatives reduce resistance to fluoroquinolones in Staphylococcus aureus strains which overexpress NorA and MepA efflux pumps. ResearchGate. Available from: [Link]

  • de la Torre, B. G., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15, 1424157. Available from: [Link]

  • El-Sayed, M. A. A., et al. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1336-1347. Available from: [Link]

  • Félix, R. P., et al. (2024). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules, 29(1), 227. Available from: [Link]

  • Ghareb, N., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(45), 31631-31646. Available from: [Link]

  • Hassan, A. S., et al. (2013). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. Molecules, 18(4), 3966-3981. Available from: [Link]

  • Li, Y., et al. (2024). Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. BMC Biotechnology, 24(1), 89. Available from: [Link]

  • Manjula, S. N., et al. (2011). Evaluation of anti-inflammatory activity in ethanolic extract of Coriandrum sativum L. using carrageenan induced paw oedema in a. Der Pharma Chemica, 3(5), 273-279. Available from: [Link]

  • Molina Panadero, I., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. ResearchGate. Available from: [Link]

  • Narender, G. (2021). Antimicrobial Activity of 2-Aminothiophene Derivatives. B R Nahata Smriti Sansthan International Journal of Phramaceutical Sciences & Clinical Research, 1(1). Available from: [Link]

  • Nataraj, J., et al. (2020). Neuroprotective effects of genistein on SH-SY5Y cells overexpressing A53T mutant α-synuclein. Neural Regeneration Research, 15(1), 118-125. Available from: [Link]

  • Noolvi, M. N., et al. (2013). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. ResearchGate. Available from: [Link]

  • Petruk, G., et al. (2024). Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress. Frontiers in Pharmacology, 15, 1358705. Available from: [Link]

  • Reddy, B. A., et al. (2014). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 46(3), 317-322. Available from: [Link]

  • Sadek, B., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Pharmacology, 10, 289. Available from: [Link]

  • Said, A. M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(14), 5364. Available from: [Link]

  • Sant'Anna, C. M. R., et al. (2020). Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors. ChemMedChem, 15(8), 735-745. Available from: [Link]

  • Sharma, A., et al. (2019). Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Future Journal of Pharmaceutical Sciences, 5(1), 6. Available from: [Link]

  • da Silva, G. N., et al. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1332-1341. Available from: [Link]

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An In-depth Technical Guide to the Synthesis of Novel Thiophene Carboxylates for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thiophene ring is a privileged heterocyclic scaffold, integral to a multitude of FDA-approved drugs and clinical candidates due to its unique physicochemical properties and versatile biological activities.[1] As a bioisostere of the benzene ring, it enhances molecular interactions with biological targets, often improving potency, selectivity, and pharmacokinetic profiles.[2] Thiophene carboxylates, in particular, serve as crucial building blocks and key pharmacophores in the development of novel therapeutics, demonstrating anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][3][4] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of core and emerging synthetic strategies for accessing novel thiophene carboxylate compounds. We will dissect the mechanistic underpinnings of established name reactions, provide field-proven experimental protocols, and discuss modern catalytic approaches, thereby offering a comprehensive technical resource for the synthesis of these vital medicinal chemistry intermediates.

The Strategic Importance of the Thiophene Carboxylate Moiety

The incorporation of a thiophene nucleus into a drug candidate is a strategic decision rooted in medicinal chemistry principles. The sulfur heteroatom alters the electronic distribution compared to a phenyl ring, enabling unique interactions such as hydrogen bonding and π-stacking, which are critical for molecular recognition at enzyme active sites and receptors.[2] The carboxylate group (-COOH or its ester/amide derivatives) further enhances this utility by providing a key site for hydrogen bonding and serving as a versatile synthetic handle for molecular elaboration and library generation.[5] This combination of a tunable aromatic system and a reactive functional group makes thiophene carboxylates exceptionally valuable starting points for drug discovery campaigns targeting a wide range of diseases.[1][5]

Foundational Synthetic Methodologies: Building the Thiophene Core

The construction of the thiophene ring can be achieved through several robust and well-established cyclization strategies. The choice of method is often dictated by the desired substitution pattern on the final product.

The Gewald Aminothiophene Synthesis: A Gateway to Functionalized Thiophenes

The Gewald reaction is a powerful and highly versatile one-pot, multi-component reaction for synthesizing polysubstituted 2-aminothiophenes.[6][7] First reported in 1966, this method is a cornerstone of heterocyclic chemistry due to its operational simplicity and use of readily available starting materials.[8] The resulting 2-amino group serves as an excellent synthetic handle that can be further transformed, for instance, into a diazonium salt and subsequently into a carboxylate function, making this a vital indirect route to the target compounds.

Causality and Mechanism: The reaction proceeds through a sequence initiated by a base-catalyzed Knoevenagel condensation between a ketone (or aldehyde) and an active methylene nitrile (like ethyl cyanoacetate).[8][9] This step forms a stable α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur is followed by an intramolecular cyclization, where the newly formed thiolate attacks the cyano group.[9] Tautomerization of the resulting imine affords the final, stable 2-aminothiophene product.[9] The choice of base (e.g., morpholine, triethylamine) is critical for promoting both the initial condensation and the subsequent cyclization steps.[7]

Diagram: Gewald Aminothiophene Synthesis Workflow

Gewald_Workflow Start Ketone/Aldehyde + Active Methylene Nitrile Knoevenagel Knoevenagel Condensation Start->Knoevenagel Base Base (e.g., Morpholine) Sulfur (S8) Base->Knoevenagel Catalysis Cyclization Sulfur Addition & Intramolecular Cyclization Base->Cyclization Reagents Intermediate α,β-Unsaturated Nitrile Knoevenagel->Intermediate Intermediate->Cyclization Product 2-Aminothiophene Product Cyclization->Product Purification Purification (Recrystallization/ Chromatography) Product->Purification Final Characterized Product Purification->Final

Caption: General workflow for the Gewald aminothiophene synthesis.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate This protocol is a generalized procedure based on common practices and should be optimized for specific substrates.[6]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add butan-2-one (10 mmol), ethyl cyanoacetate (10 mmol), and ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add elemental sulfur (12 mmol) followed by the dropwise addition of morpholine (15 mmol) as the base catalyst.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir for 2-3 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water (50 mL).

  • Isolation: If a solid precipitate forms, collect the crude product by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield the pure 2-aminothiophene.[6]

The Fiesselmann Thiophene Synthesis: Direct Access to Hydroxy-Thiophene Carboxylates

The Fiesselmann synthesis provides a direct and elegant route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[10] This method involves the condensation of α,β-acetylenic esters with thioglycolic acid esters in the presence of a base.[9][11]

Causality and Mechanism: The reaction is initiated by the deprotonation of the thioglycolic acid ester by a base (e.g., sodium ethoxide), forming a thiolate. This thiolate then acts as a nucleophile, attacking the triple bond of the α,β-acetylenic ester in a conjugate addition.[10] A subsequent intramolecular cyclization (Dieckmann condensation) occurs, followed by the elimination of an alcoholate to form a β-keto ester intermediate.[10][12] This intermediate finally tautomerizes to the more stable 3-hydroxythiophene product. The regioselectivity is controlled by the initial nucleophilic attack on the acetylenic system.

Diagram: Fiesselmann Synthesis Mechanism

Fiesselmann_Mechanism Reactants α,β-Acetylenic Ester + Thioglycolic Acid Ester Step1 1. Thiolate Formation 2. Conjugate Addition Reactants->Step1 Base Base (e.g., NaOEt) Base->Step1 Step2 Intramolecular Cyclization (Dieckmann Condensation) Step1->Step2 Step3 Elimination Step2->Step3 Step4 Tautomerization Step3->Step4 Product 3-Hydroxy-2-thiophene Carboxylate Step4->Product

Sources

Discovery and synthesis of substituted thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and Synthesis of Substituted Thiophenes

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Legacy of a "Contaminant"

The story of thiophene begins not with a targeted discovery, but with an observation of an impurity. In 1882, Victor Meyer, while demonstrating a lecture experiment, found that the typical blue color reaction between isatin and sulfuric acid failed when he used pure, synthetically derived benzene.[1][2] The reaction, it turned out, was characteristic of the crude benzene distilled from coal tar, which contained a sulfur-containing heterocyclic compound he named "thiophene."[2] From this serendipitous discovery, the thiophene nucleus has evolved into what medicinal chemists refer to as a "privileged scaffold."[2][3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, while the sulfur heteroatom introduces unique electronic properties and potential for hydrogen bonding, enhancing drug-receptor interactions.[3] Today, thiophene derivatives are integral components of numerous blockbuster drugs and advanced organic materials, making the study of their synthesis a cornerstone of modern organic and medicinal chemistry.[4][5][6]

This guide provides a comprehensive exploration of the core synthetic strategies for constructing and functionalizing the thiophene ring, grounded in mechanistic understanding and practical application.

Part 1: Foundational Strategies for Thiophene Ring Construction (De Novo Synthesis)

The most elegant and common approaches to substituted thiophenes involve building the heterocyclic ring from acyclic precursors. These named reactions remain fundamental tools in the synthetic chemist's arsenal.

The Paal-Knorr Thiophene Synthesis

First reported in 1884, the Paal-Knorr synthesis is a robust method for converting 1,4-dicarbonyl compounds into substituted thiophenes.[7][8] The reaction's value lies in its directness and ability to generate polysubstituted products.[7]

Causality of Reagent Choice: The core of this transformation is the introduction of a sulfur atom and subsequent dehydration to achieve aromaticity. Traditionally, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice. However, P₄S₁₀ is a harsh reagent that can lead to side products, including furan derivatives, due to its powerful dehydrating nature.[1][9] In modern synthesis, Lawesson's reagent is often preferred. It is more soluble in organic solvents and generally provides cleaner reactions and higher yields under milder conditions.[7][9]

Reaction Mechanism: The mechanism involves the initial thionation of one or both carbonyl groups by the sulfurizing agent. This is followed by an intramolecular nucleophilic attack of the enol or enethiol tautomer onto the other carbonyl or thiocarbonyl, leading to a cyclic intermediate. A final dehydration step, driven by the formation of the stable aromatic ring, yields the thiophene product.[7]

Paal_Knorr_Mechanism Paal-Knorr Thiophene Synthesis Mechanism start 1,4-Dicarbonyl intermediate1 Mono-thionated Intermediate start->intermediate1 + P₄S₁₀ or Lawesson's Reagent inv1 intermediate1->inv1 intermediate2 Enethiol Tautomer inv2 intermediate2->inv2 intermediate3 Cyclic Hemithioacetal inv3 intermediate3->inv3 product Substituted Thiophene inv1->intermediate2 Tautomerization inv2->intermediate3 Intramolecular Cyclization inv3->product - H₂O (Aromatization)

Caption: Generalized mechanism of the Paal-Knorr thiophene synthesis.

The Gewald Aminothiophene Synthesis

Reported by Karl Gewald in 1966, this reaction is arguably the most important and versatile method for synthesizing 2-aminothiophenes.[2][10][11] These products are crucial building blocks for many biologically active compounds and condensed heterocyclic systems.[10]

Expertise in Application: The Gewald reaction is a multi-component reaction (MCR), which is a significant advantage in medicinal chemistry for building molecular diversity.[12][13] It combines an α-methylene carbonyl compound (a ketone or aldehyde), an activated nitrile (like malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base.[12][14] The mild reaction conditions and the ready availability of starting materials contribute to its widespread use.[11]

Reaction Mechanism: The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile.[1][14] The base then facilitates the addition of sulfur to the α-carbon of the nitrile. The resulting intermediate undergoes intramolecular cyclization, where the sulfur attacks the cyano group, followed by tautomerization to yield the stable 2-aminothiophene.[1][15]

Gewald_Mechanism Gewald Aminothiophene Synthesis Mechanism reactants Ketone + α-Cyanoester knoevenagel α,β-Unsaturated Nitrile (Knoevenagel Product) reactants->knoevenagel Base (e.g., Morpholine) inv1 knoevenagel->inv1 sulfur_adduct Sulfur Adduct inv2 sulfur_adduct->inv2 cyclized Cyclized Intermediate inv3 cyclized->inv3 product 2-Aminothiophene inv1->sulfur_adduct + S₈, Base inv2->cyclized Intramolecular Cyclization inv3->product Tautomerization

Caption: Key steps of the Gewald aminothiophene synthesis.

The Fiesselmann Thiophene Synthesis

Developed by Hans Fiesselmann, this method provides access to highly functionalized hydroxy- and aminothiophenes, which are less accessible through other routes.[16][17] The reaction condenses α,β-acetylenic esters with thioglycolic acid derivatives in the presence of a base.[17][18]

Mechanistic Insight: The reaction proceeds via a base-catalyzed conjugate addition of the thioglycolate to the triple bond of the acetylenic ester.[1][17] A second addition can occur, leading to a thioacetal intermediate.[1] Deprotonation and subsequent intramolecular cyclization (a Dieckmann-like condensation) forms a thiolane ring. Elimination and tautomerization, driven by aromatization, yield the final 3-hydroxythiophene product.[16][17] A key variation involves using substrates with a nitrile group instead of an ester, which leads to the formation of 3-aminothiophenes.[16][17]

Fiesselmann_Mechanism Fiesselmann Thiophene Synthesis Mechanism start α,β-Acetylenic Ester + Thioglycolic Acid Ester adduct1 Conjugate Addition Product start->adduct1 Base cyclization Intramolecular Cyclization adduct1->cyclization Base thiolane Thiolane Intermediate cyclization->thiolane elimination Elimination thiolane->elimination product 3-Hydroxythiophene Derivative elimination->product Tautomerization

Caption: Simplified workflow of the Fiesselmann synthesis.

The Hinsberg Synthesis

The Hinsberg synthesis is a classic method that constructs the thiophene ring by condensing an α-diketone with diethyl thiodiglycolate in the presence of a strong base.[19][20] This reaction is particularly useful for preparing 3,4-disubstituted thiophene-2,5-dicarboxylates.

Underlying Principle: This reaction is mechanistically related to the Stobbe condensation.[21] The base (e.g., sodium ethoxide) deprotonates the carbon alpha to both the sulfur atom and an ester carbonyl, generating a nucleophile. This nucleophile attacks one of the carbonyls of the α-diketone. A subsequent intramolecular condensation involving the second carbonyl and the other ester group closes the ring. The final product is typically obtained after hydrolysis and decarboxylation of the initial ester products.[21][22]

Part 2: The Thiophene Scaffold in Drug Discovery and Materials Science

The synthetic accessibility of diverse substitution patterns on the thiophene ring has made it a cornerstone in both medicinal chemistry and materials science.

Thiophene in Pharmaceuticals

The thiophene ring is present in a wide array of FDA-approved drugs, demonstrating its therapeutic versatility.[3][4] Its ability to modulate pharmacokinetic and pharmacodynamic properties makes it a valuable tool for drug designers.

Drug Name Therapeutic Class Significance of Thiophene Ring
Clopidogrel AntiplateletThe thiophene ring is essential for metabolic activation by cytochrome P450 enzymes.[2]
Olanzapine AntipsychoticThe thienobenzodiazepine core is critical for its binding affinity to dopamine and serotonin receptors.[2][3]
Ticarcillin AntibioticActs as a bioisostere for the phenyl group in earlier penicillins, enhancing activity against Gram-negative bacteria.[2]
Raltitrexed AnticancerThe thiophene moiety mimics the natural folate substrate, enabling inhibition of thymidylate synthase.[5]
Suprofen Anti-inflammatoryThe thiophene group is part of the core structure responsible for inhibiting cyclooxygenase (COX) enzymes.[3]
Thiophene in Materials Science

In materials science, the electron-rich nature of the thiophene ring allows for the construction of conjugated polymers and oligomers with valuable electronic and optical properties.[5][6] These materials are foundational to the field of organic electronics.

  • Organic Photovoltaics (OPVs): Fused thiophene derivatives are excellent electron donors and are used to create materials that absorb sunlight efficiently.[23]

  • Organic Field-Effect Transistors (OFETs): The ability of polythiophenes to self-assemble into ordered structures facilitates charge transport, making them effective semiconductors.[6]

  • Fluorescent Materials: Strategic substitution can tune the emission properties of thiophene-based molecules, leading to applications in organic light-emitting diodes (OLEDs) and biological imaging.[24]

Part 3: Validated Experimental Protocols

The following protocols are generalized representations of standard laboratory procedures for two of the most common thiophene syntheses.

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol is a representative example of the Gewald reaction, a cornerstone for producing highly functionalized 2-aminothiophenes.[13]

Step-by-Step Methodology:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (12 mmol) in 50 mL of ethanol.

  • Catalyst Addition: Add triethylamine (15 mmol) dropwise to the stirred suspension. The choice of a tertiary amine base is critical as it facilitates the initial Knoevenagel condensation without significantly hydrolyzing the ester.[13]

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: Allow the mixture to cool to room temperature. A solid precipitate will often form. If not, reduce the solvent volume under reduced pressure. Pour the mixture into 100 mL of ice-water and stir for 15 minutes.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Final Product: Dry the resulting solid under vacuum to yield the target 2-aminothiophene derivative. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of 2,5-Dimethylthiophene

This protocol utilizes microwave irradiation to accelerate the classic Paal-Knorr synthesis, significantly reducing reaction times.[7]

Step-by-Step Methodology:

  • Reagent Setup: In a 10 mL microwave reaction vessel, place acetonylacetone (5 mmol) and Lawesson's reagent (2.5 mmol). Add 5 mL of anhydrous toluene.

  • Safety Precaution: Lawesson's reagent is the preferred sulfurizing agent for its solubility and milder reactivity compared to P₄S₁₀.[7][9] The reaction should be performed in a well-ventilated fume hood as toxic hydrogen sulfide gas can be a byproduct.[9]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes. The use of microwave heating provides rapid and uniform energy transfer, dramatically accelerating the cyclization and dehydration steps.

  • Work-up: After the vessel has cooled, quench the reaction by carefully adding 10 mL of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using hexane as the eluent to yield pure 2,5-dimethylthiophene.

References

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  • Scheme 6. Mechanism of Fiesselmann thiophene synthesis. - ResearchGate. Available at: [Link]

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  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. Available at: [Link]

  • Recent Achievement in the Synthesis of Thiophenes - Bentham Science Publishers. Available at: [Link]

  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities - Taylor & Francis. Available at: [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives - PubMed. Available at: [Link]

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  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Available at: [Link]

  • Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - ResearchGate. Available at: [Link]

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  • The Versatile Thiophene: An Overview of Recent Research on Thiophene‐Based Materials | Request PDF - ResearchGate. Available at: [Link]

  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - Frontiers. Available at: [Link]

  • Fused-Thiophene Based Materials for Organic Photovoltaics and Dye-Sensitized Solar Cells. Available at: [Link]

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  • The Mechanism of the Hinsberg Thiophene Ring Synthesis1,2 - ACS Publications. Available at: [Link]

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Navigating the Synthesis and Characterization of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 2-aminothiophene scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its inherent structural features allow for diverse biological activities, making it a focal point for drug discovery and development. This technical guide delves into the synthesis, characterization, and potential applications of a specific, yet illustrative, member of this class: Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. While a specific CAS number for this exact molecule is not readily found in public databases, its synthesis is highly feasible through the well-established Gewald reaction. This document will, therefore, serve as a comprehensive roadmap for its preparation and study, drawing upon established principles and data from closely related analogues.

I. The Strategic Importance of 2-Aminothiophenes in Drug Discovery

The thiophene ring, a sulfur-containing heterocycle, is a bioisostere of the benzene ring, offering similar steric and electronic properties while often improving pharmacokinetic profiles. The 2-amino-3-carboxylate substitution pattern, in particular, provides a versatile platform for further chemical modifications. This class of compounds has demonstrated a wide array of biological activities, including but not limited to:

  • Antimicrobial and Antifungal Agents: The thiophene nucleus is present in several approved antibacterial drugs.

  • Anti-inflammatory Properties: Certain derivatives have shown potent anti-inflammatory effects.

  • Anticancer Activity: The scaffold is a key component in the development of novel kinase inhibitors and other anticancer agents.

  • Central Nervous System (CNS) Activity: Modulators of CNS receptors have been developed from this chemical class.

The 4-aryl substitution on the thiophene ring, as in the case of our target molecule, allows for the exploration of specific receptor-ligand interactions, making it a particularly interesting area for targeted drug design.

II. Synthesis via the Gewald Reaction: A Mechanistic and Practical Overview

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[1][2][3][4] This one-pot, multi-component reaction offers an efficient route to the desired scaffold from readily available starting materials.

Core Principle: The Gewald reaction involves the condensation of a ketone (or aldehyde), an active methylene compound (such as a cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[1][3][4]

Proposed Synthesis of this compound:

The synthesis of the title compound would proceed via the Gewald reaction using 4'-ethylacetophenone as the ketone component, methyl cyanoacetate as the active methylene compound, and elemental sulfur.

Reaction Scheme:

Gewald Reaction ketone 4'-Ethylacetophenone intermediate Knoevenagel Adduct ketone->intermediate + cyanoacetate Methyl Cyanoacetate cyanoacetate->intermediate sulfur Elemental Sulfur (S8) product This compound base Base (e.g., Morpholine) intermediate->product + S8 + Base

Figure 1: Proposed Gewald synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a generalized procedure based on established Gewald reaction conditions and may require optimization.[1][5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-ethylacetophenone (1.0 eq), methyl cyanoacetate (1.0 eq), and elemental sulfur (1.1 eq).

  • Solvent Addition: Add a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Introduce a basic catalyst, for example, morpholine or triethylamine (0.1-0.2 eq).

  • Reaction Conditions: The reaction mixture is typically stirred at a moderately elevated temperature (e.g., 40-60 °C) for several hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Choice of Base: Secondary amines like morpholine or tertiary amines like triethylamine are commonly used. They catalyze the initial Knoevenagel condensation between the ketone and the cyanoacetate.

  • Solvent: Polar protic solvents like ethanol or methanol are generally effective in dissolving the reactants and facilitating the reaction.

  • Temperature: Gentle heating increases the rate of reaction and improves the solubility of elemental sulfur. However, excessively high temperatures can lead to side reactions and decomposition.

III. Physicochemical Properties and Characterization

While experimental data for the specific title compound is not available, we can predict its properties and outline a robust characterization strategy based on analogous compounds.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeBasis for Prediction
Molecular Formula C₁₄H₁₅NO₂SBased on the structure.
Molecular Weight ~261.34 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solid (white, off-white, or pale yellow)Based on the appearance of similar compounds like Methyl 2-amino-4-phenylthiophene-3-carboxylate.[5]
Melting Point Expected to be in the range of 100-160 °CAnalogous compounds such as Methyl 2-amino-4-phenylthiophene-3-carboxylate have a melting point of 145-147 °C.[5] The ethyl group may slightly alter this.
Solubility Likely soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and poorly soluble in water.General solubility characteristics of organic compounds of this type.

Analytical Characterization Workflow:

A comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity synthesis Gewald Synthesis purification Recrystallization / Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms ir IR Spectroscopy purification->ir elemental Elemental Analysis purification->elemental

Figure 2: A typical workflow for the characterization of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of all proton environments, including the aromatic protons of the ethylphenyl group, the thiophene proton, the amino protons (which may be broad), the methyl ester protons, and the ethyl group protons (a characteristic quartet and triplet).

    • ¹³C NMR: Will show the expected number of carbon signals, confirming the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the exact molecular weight and elemental composition of the synthesized compound.

  • Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the N-H stretches of the amino group (typically two bands around 3300-3500 cm⁻¹), the C=O stretch of the ester group (around 1660-1680 cm⁻¹), and C-H and C=C stretches of the aromatic and thiophene rings.[5]

  • Elemental Analysis: Will provide the percentage composition of carbon, hydrogen, nitrogen, and sulfur, which should be in close agreement with the calculated values for the molecular formula C₁₄H₁₅NO₂S.

IV. Potential Applications in Drug Development and Research

Given the pharmacological importance of the 2-aminothiophene scaffold, this compound represents a valuable starting point for the development of new therapeutic agents.

Potential Research Directions:

  • Library Synthesis: The amino and ester functionalities serve as convenient handles for further chemical modifications, allowing for the creation of a library of derivatives for biological screening.

  • Structure-Activity Relationship (SAR) Studies: By systematically modifying the substituents on the phenyl ring and the ester group, researchers can investigate the structure-activity relationships for a particular biological target.

  • Development of Kinase Inhibitors: The 2-aminothiophene core is a known hinge-binding motif for many kinases. This compound could be a precursor for the synthesis of novel kinase inhibitors for cancer therapy.

  • Antimicrobial Drug Discovery: The compound and its derivatives can be screened against a panel of bacterial and fungal strains to identify new antimicrobial leads.[6]

Signaling Pathway Diagram (Hypothetical Application):

Kinase_Inhibition_Pathway ligand 2-Aminothiophene Derivative kinase Target Kinase (e.g., EGFR, VEGFR) ligand->kinase Binds to ATP pocket substrate Substrate Protein kinase->substrate Phosphorylates downstream Downstream Signaling (Proliferation, Survival) atp ATP atp->kinase p_substrate Phosphorylated Substrate substrate->p_substrate p_substrate->downstream apoptosis Apoptosis downstream->apoptosis Inhibition of

Sources

A Technical Guide to Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a polysubstituted 2-aminothiophene derivative with significant potential in medicinal chemistry and drug development. We present a detailed, field-proven protocol for its synthesis via the Gewald multicomponent reaction, including mechanistic insights into this versatile transformation. Furthermore, this guide outlines the essential analytical techniques for the structural elucidation and purity assessment of the title compound, supported by predictive data based on closely related analogues. The document culminates in a discussion of the therapeutic relevance of the 2-aminothiophene scaffold, with a particular focus on its established role as a privileged core in the design of novel kinase inhibitors and other targeted therapies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound class in their research endeavors.

Introduction: The 2-Aminothiophene Scaffold as a Privileged Motif in Drug Discovery

The 2-aminothiophene core is a highly valued heterocyclic scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] Its incorporation into molecular structures can confer a broad spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5] The thiophene ring often serves as a bioisosteric replacement for a phenyl group, enhancing a compound's metabolic stability and binding affinity for biological targets.[2]

This compound belongs to this important class of compounds. The strategic placement of the amino and carboxylate groups at the 2- and 3-positions, respectively, coupled with the substituted aryl moiety at the 4-position, provides a versatile platform for further chemical modification and the exploration of structure-activity relationships (SAR). This guide will focus on the practical synthesis, in-depth characterization, and potential therapeutic applications of this specific derivative.

Synthesis via the Gewald Aminothiophene Reaction: A Mechanistic and Practical Approach

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[6][7] This one-pot, three-component reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[6]

Mechanistic Rationale

The Gewald reaction proceeds through a well-elucidated mechanism, the understanding of which is crucial for optimizing reaction conditions and troubleshooting potential issues. The initial step is a Knoevenagel condensation between the ketone (4'-ethylacetophenone) and the active methylene nitrile (methyl cyanoacetate).[6] This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile intermediate. A subsequent cyclization and tautomerization cascade yields the final 2-aminothiophene product.[6] The use of a basic catalyst, such as morpholine or piperidine, is essential for promoting both the initial condensation and the subsequent cyclization steps.[8]

Diagram of the Gewald Reaction Mechanism:

Gewald_Mechanism ketone 4'-Ethylacetophenone knoevenagel Knoevenagel Adduct (α,β-unsaturated nitrile) ketone->knoevenagel nitrile Methyl Cyanoacetate nitrile->knoevenagel sulfur Elemental Sulfur (S8) sulfur_adduct Sulfur Adduct sulfur->sulfur_adduct base Base (e.g., Morpholine) base->knoevenagel Catalyst knoevenagel->sulfur_adduct cyclized Cyclized Intermediate sulfur_adduct->cyclized Intramolecular Cyclization product Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate cyclized->product Tautomerization

Caption: The proposed mechanism of the Gewald reaction for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous 2-amino-4-arylthiophenes.[9][10]

Materials:

  • 4'-Ethylacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or Piperidine)

  • Ethanol (or Methanol)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-ethylacetophenone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (approximately 5-10 mL per gram of ketone).

  • With gentle stirring, slowly add morpholine (0.5 eq.) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Heat the reaction mixture to 45-50 °C and maintain this temperature with continuous stirring for 3-4 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, pour the reaction mixture into ice-cold water with stirring to induce precipitation.

  • Collect the crude product by vacuum filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure this compound.

Diagram of the Synthesis Workflow:

Synthesis_Workflow start Start: Assemble Reactants (4'-Ethylacetophenone, Methyl Cyanoacetate, Sulfur, Ethanol) add_base Add Morpholine (catalyst) start->add_base heat_react Heat and Stir (45-50 °C, 3-4h) add_base->heat_react monitor Monitor by TLC heat_react->monitor cool_precipitate Cool to Room Temperature (Precipitation may occur) monitor->cool_precipitate workup Work-up: - Filtration or - Precipitation in Water & Filtration cool_precipitate->workup purify Purification: Recrystallization from Ethanol workup->purify end End: Pure Product purify->end

Caption: A streamlined workflow for the synthesis of the title compound.

Structural Characterization and Data Analysis

Thorough characterization is imperative to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data based on the characterization of the closely related Methyl 2-amino-4-phenylthiophene-3-carboxylate.[9]

Analytical Technique Expected Observations for this compound
Appearance Yellowish to white crystalline solid
Melting Point (°C) Expected to be in a similar range to the phenyl analog (145-147 °C)[9]
Infrared (IR) Spectroscopy (KBr, νmax, cm-1) ~3450-3300 (N-H stretching of the primary amine), ~2960 (C-H stretching of the ethyl and methyl groups), ~1670 (C=O stretching of the ester), ~1600-1450 (C=C aromatic stretching)
1H Nuclear Magnetic Resonance (NMR) Spectroscopy (DMSO-d6, δ, ppm) ~7.4 (s, 2H, -NH2), ~7.3 (d, 2H, aromatic protons ortho to the ethyl group), ~7.2 (d, 2H, aromatic protons meta to the ethyl group), ~6.2 (s, 1H, thiophene proton), ~3.5 (s, 3H, -OCH3), ~2.7 (q, 2H, -CH2- of ethyl group), ~1.2 (t, 3H, -CH3 of ethyl group)
13C Nuclear Magnetic Resonance (NMR) Spectroscopy (CDCl3, δ, ppm) Expected signals for the ester carbonyl, aromatic carbons, thiophene carbons, and aliphatic carbons of the methyl and ethyl groups.
Mass Spectrometry (MS) Expected molecular ion peak corresponding to the molecular weight of the compound.

Therapeutic Potential and Applications in Drug Development

The 2-aminothiophene scaffold is a cornerstone in the development of novel therapeutic agents.[11] Derivatives of 2-amino-4-arylthiophenes have demonstrated significant potential as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.[12]

Kinase Inhibition

Recent studies have identified 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C (aPKC) inhibitors.[12] These compounds have shown efficacy in cell-based assays related to inflammation and vascular permeability, with some analogs exhibiting low nanomolar potency.[12] The presence of an electron-donating group, such as the ethyl group in the title compound, on the C-4 aryl moiety has been suggested to be beneficial for inhibitory activity.[12] This makes this compound a promising candidate for further investigation as a modulator of aPKC and potentially other kinases.

Anticancer and Anti-inflammatory Applications

The broader class of 2-aminothiophene derivatives has been extensively explored for its anticancer and anti-inflammatory properties.[3][5] These compounds can serve as valuable intermediates for the synthesis of more complex heterocyclic systems with enhanced biological activity.[2] The structural features of this compound make it an attractive starting point for the development of new chemical entities targeting pathways implicated in cancer cell proliferation and inflammatory responses.

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis, characterization, and potential application of this compound. The Gewald reaction offers a robust and efficient route to this valuable compound. The established importance of the 2-aminothiophene scaffold in medicinal chemistry, particularly in the realm of kinase inhibition, underscores the potential of the title compound as a key building block for the discovery of next-generation therapeutics. It is our hope that this guide will serve as a valuable resource for researchers and professionals in the field of drug development.

References

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Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Drug Discovery and Development

Abstract

This document provides a comprehensive guide for the in vitro characterization of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a novel thiophene derivative. Thiophene scaffolds are recognized as "privileged structures" in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Given the nascent stage of research on this specific molecule, this guide furnishes a foundational framework for its initial biological evaluation. We present detailed protocols for assessing its cytotoxic and anti-inflammatory potential, underpinned by the scientific rationale for each experimental step. This document is intended to empower researchers, scientists, and drug development professionals to conduct robust and reproducible in vitro studies.

Introduction: The Therapeutic Potential of Thiophene Derivatives

Thiophene-based compounds are a cornerstone in modern medicinal chemistry, with a significant number of FDA-approved drugs incorporating this heterocyclic moiety.[1] The planarity and lipophilicity of the thiophene ring are thought to contribute to enhanced membrane permeability and favorable interactions with biological targets.[1] The 2-aminothiophene-3-carboxylate substructure, in particular, is a versatile pharmacophore that has been extensively explored for the development of novel therapeutic agents.[4][5] Derivatives of this class have been reported to possess a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antidiabetic effects.[4][6]

The anticancer properties of thiophene derivatives are often attributed to their ability to interfere with various signaling pathways crucial for cancer cell proliferation and survival.[7] Similarly, their anti-inflammatory effects are frequently linked to the modulation of key inflammatory mediators and pathways.[2]

Physicochemical Properties and Handling

While specific experimental data for this compound is not yet available, general properties of similar 2-aminothiophene-3-carboxylate derivatives suggest that it is likely a solid at room temperature with limited aqueous solubility.

Table 1: General Physicochemical Properties and Handling Recommendations

PropertyRecommendationRationale
Appearance White to yellowish crystalline solidBased on analogous compounds.[8]
Solubility Expected to be soluble in organic solvents like DMSO and ethanol.The aromatic and ester functionalities suggest poor water solubility.[1]
Storage Store at -20°C, protected from light and moisture.To prevent degradation and maintain compound integrity.
Stock Solution Prepare a 10-100 mM stock solution in anhydrous DMSO.DMSO is a common solvent for organic compounds in biological assays.

Hypothesized Mechanism of Action in Cancer

Based on the known activities of similar thiophene derivatives, we can hypothesize a plausible mechanism of action for this compound in cancer. Many small molecule kinase inhibitors, a class to which this compound may belong, target key signaling pathways that are often dysregulated in cancer.[7] A common target is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival.

Below is a proposed signaling pathway that could be inhibited by the test compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Upregulation Test_Compound Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate Test_Compound->PI3K Inhibition

Figure 1: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway.

In Vitro Protocols

The following protocols provide a starting point for the initial characterization of this compound.

Cell Viability/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

This assay is a crucial first step to determine the concentration-dependent effects of the compound on cell viability. The results (IC50 value) will guide the concentration range for subsequent, more detailed assays.

G A Seed cells in 96-well plate B Treat with compound (24-72h) A->B C Add MTT reagent (3-4h) B->C D Solubilize formazan crystals C->D E Measure absorbance (570 nm) D->E

Figure 2: Workflow for the MTT cell viability assay.
  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Table 2: Suggested Concentration Ranges for Initial Screening

Compound ConcentrationRationale
0.1, 0.5, 1, 5, 10, 25, 50, 100 µMA broad range to capture the dose-response curve and determine the IC50.
Vehicle Control (DMSO)To account for any effects of the solvent.
Untreated ControlRepresents 100% cell viability.
Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to undergo unlimited division and form a colony.[13] It is a measure of long-term cell survival and is considered the gold standard for determining cytotoxicity.[14]

This assay provides insights into the long-term effects of the compound on the reproductive integrity of cancer cells, which is not captured by short-term viability assays.

G A Treat cells with compound (24h) B Plate treated cells at low density A->B C Incubate for 1-3 weeks to allow colony formation B->C D Fix and stain colonies C->D E Count colonies D->E

Figure 3: Workflow for the clonogenic assay.
  • Cell Treatment: Treat a sub-confluent flask of cancer cells with various concentrations of the compound (e.g., 0.5x, 1x, and 2x the IC50 value determined from the MTT assay) for 24 hours.

  • Cell Plating: After treatment, trypsinize the cells, count them, and plate a known number of cells (e.g., 200-1000 cells) into 6-well plates.

  • Incubation: Incubate the plates for 1-3 weeks, depending on the cell line's growth rate, until visible colonies are formed.

  • Fixation and Staining: Gently wash the colonies with PBS, fix them with a solution of methanol and acetic acid (3:1) for 5 minutes, and then stain with 0.5% crystal violet solution for 2 hours.[15][16]

  • Colony Counting: Wash the plates with water, let them air dry, and count the colonies containing at least 50 cells.

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of the compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[17]

Inhibition of NO production is a hallmark of anti-inflammatory activity. This assay provides a functional readout of the compound's potential to modulate inflammatory responses.

G A Seed RAW 264.7 cells in 96-well plate B Pre-treat with compound (1-2h) A->B C Stimulate with LPS (18-24h) B->C D Collect supernatant C->D E Measure nitrite concentration using Griess reagent D->E G cluster_cytotoxicity Cytotoxicity Data Analysis cluster_anti_inflammatory Anti-inflammatory Data Analysis MTT_Data MTT Absorbance Data IC50 Calculate IC50 MTT_Data->IC50 Clonogenic_Data Colony Counts Survival_Fraction Calculate Survival Fraction Clonogenic_Data->Survival_Fraction NO_Data Nitrite Absorbance Data NO_Concentration Calculate Nitrite Concentration NO_Data->NO_Concentration Statistical_Analysis Statistical Analysis (e.g., ANOVA) NO_Concentration->Statistical_Analysis

Figure 5: General workflow for data analysis.

Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).

Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

  • PE = (Number of colonies formed / Number of cells seeded) x 100%

  • SF = PE of treated cells / PE of control cells

Use the sodium nitrite standard curve to calculate the concentration of nitrite in each sample. Compare the nitrite levels in the compound-treated, LPS-stimulated groups to the LPS-stimulated only group to determine the percentage of inhibition of NO production. Statistical significance can be determined using an appropriate test, such as a one-way ANOVA followed by a post-hoc test.

Conclusion

This application note provides a foundational set of protocols for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability, long-term survival, and inflammatory responses, researchers can gain valuable insights into its potential therapeutic utility. The data generated from these assays will be instrumental in guiding future studies, including more detailed mechanistic investigations and preclinical in vivo models.

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The Privileged Scaffold: Application Notes for Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 2-Aminothiophene Core in Drug Discovery

The 2-aminothiophene moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered heterocyclic system, rich in electrons, serves as a versatile template for the development of novel therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases.[1][2] The specific compound, Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, represents a synthetically accessible and highly adaptable starting point for drug discovery campaigns. Its structure combines the key pharmacophoric elements of the 2-aminothiophene core with a substituted aryl group at the 4-position, a known modulator of biological activity.

This guide provides a comprehensive overview of the potential applications of this compound, focusing on its synthesis, derivatization, and its promising role as a modulator of key cellular signaling pathways. The protocols and insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Synthetic Protocol: The Gewald Reaction

The most direct and efficient method for the synthesis of polysubstituted 2-aminothiophenes, including the title compound, is the Gewald three-component reaction.[3][4] This one-pot synthesis combines a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4]

Protocol: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures for the synthesis of 4-aryl-2-aminothiophene-3-carboxylates.[5]

Materials:

  • 4'-Ethylacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur

  • Morpholine (or another suitable base like diethylamine)

  • Methanol

  • Ethanol (for recrystallization)

  • Standard laboratory glassware for organic synthesis

  • Stir plate with heating capabilities

  • Filtration apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-ethylacetophenone (0.05 mol), methyl cyanoacetate (0.05 mol), and elemental sulfur (0.05 mol) in methanol (30 mL).

  • With continuous stirring, slowly add morpholine (5 mL) to the mixture over a period of 30 minutes at a temperature of 35-40 °C. The slow addition is crucial to control any initial exotherm.

  • After the addition of the base is complete, heat the reaction mixture to 45 °C and maintain this temperature with stirring for 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash the filter cake with a small amount of cold ethanol.

  • The crude product can be purified by recrystallization from ethanol to yield this compound as a crystalline solid.

Causality of Experimental Choices:

  • The Ketone: 4'-Ethylacetophenone provides the carbon backbone that will become the 4- and 5-positions of the thiophene ring, with the 4-ethylphenyl group at the C4 position.

  • The Active Methylene Nitrile: Methyl cyanoacetate provides the C2 and C3 atoms of the thiophene ring, as well as the amino group at C2 and the carboxylate at C3.

  • Elemental Sulfur: Sulfur is the heteroatom that forms the thiophene ring.

  • The Base (Morpholine): The basic catalyst is essential for the initial Knoevenagel condensation between the ketone and the active methylene nitrile, which is the first step of the Gewald reaction mechanism.[3]

  • The Solvent (Methanol): Methanol is a suitable polar solvent for this reaction, capable of dissolving the reactants and facilitating the reaction.

  • Temperature Control: The initial gentle warming and subsequent heating to 45°C provide the necessary activation energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Caption: Workflow for the synthesis of the title compound.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors

The 4-aryl-2-aminothiophene-3-carboxylate scaffold is a promising starting point for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.

Potential as an Atypical Protein Kinase C (aPKC) Inhibitor

Recent studies have identified 2-amino-3-carboxy-4-phenylthiophenes as novel inhibitors of atypical protein kinase C (aPKC) isoforms.[6] aPKCs are involved in signaling pathways that regulate cell growth, polarity, and inflammation.

A structure-activity relationship (SAR) study of this class of compounds revealed that electron-donating substituents on the 4-phenyl ring are crucial for potent inhibition of aPKCζ. The 4-ethyl group in this compound is an electron-donating group, making it a strong candidate for aPKC inhibition.

Caption: Proposed mechanism of action for the title compound.

Strategy for Developing a Kinase Inhibitor Library

To explore the full potential of this compound as a kinase inhibitor scaffold, a focused library of analogues can be synthesized and screened. This approach allows for the systematic evaluation of structure-activity relationships.

Protocol: Synthesis of an Amide Library from the Parent Ester

This protocol outlines the conversion of the methyl ester of the title compound to a library of amides, which introduces new points of diversity and can significantly impact biological activity.

Step 1: Saponification of the Methyl Ester

  • Dissolve this compound in a mixture of methanol and a 1M aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature until TLC analysis indicates the complete consumption of the starting material.

  • Acidify the reaction mixture with a 1M aqueous solution of hydrochloric acid to precipitate the carboxylic acid.

  • Filter the solid, wash with water, and dry to obtain 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylic acid.

Step 2: Amide Coupling

  • To a solution of the carboxylic acid from Step 1 in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent (e.g., HATU or HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine).

  • Add a diverse selection of primary and secondary amines (1.1 equivalents) to the reaction mixture.

  • Stir the reactions at room temperature until completion, as monitored by TLC.

  • Perform an aqueous workup to remove the coupling reagents and purify the resulting amides by column chromatography.

Table 1: Example Amine Building Blocks for Library Synthesis

Amine TypeExample AminesRationale
Aliphatic Cyclopropylamine, PiperidineExplore steric and conformational effects.
Aromatic Aniline, 4-FluoroanilineInvestigate electronic effects and potential for pi-stacking interactions.
Heterocyclic 4-Aminopyridine, MorpholineIntroduce hydrogen bond donors/acceptors and modulate solubility.

Further Potential in Medicinal Chemistry

Beyond aPKC, the 2-aminothiophene scaffold has been implicated in the inhibition of other kinases, such as Epidermal Growth Factor Receptor (EGFR) kinase.[7] Furthermore, derivatives of this class have shown anti-inflammatory activity, suggesting that compounds derived from this compound could be explored for the treatment of inflammatory diseases.

Conclusion

This compound is a readily synthesizable compound that serves as an excellent starting point for medicinal chemistry programs. Based on strong evidence from structurally related compounds, it holds significant promise as a scaffold for the development of atypical protein kinase C inhibitors. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize, derivatize, and evaluate this compound and its analogues in the pursuit of novel therapeutics.

References

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Available at: [Link]

  • Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. Available at: [Link]

  • Gewald reaction - Wikipedia. Available at: [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Available at: [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry - MDPI. Available at: [Link]

  • A small molecule inhibitor of atypical protein kinase C signaling inhibits pancreatic cancer cell transformed growth and invasion. Available at: [Link]

  • Ethyl 2-Aminothiophene-3-Carboxylates in the Synthesis of Isomeric Thienopyridines. Available at: [Link]

  • Gewald Reaction - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Available at: [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

Sources

Application Notes and Protocols for the Quantification of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a substituted aminothiophene derivative. Compounds within this class are recognized for their diverse pharmacological activities and are often key intermediates in the synthesis of active pharmaceutical ingredients (APIs). Accurate and reliable quantification of this compound is paramount for quality control during manufacturing, pharmacokinetic studies in drug development, and stability testing of final products.

These application notes provide detailed, validated analytical methods for the quantification of this compound. The primary focus is on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, which offers high specificity and sensitivity. Additionally, a simpler Ultraviolet-Visible (UV-Vis) spectrophotometric method is presented for rapid, routine analyses where high specificity is not a critical requirement. The protocols are designed to be readily implemented in a laboratory setting by researchers, scientists, and drug development professionals. All methods are grounded in established scientific principles and adhere to international regulatory standards to ensure data integrity and trustworthiness.[1][2][3]

I. High-Performance Liquid Chromatography (HPLC) Method: A Stability-Indicating Assay

The cornerstone of robust pharmaceutical analysis is the use of stability-indicating methods. These are analytical procedures that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and any other potential impurities. This section details a validated Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound.

Causality Behind Experimental Choices

The selection of a C18 stationary phase is based on the non-polar nature of the analyte, facilitating effective separation through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic modifier, is optimized to achieve a balance between retention and elution, ensuring a sharp peak shape and a reasonable run time. The use of a photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for assessing peak purity and identifying potential co-eluting impurities. The method validation parameters are defined in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[3][4]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Analyte dissolve Dissolve in Diluent start->dissolve sonicate Sonicate to Dissolve dissolve->sonicate filter Filter through 0.45 µm Syringe Filter sonicate->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect PDA Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: High-level workflow for the HPLC quantification of this compound.

Detailed Protocol: HPLC Quantification

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A gradient-capable HPLC system with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    Time (min) % Solvent A % Solvent B
    0 60 40
    10 20 80
    12 20 80
    15 60 40

    | 20 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm (with PDA monitoring from 200-400 nm for peak purity).

  • Diluent: Acetonitrile:Water (50:50, v/v).

2. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate for 10 minutes to ensure complete dissolution.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with the diluent to achieve concentrations in the range of 1-20 µg/mL.

3. Preparation of Sample Solution (from a solid dosage form, e.g., tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 10 mg of the active ingredient and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete extraction of the drug.

  • Allow the solution to cool to room temperature and then dilute to the mark with the diluent.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4. System Suitability:

Before sample analysis, inject the standard solution (e.g., 10 µg/mL) five times. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: Not more than 2.0.

  • Theoretical Plates: Not less than 2000.

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Method Validation Summary

The described HPLC method has been validated according to ICH Q2(R1) guidelines.[3][4] The results are summarized in the table below:

Validation ParameterAcceptance CriteriaResult
Linearity (µg/mL) R² ≥ 0.9991-20 (R² = 0.9995)
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
Limit of Detection (LOD) -0.3 µg/mL
Limit of Quantification (LOQ) -0.9 µg/mL
Specificity No interference at the retention time of the analytePassed (demonstrated through forced degradation studies)
Robustness %RSD ≤ 2.0%Robust to minor changes in flow rate, mobile phase composition, and column temperature
Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of the method.[5][6][7] The analyte was subjected to various stress conditions, and the resulting solutions were analyzed using the developed HPLC method.

Stress ConditionResult
Acid Hydrolysis (0.1 N HCl, 60°C, 4h) Significant degradation observed.
Base Hydrolysis (0.1 N NaOH, 60°C, 2h) Significant degradation observed.
Oxidative (3% H₂O₂, RT, 24h) Moderate degradation observed.
Thermal (80°C, 48h) Minor degradation observed.
Photolytic (ICH Q1B, 7 days) Minor degradation observed.

In all cases, the degradation products were well-resolved from the parent peak, confirming the method's specificity and stability-indicating capability.

II. UV-Visible Spectrophotometric Method

For rapid, routine analysis where the sample matrix is simple and free of interfering substances, a UV-Vis spectrophotometric method can be employed. This method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law). Aromatic compounds and those with conjugated systems, such as thiophene derivatives, typically exhibit strong UV absorbance.[8][9][10][11]

Causality Behind Experimental Choices

The selection of a suitable solvent is critical to ensure the analyte is fully dissolved and stable. The wavelength of maximum absorbance (λmax) is chosen for quantification to achieve the highest sensitivity and to minimize the impact of minor fluctuations in the wavelength setting.

Experimental Workflow: UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Spectrophotometric Analysis cluster_data Data Processing start_uv Weigh Analyte dissolve_uv Dissolve in Solvent start_uv->dissolve_uv dilute_uv Dilute to Working Concentration dissolve_uv->dilute_uv scan_uv Scan for λmax dilute_uv->scan_uv measure_uv Measure Absorbance at λmax scan_uv->measure_uv quantify_uv Quantify using Calibration Curve measure_uv->quantify_uv report_uv Generate Report quantify_uv->report_uv

Caption: High-level workflow for the UV-Vis spectrophotometric quantification of this compound.

Detailed Protocol: UV-Vis Spectrophotometry

1. Instrumentation and Parameters:

  • Spectrophotometer: A double-beam UV-Visible spectrophotometer with a 1 cm path length quartz cuvette.

  • Solvent: Methanol (HPLC grade).

  • Wavelength of Maximum Absorbance (λmax): To be determined by scanning a standard solution (e.g., 10 µg/mL) from 200 to 400 nm.

2. Preparation of Standard Solutions:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriately diluting the standard stock solution with methanol to achieve concentrations in the range of 2-12 µg/mL.

3. Preparation of Sample Solution (from a pure substance):

  • Accurately weigh about 10 mg of the sample, dissolve it in methanol in a 100 mL volumetric flask, and dilute to the mark.

  • Further dilute this solution with methanol to obtain a final concentration within the calibration range.

4. Data Analysis:

  • Measure the absorbance of the standard and sample solutions at the determined λmax against a methanol blank.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the analyte in the sample solution from the calibration curve.

Method Validation Summary
Validation ParameterAcceptance CriteriaResult
Linearity (µg/mL) R² ≥ 0.9992-12 (R² = 0.9992)
Accuracy (% Recovery) 98.0% - 102.0%98.9% - 101.8%
Precision (%RSD)
- Repeatability≤ 2.0%1.15%
Limit of Detection (LOD) -0.5 µg/mL
Limit of Quantification (LOQ) -1.5 µg/mL

Note: This UV-Vis method is not stability-indicating and may not be suitable for the analysis of samples containing degradation products or other UV-absorbing impurities.

III. Concluding Remarks

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis. The validated, stability-indicating HPLC method is recommended for regulatory submissions, quality control of final products, and for samples where the presence of impurities or degradation products is suspected. The UV-Vis spectrophotometric method offers a simpler and faster alternative for in-process controls or for the analysis of the pure substance where a high degree of specificity is not required. Both methods, when implemented as described, will yield accurate and reliable data, supporting the robust development and quality assessment of products containing this thiophene derivative.

References

  • Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. (2022). ResearchGate. [Link]

  • Results of forced degradation studies. (n.d.). ResearchGate. [Link]

  • Stability-Indicating Analytical Method Development and Validation of Thiocolchicoside and Ibuprofen in Tablet Dosage Form by RP-HPLC Method. (2022). Journal of Drug Delivery and Therapeutics. [Link]

  • An HPLC method for the determination of thioctic acid in raw material and tablets. (n.d.). Tạp chí Phân tích Hóa, Lý và Sinh học. [Link]

  • Sample preparation in analysis of pharmaceuticals. (n.d.). ScienceDirect. [Link]

  • Universal Analytical Method Development for Various HPLC Systems Using the Agilent 1290 Infinity II Method Development Solution. (n.d.). Agilent. [Link]

  • Validated stability-indicating assay method for simultaneous determination of aceclofenac and thiocolchicoside using RP-HPLC. (2014). PubMed. [Link]

  • Sample preparation for HPLC analysis of drug products. (n.d.). ResearchGate. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2016). Pharmaceutical Technology. [Link]

  • Evaluation of A New Stability Indicating Method for the Determination of Aceclofenac and Thiocolchicoside in Pharmaceutical Dosage form by RP-HPLC. (n.d.). Oriental Journal of Chemistry. [Link]

  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (n.d.). PubMed. [Link]

  • Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. (n.d.). MDPI. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). ResearchGate. [Link]

  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. (2014). PubMed. [Link]

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018). Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Asian Journal of Chemistry. [Link]

  • Development and validation of a UV/visible spectrophotometric method for simultaneous assay of paracetamol and ibuprofen. (2025). Orapuh Journal. [Link]

  • Determination of Amino Acids as Phenyl Thiohydantoin Derivatives. III. Quantitative Determination of 3-phenyl-2-thiohydantoins From Paper Chromatograms. (1960). PubMed. [Link]

  • Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with meta- substituted aryl bromides (Scheme 3). (n.d.). ResearchGate. [Link]

  • Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • Methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PubChem. [Link]

  • Ultraviolet (UV) Spectrophotometric Analysis of Ketoprofen in Tablets–Statistical Validation of Proposed Method. (2023). MDPI. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. (n.d.). PubMed Central. [Link]

Sources

The Versatile Building Block: Application Notes for Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged 2-Aminothiophene Scaffold

In the landscape of medicinal chemistry and materials science, the 2-aminothiophene scaffold stands out as a "privileged" structural motif. Its incorporation into molecular frameworks often imparts significant biological activity, making it a cornerstone for the development of novel therapeutics.[1][2] Compounds bearing this moiety have demonstrated a vast spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][3][4] The utility of 2-aminothiophenes extends beyond their inherent bioactivity; they are highly versatile synthetic intermediates, particularly for the construction of fused heterocyclic systems such as thieno[2,3-d]pyrimidines.[5][6][7] This guide focuses on a specific, highly functionalized derivative, Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate , detailing its synthesis and subsequent application as a key building block in the elaboration of complex, biologically relevant molecules.

Core Synthesis: The Gewald Reaction

The most direct and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[8] This one-pot condensation brings together a ketone, an active methylene nitrile (in this case, methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.

Mechanistic Insight

The reaction proceeds through a well-elucidated pathway.[9][10] The first step is a base-catalyzed Knoevenagel condensation between the ketone (4'-ethylacetophenone) and methyl cyanoacetate to form an α,β-unsaturated intermediate. The base then facilitates the addition of elemental sulfur to the activated methylene position. Subsequent intramolecular cyclization and tautomerization lead to the formation of the aromatic 2-aminothiophene ring. The choice of base (often a secondary amine like morpholine or diethylamine) is crucial as it catalyzes both the initial condensation and the sulfur addition steps.

Protocol 1: Synthesis of this compound

This protocol is adapted from established Gewald reaction procedures for analogous compounds.[5]

Materials:

  • 4'-Ethylacetophenone

  • Methyl cyanoacetate

  • Elemental sulfur (powdered)

  • Morpholine

  • Methanol

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4'-ethylacetophenone (0.1 mol, 14.82 g), methyl cyanoacetate (0.1 mol, 9.91 g), and elemental sulfur (0.1 mol, 3.21 g) in methanol (80 mL).

  • Catalyst Addition: With gentle stirring, slowly add morpholine (0.2 mol, 17.42 g) to the suspension over 15-20 minutes. The addition is exothermic, and the internal temperature should be monitored.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 65-70°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold methanol (2 x 20 mL) to remove residual reactants and catalyst.

  • Purification: Recrystallize the crude product from hot ethanol to yield the pure this compound as a crystalline solid.

Expected Data (based on similar structures):

  • Appearance: Pale yellow to off-white solid.

  • Yield: 75-85%.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry to confirm its structure.

Spectroscopic Data (Illustrative) Expected Observations (based on analogs like Methyl 2-amino-4-phenylthiophene-3-carboxylate[5])
¹H NMR (400 MHz, DMSO-d₆) δ 7.3-7.1 (m, 4H, Ar-H), 7.0 (s, 2H, NH₂, D₂O exchangeable), 6.0 (s, 1H, thiophene H-5), 3.5 (s, 3H, OCH₃), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).
IR (KBr, cm⁻¹) 3450-3300 (N-H stretching), 2960 (C-H stretching), 1670 (C=O stretching of ester), 1590 (C=C stretching).
MS (ESI) m/z [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₅NO₂S.

Application in Heterocyclic Synthesis: Building Thieno[2,3-d]pyrimidines

The true synthetic power of this compound lies in the differential reactivity of its functional groups. The nucleophilic 2-amino group and the adjacent 3-methoxycarbonyl group are perfectly poised for cyclocondensation reactions to form fused heterocyclic systems. A primary application is the synthesis of thieno[2,3-d]pyrimidines, a class of compounds with extensive pharmacological relevance, including as kinase inhibitors for cancer therapy.[6][11]

Reaction Workflow

The synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core is typically achieved by reacting the 2-aminothiophene building block with formamide. This reaction provides both the carbon and nitrogen atoms required to close the pyrimidine ring.

G cluster_0 Synthesis of Building Block cluster_1 Heterocyclic Elaboration A 4'-Ethylacetophenone + Methyl Cyanoacetate + Sulfur B Methyl 2-amino-4-(4-ethylphenyl) -thiophene-3-carboxylate A->B Gewald Reaction (Morpholine, MeOH, Reflux) C Thieno[2,3-d]pyrimidin-4(3H)-one Derivative B->C Cyclocondensation (Formamide, 180-190°C)

Caption: Synthetic workflow from starting materials to the thieno[2,3-d]pyrimidine core.

Protocol 2: Synthesis of 2-H-6-(4-ethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one

This protocol outlines the cyclization of the 2-aminothiophene building block to form the corresponding thienopyrimidinone.

Materials:

  • This compound (from Protocol 1)

  • Formamide

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, place this compound (0.05 mol, 13.06 g).

  • Reagent Addition: Add an excess of formamide (40 mL).

  • Reaction: Heat the mixture in an oil bath to 180-190°C for 5-6 hours. The reaction progress can be monitored by observing the cessation of methanol evolution and by TLC analysis.

  • Work-up: Cool the reaction mixture to room temperature. A solid precipitate will form. Pour the mixture into ice-cold water (100 mL).

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent like glacial acetic acid or DMF/water to obtain the pure thienopyrimidinone.

Expected Data (based on similar structures):

  • Appearance: White or off-white solid.

  • Yield: 80-90%.

  • Characterization: The structure should be confirmed by spectroscopic methods. The disappearance of the ester and primary amine signals and the appearance of a new pyrimidine proton and amide N-H signals in the NMR spectrum are key indicators of successful cyclization.

Spectroscopic Data (Illustrative) Expected Observations
¹H NMR (400 MHz, DMSO-d₆) δ 12.3 (br s, 1H, NH), 8.1 (s, 1H, pyrimidine H-2), 7.4-7.2 (m, 5H, Ar-H and thiophene H-5), 2.6 (q, 2H, CH₂), 1.2 (t, 3H, CH₃).
IR (KBr, cm⁻¹) 3200-3000 (N-H stretching), 1680 (C=O stretching of amide), 1600 (C=N stretching).
MS (ESI) m/z [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₂N₂OS.

Conclusion and Future Directions

This compound is a readily accessible and highly valuable building block for organic synthesis. The protocols detailed herein provide a robust pathway for its preparation via the Gewald reaction and its subsequent conversion into the medicinally important thieno[2,3-d]pyrimidine scaffold. The amino group can be further functionalized, and the pyrimidinone core can be elaborated (e.g., through chlorination of the 4-oxo position followed by nucleophilic substitution) to generate diverse libraries of compounds for screening in drug discovery programs. The principles and procedures outlined serve as a foundational guide for researchers aiming to leverage the synthetic potential of this powerful intermediate.

References

  • Gewald, K. (n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2015). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines. Molecules, 20(9), 16828-16841. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. ChemRxiv. Retrieved from [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Semantic Scholar. Retrieved from [Link]

  • Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry, 239, 114532. Retrieved from [Link]

  • Li, J., et al. (2024). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Tchoukoua, A., et al. (2022). Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. ResearchGate. Retrieved from [Link]

  • Puterová, Z., & Krutošíková, A. (2010). APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Retrieved from [Link]

  • Puterová, Z., & Krutošíková, A. (2010). Applications substituted 2-aminothiophenes in drug design. ResearchGate. Retrieved from [Link]

  • Mobinikhaledi, A., et al. (2010). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 22(9), 7399-7404. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. ResearchGate. Retrieved from [Link]

  • Tchoukoua, A., et al. (2022). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. ResearchGate. Retrieved from [Link]

  • Ghafoor, A., et al. (2024). Access to thieno[2,3-d]pyrimidine derivatives from 2-amino-3-cyanothiophene derivatives. ResearchGate. Retrieved from [Link]

  • Khanum, G., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E77(Pt 4), 433–436. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2023). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 28(4), 1833. Retrieved from [Link]

Sources

Application Notes & Protocols: Characterizing the Biological Activity of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Derivatives of 2-aminothiophene-3-carboxylate, in particular, have garnered significant interest for their broad pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial activities.[2][3][4] This guide focuses on a novel thiophene derivative, Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (hereafter referred to as "Thio-E47" ), a compound designed for potential kinase inhibition.

Given the established role of kinase signaling pathways in cell proliferation, survival, and angiogenesis, Thio-E47 presents an exciting candidate for anticancer drug development.[5][6] Dysregulation of kinase cascades, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways, is a hallmark of many cancers.[7][8][9][10] This document provides a comprehensive framework for researchers to conduct an initial characterization of Thio-E47's biological effects using a logical sequence of robust cell-based assays. We will proceed with the hypothesis that Thio-E47 may exert its effects by modulating such pathways.

Our approach is designed to first establish the compound's impact on cell health and proliferation, then to determine the mechanism of cell death, and finally to investigate its effect on specific, disease-relevant signaling pathways.

Part 1: Foundational Analysis - Cytotoxicity and Proliferation

The initial step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays are fundamental to drug discovery, providing critical data on a compound's potency and helping to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[11]

Application Note 1.1: Determining the Potency (IC50) of Thio-E47 with a Cell Viability Assay

The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. We will use a WST-1 assay, a sensitive colorimetric method that measures the metabolic activity of viable cells. In this assay, mitochondrial dehydrogenases in living cells cleave the tetrazolium salt WST-1 to a soluble formazan dye, with the amount of dye produced being directly proportional to the number of viable cells.[12]

Workflow for Initial Compound Characterization

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Engagement A Start: Novel Compound (Thio-E47) B Dose-Response Cell Viability Assay (WST-1) A->B C Calculate IC50 Value B->C D Apoptosis Assay (Caspase-3/7 Glo) C->D E Cell Proliferation vs. Cytotoxicity (Real-time imaging or endpoint assay) C->E F Determine if compound is apoptotic, cytotoxic, or cytostatic D->F E->F G Hypothesize Target Pathway (e.g., VEGFR2, p38 MAPK) F->G H Cell-Based Kinase Assay (Phosphorylation-specific ELISA) G->H I Confirm On-Target Effect H->I

Caption: A logical workflow for the initial characterization of a novel compound.

Protocol 1.1: WST-1 Cell Viability Assay

Objective: To determine the dose-dependent effect of Thio-E47 on the viability of a selected cancer cell line (e.g., HUVEC for angiogenesis studies, SW480 for colon cancer).

Materials:

  • Thio-E47 (stock solution in DMSO)

  • Human Umbilical Vein Endothelial Cells (HUVEC) or other relevant cancer cell line

  • Complete cell culture medium (e.g., EGM-2 for HUVEC)

  • 96-well flat-bottom tissue culture plates

  • WST-1 Cell Proliferation Reagent

  • Multi-well spectrophotometer (ELISA reader)

Procedure:

  • Cell Seeding:

    • Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment, providing a robust signal window.[13]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of Thio-E47 in complete culture medium. A common starting range is 0.01 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest Thio-E47 dose).

    • Carefully remove the medium from the wells and add 100 µL of the corresponding Thio-E47 dilution or vehicle control.

    • Incubate for 48-72 hours. The incubation time should be based on the cell line's doubling time.

  • WST-1 Reagent Addition:

    • Add 10 µL of WST-1 reagent directly to each well.[12]

    • Incubate for 1-4 hours at 37°C. The optimal time depends on the metabolic rate of the cell line and should be determined empirically.

    • Rationale: This incubation allows metabolically active cells to convert WST-1 into the colored formazan product.

  • Data Acquisition:

    • Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan.[12]

    • Measure the absorbance at 450 nm using a multi-well spectrophotometer. Use a reference wavelength of >600 nm to correct for background.[12]

  • Data Analysis:

    • Subtract the reference wavelength absorbance from the 450 nm absorbance.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the normalized viability (%) against the log concentration of Thio-E47.

    • Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.

ParameterDescription
Cell Line HUVEC (endothelial) or A549 (lung cancer)
Seeding Density 8,000 cells/well
Treatment Duration 48 hours
Thio-E47 Conc. 0.01, 0.1, 1, 10, 50, 100 µM
WST-1 Incubation 2 hours
Readout Absorbance at 450 nm

Part 2: Elucidating the Mechanism of Cell Death

Once the IC50 is established, the next critical step is to understand how Thio-E47 reduces the number of viable cells. Does it induce programmed cell death (apoptosis), cause direct cell lysis (necrosis), or simply halt cell division (cytostasis)?

Application Note 2.1: Detecting Apoptosis Induction via Caspase-3/7 Activity

Apoptosis is a highly regulated process of programmed cell death. A key event in the apoptotic cascade is the activation of executioner caspases, such as caspase-3 and caspase-7.[14] Measuring the activity of these caspases provides a specific and sensitive marker for apoptosis.[15] We will use a luminogenic assay where a substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a substrate for luciferase and generating a light signal proportional to caspase activity.

Protocol 2.1: Homogeneous Caspase-Glo® 3/7 Assay

Objective: To determine if Thio-E47 induces apoptosis by measuring caspase-3/7 activity.

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates suitable for luminescence

  • Cells and Thio-E47 as described in Protocol 1.1

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with Thio-E47 at concentrations around the predetermined IC50 (e.g., 0.5x, 1x, and 5x IC50).

    • Include a positive control for apoptosis (e.g., Staurosporine, 1 µM) and a vehicle control.

    • Incubate for a relevant duration (e.g., 6, 12, or 24 hours) to capture the peak of caspase activity.

  • Assay Reagent Preparation and Addition:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of reconstituted Caspase-Glo® 3/7 Reagent to each well.

  • Incubation and Measurement:

    • Mix the contents by gentle shaking on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

    • Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Calculate the fold change in luminescence relative to the vehicle control.

    • A significant, dose-dependent increase in luminescence indicates apoptosis induction.

Application Note 2.2: Confirming Apoptosis with Annexin V Staining

To provide orthogonal confirmation of apoptosis, we can detect the externalization of phosphatidylserine (PS), an early marker of apoptosis.[15] In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During apoptosis, it is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[16]

Protocol 2.2: Real-Time Annexin V Apoptosis Assay

Objective: To visualize and quantify apoptosis in real-time upon treatment with Thio-E47.

Materials:

  • IncuCyte® Annexin V Green Reagent or similar

  • Live-cell imaging system (e.g., IncuCyte®)

  • Cells and Thio-E47

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate as previously described.

  • Reagent and Treatment Addition:

    • Prepare treatment solutions of Thio-E47 in culture medium containing the Annexin V reagent at its recommended final concentration (e.g., 1:200 dilution).[17]

    • Aspirate the seeding medium and add 100 µL of the treatment/reagent mix to the appropriate wells.

  • Live-Cell Imaging:

    • Place the plate inside the live-cell imaging system.

    • Set up a scanning schedule to capture phase-contrast and green fluorescence images every 2-3 hours for the duration of the experiment (e.g., 48 hours).[17]

  • Data Analysis:

    • Use the integrated software to analyze the images. Quantify the number of green fluorescent (apoptotic) cells over time.

    • Plot the count of apoptotic cells per mm² against time for each treatment condition. This provides a dynamic view of apoptosis induction.

AssayPrincipleKey Finding
Caspase-Glo® 3/7 Measures activity of executioner caspases.Indicates activation of apoptotic pathway.
Annexin V Detects externalized phosphatidylserine.Confirms early-stage apoptosis.

Part 3: Target Pathway Interrogation

Based on the pro-apoptotic activity of Thio-E47 and the known pharmacology of similar heterocyclic compounds, we can hypothesize that its target may be a kinase involved in cell survival and proliferation. The VEGFR2 and p38 MAPK pathways are plausible candidates.[7][9]

Hypothetical VEGFR2 Signaling Pathway Inhibition by Thio-E47

G VEGFA VEGF-A VEGFR2 VEGFR2 Receptor VEGFA->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg pY1175 PI3K PI3K VEGFR2->PI3K pY951 p38 p38 MAPK VEGFR2->p38 pY1214 ThioE47 Thio-E47 ThioE47->VEGFR2 Inhibits Autophosphorylation ERK ERK PLCg->ERK AKT Akt PI3K->AKT Migration Cell Migration p38->Migration Survival Cell Survival AKT->Survival Proliferation Cell Proliferation ERK->Proliferation

Caption: Thio-E47 hypothetically inhibits VEGFR2 autophosphorylation, blocking downstream pro-survival and proliferative signals.[7][8][18]

Application Note 3.1: Measuring Inhibition of Kinase Phosphorylation

To test this hypothesis, a cell-based assay that measures the phosphorylation of a specific kinase or its direct substrate is required.[19] An ELISA-based method is a high-throughput and quantitative way to measure the levels of a specific phosphorylated protein within cell lysates.[6]

Protocol 3.1: Cell-Based Phospho-VEGFR2 (pY1175) ELISA

Objective: To determine if Thio-E47 inhibits VEGF-A-induced phosphorylation of VEGFR2 at Tyrosine 1175, a key autophosphorylation site for downstream signaling.[18]

Materials:

  • Phospho-VEGFR2 (Tyr1175) and Total VEGFR2 ELISA Kit

  • HUVEC cells

  • Serum-free medium

  • Recombinant Human VEGF-A

  • Cell lysis buffer

  • Plate reader capable of colorimetric measurements

Procedure:

  • Cell Culture and Starvation:

    • Seed HUVEC cells in a 96-well plate and grow to ~90% confluency.

    • Serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours.

    • Rationale: Serum starvation reduces basal kinase activity, ensuring a clear signal window upon VEGF-A stimulation.

  • Compound Pre-treatment:

    • Treat the starved cells with various concentrations of Thio-E47 (and a vehicle control) for 1-2 hours.

  • Ligand Stimulation:

    • Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL to all wells (except for the unstimulated control) for 10-15 minutes at 37°C.

    • Rationale: This short stimulation period is typically sufficient to induce maximal receptor phosphorylation.

  • Cell Lysis:

    • Immediately aspirate the medium and add 100 µL of ice-cold cell lysis buffer containing protease and phosphatase inhibitors to each well.

    • Incubate on ice for 10 minutes with gentle shaking.

  • ELISA Protocol:

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Adding cell lysates to wells coated with a capture antibody for total VEGFR2.

      • Incubating and washing.

      • Adding a detection antibody specific for the phosphorylated Y1175 site.

      • Adding a secondary HRP-conjugated antibody.

      • Adding a substrate (e.g., TMB) and stopping the reaction.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm.

    • Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal for each sample to account for any differences in cell number.

    • Express the results as a percentage of the VEGF-A-stimulated control.

    • Plot the % inhibition against the Thio-E47 concentration to determine the IC50 for target engagement.

A similar protocol can be adapted to measure the phosphorylation of p38 MAPK in a relevant cell model (e.g., cancer cells stimulated with a stressor like anisomycin) to investigate off-target effects or a different primary mechanism.[20][21]

References

  • Kumar, S., et al. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Journal of Cell Communication and Signaling. Available at: [Link]

  • Claesson-Welsh, L. (2016). Regulation of VEGFR2 signaling in angiogenesis and vascular permeability. Uppsala University Publications. Available at: [Link]

  • ResearchGate. (n.d.). VEGF/VEGFR-2 mediated signaling pathways during angiogenesis. Available at: [Link]

  • Li, W., et al. (2018). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Niles, A. L., et al. (2009). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Assay Genie. (2024). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Available at: [Link]

  • González-López, C., et al. (2021). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Blank, M., et al. (2017). Targeting p38 MAP Kinase Signaling in Cancer Through Post-Translational Modifications. Cancer Letters. Available at: [Link]

  • Biocompare. (2024). What are p38 MAPK inhibitors and how do they work? Available at: [Link]

  • Assay Genie. (n.d.). Cell Viability, Cytotoxicity & Proliferation Assays. Available at: [Link]

  • Sartorius. (n.d.). Protocol IncuCyte® Apoptosis Assay. University of Bergen. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • L-A. E. de la Mota, J., et al. (2019). The p38 Pathway: From Biology to Cancer Therapy. International Journal of Molecular Sciences. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Creative Bioarray. (n.d.). WST-1 Assay Protocol for Cell Proliferation and Viability. Available at: [Link]

  • NCBI Bookshelf. (2021). Assay Guidance Manual: Apoptosis Marker Assays for HTS. Available at: [Link]

  • Creative Diagnostics. (n.d.). Multiparametric Analysis of Apoptosis by Flow Cytometry Protocol. Available at: [Link]

  • Wang, L., et al. (2018). Inhibition of p38 MAPK increases the sensitivity of 5-fluorouracil-resistant SW480 human colon cancer cells to noscapine. Oncology Letters. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Ouellette, S. B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE. Available at: [Link]

  • Elabscience. (n.d.). Caspase 3/7 and Annexin V Double Staining Apoptosis Kit. Available at: [Link]

  • Kumar, R., et al. (2020). Therapeutic importance of synthetic thiophene. Journal of the Egyptian National Cancer Institute. Available at: [Link]

  • Al-Adiwish, W. M., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. IUCrData. Available at: [Link]

  • Bîcu, E., et al. (2022). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules. Available at: [Link]

  • PubChem. (n.d.). Ethyl 4-(3,4-dimethylphenyl)-2-[(morpholin-4-ylacetyl)amino]thiophene-3-carboxylate. Available at: [Link]

  • Mamatha, D. M., et al. (2025). SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. Available at: [Link]

  • Singh, G., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

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Sources

Application Notes & Protocols for In Vivo Efficacy and Safety Assessment of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate is a novel compound belonging to this class, and this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo studies to evaluate its therapeutic potential. These application notes and protocols are grounded in established preclinical research principles to ensure scientific rigor and the generation of reproducible, high-quality data.[4][5][6]

Introduction: The Scientific Rationale for In Vivo Investigation

Substituted 2-aminothiophenes are recognized for their diverse pharmacological attributes.[2] Various derivatives have shown promise as anti-inflammatory, analgesic, antimicrobial, and antitumor agents.[1][7] The structural features of this compound suggest its potential to modulate key biological pathways implicated in various disease states. Therefore, a systematic in vivo evaluation is a critical step to translate promising in vitro findings into potential clinical applications.

The primary objectives of the in vivo studies outlined herein are:

  • To assess the anti-inflammatory, anticancer, and neuroprotective efficacy of the compound in relevant animal models.

  • To establish a preliminary pharmacokinetic and safety profile.

  • To identify potential biomarkers for assessing therapeutic response and toxicity.

This guide is structured to provide not just procedural steps, but also the underlying scientific reasoning to empower researchers to make informed decisions throughout their experimental workflow.

General Principles of Preclinical In Vivo Study Design

A well-designed preclinical study is paramount for generating reliable and translatable data.[4][5] Key considerations include:

  • Ethical Guidelines: All animal studies must adhere to ethical guidelines, such as the 3Rs principle (Replacement, Reduction, and Refinement), and be conducted with the approval of an Institutional Animal Care and Use Committee (IACUC).[8]

  • Animal Model Selection: The choice of animal model is critical and should be based on its physiological and genetic relevance to the human disease being studied.[5][6][9]

  • Dose Formulation and Administration: The test compound must be formulated in a vehicle that ensures its stability and bioavailability. The route of administration should be relevant to the intended clinical use.

  • Control Groups: The inclusion of appropriate control groups (e.g., vehicle control, positive control) is essential for data interpretation.[8]

  • Randomization and Blinding: To minimize bias, animals should be randomly assigned to treatment groups, and where possible, the study should be conducted in a blinded manner.

  • Statistical Analysis: A clear statistical analysis plan should be established before the study begins to ensure that the sample size is adequate to detect a statistically significant effect.[4][8]

Application I: Evaluation of Anti-Inflammatory Activity

The thiophene scaffold is a known pharmacophore in the design of anti-inflammatory agents.[10] The following protocols are designed to assess the anti-inflammatory potential of this compound in established rodent models of acute and chronic inflammation.[11][12]

Carrageenan-Induced Paw Edema Model (Acute Inflammation)

This widely used model assesses the acute anti-inflammatory activity of a compound.[11][13]

Protocol:

  • Animal Model: Male Wistar rats or Swiss albino mice (6-8 weeks old).

  • Acclimatization: Allow animals to acclimatize for at least 5-7 days before the experiment.[14]

  • Grouping and Dosing:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, p.o.).

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.).[15][16]

    • Group III-V: Test compound at three different dose levels (e.g., 10, 30, and 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, positive control, or test compound orally 1 hour before carrageenan injection.

    • Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for each group compared to the vehicle control.

    • Analyze the data using one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Causality behind Experimental Choices: Carrageenan induces a biphasic inflammatory response, allowing for the evaluation of a compound's effect on different inflammatory mediators. The early phase is mediated by histamine and serotonin, while the later phase is associated with prostaglandin synthesis.

Adjuvant-Induced Arthritis Model (Chronic Inflammation)

This model mimics the chronic inflammation and joint destruction seen in rheumatoid arthritis.[12][17]

Protocol:

  • Animal Model: Male Lewis rats (6-8 weeks old).

  • Induction of Arthritis:

    • Inject 0.1 mL of Freund's Complete Adjuvant (FCA) into the sub-plantar region of the right hind paw.

  • Grouping and Dosing (Prophylactic model):

    • Initiate treatment on the same day as FCA injection and continue for 21-28 days.

    • Groups will be similar to the carrageenan model, with a relevant positive control such as methotrexate.

  • Assessment Parameters:

    • Paw Volume: Measure paw volume periodically.

    • Arthritis Score: Score the severity of arthritis in all four paws based on a 0-4 scale.

    • Body Weight: Monitor body weight as an indicator of systemic toxicity.

    • Histopathology: At the end of the study, collect ankle joints for histopathological evaluation of inflammation, pannus formation, and bone erosion.

    • Biomarker Analysis: Analyze serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).

Self-Validating System: The combination of clinical (paw volume, arthritis score), histopathological, and biomarker assessments provides a comprehensive and validated evaluation of the compound's anti-arthritic efficacy.

Experimental Workflow for Anti-Inflammatory Studies

G cluster_acute Acute Inflammation Model cluster_chronic Chronic Inflammation Model acute_start Select Animals (Rats/Mice) acute_group Group & Dose (Vehicle, Positive, Test Compound) acute_start->acute_group acute_induce Induce Paw Edema (Carrageenan) acute_group->acute_induce acute_measure Measure Paw Volume acute_induce->acute_measure acute_analyze Analyze Data (% Inhibition) acute_measure->acute_analyze chronic_start Select Animals (Lewis Rats) chronic_induce Induce Arthritis (FCA) chronic_start->chronic_induce chronic_treat Chronic Dosing chronic_induce->chronic_treat chronic_assess Assess Parameters (Paw Volume, Score, Histology, Biomarkers) chronic_treat->chronic_assess chronic_analyze Analyze Data chronic_assess->chronic_analyze start Hypothesize Anti-Inflammatory Activity start->acute_start start->chronic_start

Caption: Workflow for acute and chronic in vivo anti-inflammatory evaluation.

Application II: Evaluation of Anticancer Activity

Thiophene derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways.[18][19][20][21] The following protocol describes the use of a xenograft model to evaluate the in vivo antitumor efficacy of this compound.

Human Tumor Xenograft Model

This model involves the subcutaneous implantation of human cancer cells into immunocompromised mice.[14][22][23]

Protocol:

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice, 6-8 weeks old).

  • Cell Culture: Culture a relevant human cancer cell line (e.g., A549 for lung cancer, CT26 for colorectal cancer) under sterile conditions.[18]

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a suitable medium (e.g., PBS or Matrigel).

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.[14]

  • Grouping and Dosing:

    • Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.[14]

    • Group I: Vehicle control.

    • Group II: Positive control (a standard-of-care chemotherapeutic agent for the chosen cell line).

    • Group III-V: Test compound at three different dose levels.

  • Treatment and Monitoring:

    • Administer treatment according to the desired schedule (e.g., daily, every other day).

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor body weight and clinical signs of toxicity.

  • Endpoint and Analysis:

    • Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

    • Calculate Tumor Growth Inhibition (TGI).

    • Excise tumors for weight measurement, histopathology, and biomarker analysis (e.g., proliferation markers like Ki-67, apoptosis markers like cleaved caspase-3).

Trustworthiness of the Protocol: This protocol incorporates randomization, a positive control, and multiple endpoints (tumor volume, weight, histopathology) to provide a robust and validated assessment of anticancer efficacy.

Data Presentation for Anticancer Studies

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Day 21)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle-850 ± 75-+2.5
Positive Control[Dose]250 ± 3070.6-8.0
Test Compound10680 ± 6020.0+1.8
Test Compound30450 ± 4547.1-1.5
Test Compound100300 ± 3564.7-5.2

Application III: Evaluation of Neuroprotective Activity

Several thiophene derivatives have shown neuroprotective effects, suggesting their potential in treating neurodegenerative diseases.[24][25] The following protocol outlines an in vivo model to assess the neuroprotective potential of this compound.

6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease

This model involves the unilateral injection of the neurotoxin 6-OHDA into the striatum or medial forebrain bundle of rats, leading to the degeneration of dopaminergic neurons, a key feature of Parkinson's disease.[26]

Protocol:

  • Animal Model: Male Sprague-Dawley or Wistar rats (8-10 weeks old).

  • Stereotaxic Surgery:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Inject 6-OHDA into the desired brain region (e.g., striatum).

  • Grouping and Dosing:

    • Administer the test compound either before (pre-treatment) or after (post-treatment) the 6-OHDA lesion.

    • Groups should include a sham-operated control, a vehicle-treated lesion group, and test compound groups.

  • Behavioral Assessment:

    • Apomorphine- or Amphetamine-Induced Rotational Behavior: Two to four weeks post-lesion, administer apomorphine or amphetamine and record the net rotations over 60-90 minutes. A reduction in rotations in the treated groups indicates a neuroprotective effect.

  • Neurochemical and Histological Analysis:

    • At the end of the study, euthanize the animals and collect the brains.

    • Tyrosine Hydroxylase (TH) Immunohistochemistry: Stain brain sections for TH, a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.

    • HPLC Analysis: Measure dopamine and its metabolite levels in the striatum.

Causality and Validation: The combination of behavioral testing with neurochemical and histological analysis provides a multi-faceted and validated assessment of neuroprotection. A positive outcome would be the attenuation of rotational behavior, preservation of TH-positive neurons, and normalization of dopamine levels.

Logical Relationship in Neuroprotection Assessment

G induce Induce Neurodegeneration (6-OHDA Lesion) treat Administer Test Compound induce->treat behavior Behavioral Assessment (Rotational Test) treat->behavior histology Histological Analysis (TH Staining) treat->histology neurochem Neurochemical Analysis (Dopamine Levels) treat->neurochem outcome Neuroprotective Effect behavior->outcome histology->outcome neurochem->outcome

Caption: Interconnected endpoints for validating neuroprotective efficacy.

Preliminary Pharmacokinetic and Toxicity Assessment

Concurrent with efficacy studies, it is crucial to gather preliminary data on the compound's pharmacokinetics (PK) and safety.

Pharmacokinetic Profile
  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Protocol: Administer a single dose of the compound to a small group of animals (e.g., rats) via the intended route of administration. Collect blood samples at various time points and analyze the plasma concentration of the compound using a validated analytical method (e.g., LC-MS/MS).

  • Parameters: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Acute Toxicity Study
  • Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

  • Protocol: Administer escalating single doses of the compound to groups of mice or rats. Observe the animals for a period of 14 days for clinical signs of toxicity and mortality.

  • Endpoint: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Importance of Toxicity Assessment: Understanding the toxicity profile is critical for establishing a therapeutic window and ensuring the safety of the compound for further development. The metabolism of thiophene-containing drugs can sometimes lead to reactive metabolites, making early toxicity screening essential.[27][28][29][30]

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the in vivo evaluation of this compound. A positive outcome in these studies, demonstrating a favorable efficacy and safety profile, would warrant further preclinical development, including more extensive toxicology studies and investigation into the compound's mechanism of action. The versatility of the 2-aminothiophene scaffold suggests that this compound could be a promising candidate for addressing unmet medical needs in inflammatory diseases, oncology, or neurodegenerative disorders.

References

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  • Autoimmune Disease and Inflammation Models. (n.d.). Charles River Laboratories. Retrieved January 21, 2026, from [Link]

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  • Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022, October 26). Star Protocols. Retrieved January 21, 2026, from [Link]

  • Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. (2024, September 1). Bioorganic & Medicinal Chemistry. Retrieved January 21, 2026, from [Link]

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Application Note & Protocols: A Hierarchical Framework for Evaluating the Therapeutic Efficacy of Thiophene Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiophene ring is a privileged pharmacophore in medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for phenyl rings make it a versatile building block in drug design.[1] When functionalized with a carboxylate group, these compounds—thiophene carboxylates—present a class of molecules with significant potential across diverse therapeutic areas, including oncology, inflammation, and infectious diseases.[1][3][4]

This application note provides a comprehensive, tiered framework for researchers, scientists, and drug development professionals to systematically evaluate the efficacy of novel thiophene carboxylate derivatives. Moving beyond a rigid template, this guide presents a logical, self-validating workflow, from initial high-throughput in vitro screens to more physiologically relevant cell-based assays. We provide detailed, field-proven protocols for two major therapeutic avenues—anti-inflammatory and anti-cancer—while explaining the scientific rationale behind key experimental choices to ensure robust and reproducible data generation.

Section 1: The Hierarchical Efficacy Testing Workflow

A progressive, multi-tiered approach is critical to efficiently screen compounds and allocate resources effectively. This workflow is designed to triage candidates with insufficient activity early on, while gathering deeper mechanistic insights for promising leads.[5]

Hierarchical_Workflow tier1 Tier 1: Primary In Vitro Screening (Target-Based Assays) decision1 Promising Activity? (e.g., IC50 < 10 µM) tier1->decision1 tier2 Tier 2: Secondary Screening (Phenotypic Cell-Based Assays) decision2 Potent & Selective? (Demonstrates Dose-Response) tier2->decision2 tier3 Tier 3: Advanced In Vitro Models (Physiologically Relevant Systems) decision3 Efficacy in Complex Model? tier3->decision3 tier4 Tier 4: In Vivo Model Considerations decision1->tier2 Yes stop Discontinue or Redesign decision1->stop No decision2->tier3 Yes decision2->stop No decision3->tier4 Yes decision3->stop No

Caption: Hierarchical workflow for thiophene carboxylate efficacy testing.

Section 2: Case Study 1: Anti-Inflammatory Efficacy

Many approved thiophene-containing drugs function as anti-inflammatory agents, often by targeting enzymes in the eicosanoid biosynthesis pathway, such as cyclooxygenases (COX).[1] The following protocols outline a path to validate a thiophene carboxylate derivative for this activity.

Protocol 2.1 (Tier 1): COX-2 Enzymatic Inhibition Assay

Principle: This biochemical assay directly measures the ability of a test compound to inhibit the activity of the purified COX-2 enzyme. COX-2 is a key enzyme responsible for the synthesis of prostaglandins, which are mediators of inflammation and pain.[6] The assay quantifies the peroxidase activity of COX-2, which generates a colorimetric or fluorometric signal. A reduction in signal in the presence of the test compound indicates inhibition.[7]

Materials:

  • COX-2 Enzyme (human recombinant)

  • Arachidonic Acid (substrate)

  • Colorimetric or Fluorometric Probe (e.g., ADHP)

  • Heme cofactor

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Thiophene Carboxylate test compound

  • Celecoxib (positive control inhibitor)

  • DMSO (vehicle)

  • 96-well microplate

  • Microplate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the thiophene carboxylate and celecoxib in DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in assay buffer. The final DMSO concentration in the well should not exceed 1%.

  • Reagent Preparation: Prepare the enzyme/cofactor mix by diluting COX-2 enzyme and Heme in cold assay buffer to the desired concentration. Prepare the substrate/probe mix by diluting arachidonic acid and the probe in assay buffer.

  • Assay Plate Setup:

    • Add 10 µL of serially diluted test compound, positive control, or vehicle (for "no inhibition" control) to respective wells.

    • Add 10 µL of assay buffer without enzyme to "no enzyme" control wells.

  • Enzyme Addition: Add 20 µL of the prepared COX-2 enzyme/cofactor mix to all wells except the "no enzyme" controls.

  • Incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 20 µL of the substrate/probe mix to all wells to start the reaction.

  • Read Plate: Immediately begin reading the plate kinetically at the appropriate wavelength (e.g., Ex/Em = 530/590 nm for fluorescent probes) for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot percent inhibition versus log[inhibitor] and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2.2 (Tier 2): Inhibition of Inflammatory Mediators in Macrophages

Principle: This cell-based assay assesses the compound's ability to suppress the inflammatory response in a relevant cell type. Murine macrophages (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, which triggers a signaling cascade leading to the production of inflammatory mediators like nitric oxide (NO) and cytokines (TNF-α, IL-6).[8] The efficacy of the thiophene carboxylate is quantified by its ability to reduce the levels of these mediators.

LPS_Pathway lps LPS tlr4 TLR4 Receptor lps->tlr4 nfkb NF-κB Pathway tlr4->nfkb inos iNOS nfkb->inos cytokines TNF-α, IL-6 nfkb->cytokines inhibitor Thiophene Carboxylate (Hypothesized Target) inhibitor->nfkb no Nitric Oxide (NO) inos->no

Caption: Simplified LPS-induced inflammatory pathway in macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS from E. coli

  • Thiophene Carboxylate test compound

  • Dexamethasone (positive control)

  • Griess Reagent (for NO measurement)

  • ELISA kits for TNF-α and IL-6

  • MTS or similar cell viability reagent

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells for 1-2 hours with various concentrations of the thiophene carboxylate or dexamethasone. Include vehicle-only controls.

  • Inflammatory Stimulation: Add LPS to all wells (final concentration 1 µg/mL) except for the unstimulated (negative) control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Assess Cell Viability: Before collecting the supernatant, perform an MTS assay on a parallel plate prepared identically to ensure the compound concentrations used are not cytotoxic. A reduction in inflammatory mediators should not be due to cell death.

  • Measure Nitric Oxide (NO):

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent I, incubate for 10 minutes.

    • Add 50 µL of Griess Reagent II, incubate for 10 minutes.

    • Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Measure Cytokines (TNF-α, IL-6):

    • Use the remaining cell culture supernatant.

    • Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions.

  • Data Analysis: Normalize the NO and cytokine concentrations to the vehicle-treated, LPS-stimulated control. Calculate IC₅₀ values for the inhibition of each mediator.

Section 3: Case Study 2: Anti-Cancer Efficacy

Thiophene derivatives have shown promise as anti-cancer agents, with some acting as kinase inhibitors or apoptosis modulators.[9][10] The following protocols establish a robust screening cascade for this therapeutic application.

Protocol 3.1 (Tier 2): Cancer Cell Line Viability/Cytotoxicity Assay

Principle: This is the foundational assay in oncology drug discovery, designed to measure a compound's ability to reduce the viability or induce death in cancer cells.[11][12] An MTS assay, for example, measures the metabolic activity of viable cells, which convert a tetrazolium salt into a colored formazan product. A decrease in color indicates reduced cell viability.[9] Screening against a panel of cell lines (e.g., breast, lung, colon) can reveal potential selectivity.

Materials:

  • Panel of human cancer cell lines (e.g., MCF-7, A549, HT-29) and a non-cancerous cell line (e.g., HaCaT) for selectivity assessment.

  • Appropriate culture media for each cell line.

  • Thiophene Carboxylate test compound.

  • Doxorubicin (positive control).

  • MTS reagent.

  • 96-well plates.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Addition: Add serially diluted thiophene carboxylate (e.g., 100 µM to 1 nM) or doxorubicin to the wells. Include vehicle-only and media-only controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Incubation: Incubate for 1-4 hours until color development is sufficient.

  • Read Plate: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value for each cell line by plotting viability against the logarithm of the compound concentration.

Protocol 3.2 (Tier 3): 3D Spheroid Tumor Model Assay

Principle: Three-dimensional (3D) spheroid models more closely mimic the microenvironment of an actual tumor, including nutrient gradients and cell-cell interactions, compared to 2D monolayer cultures.[13] Assessing a compound's ability to penetrate and kill cells within a spheroid provides a more stringent and physiologically relevant test of efficacy.[3]

Materials:

  • Cancer cell line capable of forming spheroids (e.g., HCT116).

  • Ultra-low attachment 96-well round-bottom plates.

  • Thiophene Carboxylate test compound.

  • 3D Cell Viability Reagent (e.g., CellTiter-Glo® 3D).

  • Luminometer.

Step-by-Step Protocol:

  • Spheroid Formation: Seed cells in the ultra-low attachment plate at a density that promotes single spheroid formation per well (e.g., 2,000 cells/well). Centrifuge briefly to pellet cells and incubate for 3-4 days to allow spheroid formation.

  • Compound Treatment: Once spheroids have formed and compacted, add serially diluted thiophene carboxylate.

  • Incubation: Treat the spheroids for an extended period, typically 5-7 days, to allow for compound penetration and effect.

  • Viability Assessment:

    • Allow the plate to equilibrate to room temperature.

    • Add 100 µL of the 3D cell viability reagent to each well.

    • Mix vigorously on a plate shaker for 5 minutes to lyse the spheroid.

    • Incubate for an additional 25 minutes at room temperature.

  • Read Plate: Measure the luminescent signal using a plate-reading luminometer.

  • Data Analysis: Calculate the IC₅₀ value based on the reduction in luminescence, which corresponds to the amount of ATP and thus the number of viable cells in the spheroid.

Section 4: Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized in a clear, tabular format to facilitate comparison between compounds and conditions.

Table 1: Example Data Summary for Anti-Inflammatory Efficacy

CompoundCOX-2 IC₅₀ (µM)NO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)Cytotoxicity (RAW 264.7) IC₅₀ (µM)
Thiophene-A1.2 ± 0.25.8 ± 0.74.5 ± 0.5> 100
Thiophene-B25.6 ± 3.1> 100> 100> 100
Celecoxib0.05 ± 0.010.8 ± 0.10.6 ± 0.1> 100

Interpretation: Thiophene-A shows potent target engagement (COX-2) and efficacy in a cell-based model at non-toxic concentrations, warranting further investigation. Thiophene-B is significantly less potent.

Table 2: Example Data Summary for Anti-Cancer Efficacy

CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HCT116 (3D) IC₅₀ (µM)
Thiophene-C2.1 ± 0.33.5 ± 0.41.8 ± 0.215.2 ± 2.5
Doxorubicin0.1 ± 0.020.3 ± 0.050.15 ± 0.032.5 ± 0.4

Interpretation: Thiophene-C demonstrates broad anti-proliferative activity. As expected, a higher concentration is required to achieve efficacy in the more complex 3D spheroid model, highlighting the importance of this advanced assay.

Section 5: In Vivo Model Considerations

Promising candidates from advanced in vitro testing may be nominated for in vivo studies. The choice of model is critical and depends on the therapeutic indication.

  • For Anti-Inflammatory Efficacy: The carrageenan-induced paw edema model in rodents is a standard for acute inflammation.[14][15] The test compound is administered prior to injecting carrageenan into the paw, and efficacy is measured by the reduction in paw swelling over time.

  • For Anti-Cancer Efficacy: Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are frequently used.[16][17] Patient-derived xenograft (PDX) models, which involve transplanting tumor tissue directly from a patient, offer higher clinical relevance.[18] Efficacy is assessed by measuring tumor growth inhibition over the course of treatment.

All in vivo experiments must be conducted under approved animal care and use protocols.

Conclusion

This application note provides a structured, evidence-based framework for evaluating the therapeutic efficacy of novel thiophene carboxylate derivatives. By employing a hierarchical workflow that progresses from direct target-based assays to complex, physiologically relevant 3D models, researchers can efficiently identify promising candidates, elucidate their mechanisms of action, and build a robust data package for further development. The detailed protocols and underlying principles described herein are designed to ensure scientific integrity and generate high-quality, reproducible results.

References

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Handling and storage of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Subject: Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Document ID: AN-28-THIO-001

Revision: 1.0

Author: Gemini, Senior Application Scientist

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of this compound. As a member of the 2-aminothiophene class of heterocyclic compounds, this molecule is a valuable intermediate in medicinal chemistry and materials science. Its structural motifs—an aromatic amine and a substituted thiophene ring—necessitate specific handling procedures to ensure compound integrity and operator safety. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing scientific causality and best practices for laboratory operations.

Physicochemical Profile and Hazard Assessment

This compound is a polysubstituted 2-aminothiophene, a class of compounds frequently synthesized via the Gewald three-component reaction.[1][2] The inherent reactivity of the 2-amino group and the thiophene core dictates its handling and storage requirements. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust hazard assessment can be extrapolated from closely related analogs and its constituent functional groups.

The primary hazards are associated with:

  • The 2-Amino Group: Aromatic amines are susceptible to oxidation, which can lead to compound degradation and the formation of colored impurities.[3][4] They can also be toxic.[5]

  • The Thiophene Ring: Thiophene and its derivatives can be skin, eye, and respiratory irritants.[6][7] They may also be flammable.[8]

  • The Carboxylate Ester: This group is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.

Estimated Physicochemical Data

The following data is extrapolated from structural analogs such as Methyl 2-aminothiophene-3-carboxylate and Ethyl 2-amino-4-phenyl-thiophene-3-carboxylate.

PropertyEstimated Value / ObservationRationale / Source Analog
Appearance Off-white to yellow or brown crystalline solidAnalogs are typically solids with color indicating purity.[9][10]
Molecular Formula C₁₄H₁₅NO₂S-
Molecular Weight 261.34 g/mol -
Melting Point > 75 °CAnalog Methyl 2-aminothiophene-3-carboxylate melts at 76-81 °C.[11]
Solubility Soluble in DMSO, DMF, Ethanol; Sparingly soluble in aqueous buffers.Analog Ethyl 2-amino-4-phenyl-thiophene-3-carboxylate shows this solubility profile.[9]
Stability Sensitive to air, light, and prolonged exposure to moisture.Aromatic amines are prone to oxidation; general guidance for aminothiophenes.[4][12]
Hazard Summary and Personal Protective Equipment (PPE)

The hazard profile is based on data from closely related 2-aminothiophene carboxylates.[11][13][14]

Hazard ClassificationGHS PictogramSignal WordHazard Statements (H-Codes)Precautionary Statements (P-Codes)
Skin Irritation (Category 2)GHS07Warning H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection.[15]
Eye Irritation (Category 2)GHS07Warning H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]
STOT SE (Category 3)GHS07Warning H335: May cause respiratory irritation.P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[11]

Mandatory Personal Protective Equipment (PPE):

EquipmentSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.[8]Protects against splashes and airborne particles causing serious eye irritation.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Inspect gloves before use and wash hands thoroughly after handling.[16]
Body Protection Standard laboratory coat.Prevents contamination of personal clothing.
Respiratory Not required if handled within a certified fume hood.A fume hood provides primary engineering control to prevent inhalation.[13]

Long-Term Storage Protocols

The primary objective for storing this compound is to prevent oxidative and hydrolytic degradation. The presence of the amino group makes the compound susceptible to air oxidation, often indicated by a color change from off-white to yellow or brown.

Protocol: Storage of Solid Compound

For long-term stability (months to years), the solid material must be protected from air, moisture, and light.

  • Aliquot: Upon receipt, if the quantity is large, aliquot the material into smaller, single-use vials to minimize repeated exposure of the bulk supply to the atmosphere.

  • Select Container: Use amber glass vials with PTFE-lined screw caps. Amber glass protects the compound from light.

  • Inert Atmosphere: Place the opened vials inside a glove box or use a Schlenk line to flush them with a dry, inert gas (Argon is preferred, but Nitrogen is also suitable).[17]

  • Seal: Tightly seal the vials under the inert atmosphere. For extra protection, wrap the cap threads with Parafilm®.

  • Temperature: Store the sealed vials at -20°C .[9] This temperature significantly slows degradation pathways.

  • Secondary Containment: Place the vials in a sealed secondary container (e.g., a small desiccator or a sealed plastic box) containing a desiccant (e.g., Drierite™) to absorb any ambient moisture within the freezer.

Protocol: Storage of Stock Solutions

Aqueous solutions are not recommended for storage beyond one day.[9] For organic stock solutions:

  • Solvent Preparation: Use anhydrous, research-grade solvents (e.g., DMSO, DMF). It is best practice to degas the solvent by sparging with an inert gas for 15-20 minutes to remove dissolved oxygen.

  • Dissolution: Prepare the solution under an inert atmosphere.

  • Storage: Store the solution in vials with PTFE-lined septa caps at -20°C or -80°C .

  • Usage: When accessing the solution, use a syringe to pierce the septum while maintaining a positive pressure of inert gas in the vial to prevent introducing air.

start Compound Storage Decision solid Solid Form start->solid  Form?   solution Solution Form start->solution long_term Long-Term (>1 month) solid->long_term  Duration?   short_term Short-Term (<1 month) solid->short_term storage_solution Store at -20°C or -80°C Anhydrous/Degassed Solvent Under Inert Gas solution->storage_solution Aqueous solutions not recommended for storage >24h storage_solid Store at -20°C Under Inert Gas (Ar/N2) In Dark (Amber Vial) long_term->storage_solid storage_rt Store in Desiccator At Room Temperature Away from Light short_term->storage_rt

Caption: Decision workflow for proper storage conditions.

Laboratory Handling Protocols

All handling procedures must be performed in a certified chemical fume hood to mitigate inhalation risks.

Protocol: Weighing and Transfer of Solid
  • Preparation: Don appropriate PPE (lab coat, gloves, safety glasses). Ensure the analytical balance is inside the fume hood or that transfer from the balance to the reaction vessel is swift and contained.

  • Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid.

  • Weighing: Use a weigh boat or directly weigh the compound into a tared vessel. Handle the powder gently to avoid creating dust.

  • Transfer: Transfer the weighed solid to the reaction flask. If the flask contains solvent, add the solid slowly to control any exothermic dissolution.

  • Cleanup: Immediately clean the spatula and weighing area. Dispose of any contaminated materials (e.g., weigh boat, gloves) as hazardous waste.

Protocol: Preparation of Solutions under Inert Atmosphere

This protocol uses standard Schlenk techniques to prepare solutions for air-sensitive reactions, ensuring the integrity of the compound.[18][19]

  • Glassware Preparation: Dry all glassware (e.g., Schlenk flask, magnetic stir bar) in an oven (e.g., 125°C overnight) and assemble while hot.[20][21] Allow it to cool under vacuum on a Schlenk line.

  • Inert Gas Purge: Refill the cooled flask with a dry inert gas (Argon or Nitrogen). Repeat the vacuum/refill cycle three times to ensure the atmosphere is inert.

  • Solid Addition: Briefly remove the stopper and add the pre-weighed solid to the flask against a positive flow of inert gas.

  • Solvent Transfer: Transfer anhydrous, degassed solvent to the flask via a cannula or a gas-tight syringe.

  • Dissolution: Stir the mixture until the solid is fully dissolved. The flask can now be used for subsequent reaction steps, maintaining a slight positive pressure of inert gas vented through a bubbler.

cluster_prep Preparation cluster_handling Handling p1 1. Dry Glassware (Oven, Assemble Hot) p2 2. Cool Under Vacuum (Schlenk Line) p1->p2 p3 3. Purge with Inert Gas (3x Vacuum/Refill Cycles) p2->p3 h1 4. Add Solid Compound (Under Positive Gas Flow) p3->h1 h2 5. Add Anhydrous Solvent (Via Cannula/Syringe) h1->h2 h3 6. Dissolve Solid (Maintain Inert Atmosphere) h2->h3 end end h3->end Ready for Reaction

Caption: Workflow for preparing an air-sensitive solution.

Spill Management and Decontamination

In the event of a spill, prioritize personal safety.

  • For Small Spills (Solid or Liquid):

    • Ensure the fume hood is operational. Wear appropriate PPE.

    • Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[7] Do not use paper towels or other combustible materials.

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a cloth lightly wetted with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • Collect all cleaning materials as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert colleagues and notify your institution's Environmental Health and Safety (EHS) office immediately.

    • Prevent entry into the affected area.

Waste Disposal Protocol

All waste containing this compound must be treated as hazardous chemical waste.[22][23]

  • Waste Segregation:

    • Solid Waste: Collect un-used compound, contaminated spill cleanup materials, and contaminated disposables (e.g., gloves, weigh boats) in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Collect waste solutions in a labeled, sealed container for non-halogenated organic solvent waste. Do not mix with incompatible waste streams.

    • Sharps: Dispose of any contaminated needles or sharps in a designated sharps container.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor. Do not pour down the drain.

Mechanistic Insight: The Gewald Reaction

Understanding the synthesis of this compound provides context for potential impurities and its inherent reactivity. 2-Aminothiophenes are most commonly prepared via the Gewald reaction, a one-pot multicomponent condensation.[24][25] The reaction proceeds through a Knoevenagel condensation, followed by the addition of elemental sulfur, ring closure, and tautomerization.[2]

ketone 4-Ethylacetophenone (Ketone) knoevenagel Knoevenagel Adduct ketone->knoevenagel Knoevenagel Condensation nitrile Methyl Cyanoacetate (Active Methylene Nitrile) nitrile->knoevenagel Knoevenagel Condensation sulfur Elemental Sulfur (S8) sulfide Thiolate Intermediate sulfur->sulfide Sulfur Addition base Base (e.g., Morpholine) base->knoevenagel Knoevenagel Condensation knoevenagel->sulfide Sulfur Addition cyclized Cyclized Intermediate (Iminothiophene) sulfide->cyclized Intramolecular Cyclization product Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate (Aromatic Product) cyclized->product Tautomerization

Caption: Generalized mechanism of the Gewald reaction.

References

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Thieme Connect. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • MATERIAL SAFETY DATA SHEET THIOPHENE. Oxford Lab Fine Chem LLP. [Link]

  • General techniques for handling air-sensitive compounds. Oxford Academic. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. [Link]

  • HAZARD SUMMARY - Thiophene. NJ.gov. [Link]

  • Handling air-sensitive reagents AL-134. MIT. [Link]

  • Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Thiophene | C4H4S. PubChem - NIH. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Semantic Scholar. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate | C8H11NO2S. PubChem. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important thiophene derivative. The synthesis is achieved via the Gewald aminothiophene synthesis, a powerful multicomponent reaction.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions based on the established mechanism and practical laboratory experience.

Reaction Overview: The Gewald Synthesis

The synthesis of this compound is a one-pot, three-component reaction involving 4-ethylacetophenone, methyl cyanoacetate, and elemental sulfur, catalyzed by a base (typically a secondary amine like morpholine or diethylamine).[3]

The reaction proceeds through two key stages:

  • Knoevenagel Condensation: The base catalyzes the condensation of the ketone (4-ethylacetophenone) and the active methylene compound (methyl cyanoacetate) to form an α,β-unsaturated nitrile intermediate.[4][5]

  • Sulfur Addition and Cyclization: The intermediate reacts with elemental sulfur, followed by cyclization and tautomerization to form the final 2-aminothiophene product.[1][4] The cyclization of the monosulfide and subsequent aromatization is the primary thermodynamic driving force of the reaction.[6][7]

Gewald Reaction Workflow

Gewald_Workflow cluster_reactants Reactants cluster_process Reaction Stages Ketone 4-Ethylacetophenone Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Base-catalyzed Cyanoester Methyl Cyanoacetate Cyanoester->Knoevenagel Base-catalyzed Sulfur Sulfur (S8) Cyclization Sulfur Addition & Cyclization/Tautomerization Sulfur->Cyclization Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate α,β-Unsaturated Nitrile (Stable Intermediate) Knoevenagel->Intermediate Intermediate->Cyclization Product Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate Cyclization->Product

Caption: Overall workflow of the Gewald aminothiophene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for ensuring a high yield in this synthesis?

A1: The initial Knoevenagel condensation is the most crucial step.[8] If the condensation between 4-ethylacetophenone and methyl cyanoacetate is slow or incomplete, the overall yield will be poor regardless of how the subsequent steps are optimized. Monitoring the disappearance of the starting ketone via Thin Layer Chromatography (TLC) is essential before expecting the final product to form.

Q2: My reaction mixture has turned dark brown or black and is tarry. What happened?

A2: A dark, tarry appearance often indicates polymerization of starting materials or intermediates, or the formation of complex polysulfides.[9] This is typically caused by excessive reaction temperatures. The Gewald reaction is often exothermic, and careful temperature control (e.g., using a water bath) is vital. A temperature of 45-50°C is generally recommended.[3][10]

Q3: Can I use a different base? What is the role of the base?

A3: Yes, but the choice is critical. The base (e.g., morpholine, diethylamine) serves two primary functions: it catalyzes the initial Knoevenagel condensation and facilitates the reaction with sulfur.[1][11] While stronger bases might accelerate the condensation, they can also promote side reactions like dimerization or polymerization.[9] Secondary amines like morpholine are often preferred as they provide a good balance of reactivity and control.[12]

Q4: Is it necessary to use finely powdered sulfur?

A4: Absolutely. The reaction between the α,β-unsaturated nitrile intermediate and sulfur is a heterogeneous process. Using finely powdered sulfur increases the surface area available for reaction, leading to a faster and more complete conversion.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis in a structured, question-and-answer format.

Troubleshooting Flowchart: Low or No Yield

Troubleshooting_Yield Start Problem: Low or No Yield CheckTLC Analyze reaction mixture by TLC. Are starting materials (ketone, cyanoacetate) still present? Start->CheckTLC OptimizeKnoevenagel Issue: Inefficient Knoevenagel Condensation. Actions: 1. Verify base activity/amount. 2. Ensure adequate mixing. 3. Gently warm to 40-45°C. 4. Check for water contamination. CheckTLC->OptimizeKnoevenagel Yes OptimizeCyclization Issue: Inefficient Cyclization. Actions: 1. Use finely powdered sulfur. 2. Maintain temperature at 45-50°C. 3. Ensure sufficient reaction time (monitor by TLC). 4. Check for tar formation (sign of overheating). CheckTLC->OptimizeCyclization No (Intermediate formed)

Caption: Decision tree for troubleshooting low product yield.

Issue 1: Low or No Product Yield

Q: My TLC analysis shows significant amounts of unreacted 4-ethylacetophenone. What should I do?

A: This points to a problem with the initial Knoevenagel condensation.[8][9]

  • Verify Base: Ensure the correct amount of a suitable base like morpholine or diethylamine was added. The base may be old or degraded; using a fresh bottle is advisable.

  • Temperature: While high temperatures are detrimental, the condensation may require gentle warming to initiate, typically around 35-40°C.[3]

  • Water Contamination: The presence of water can hinder the condensation. While the reaction is often performed in ethanol, ensure your starting materials and solvent are reasonably dry.

Q: My starting materials are consumed, but the yield of the final thiophene product is still low.

A: This suggests an issue with the sulfur addition and cyclization stage.

  • Sulfur Quality and Form: As mentioned, use finely powdered elemental sulfur to maximize reactivity.

  • Temperature Control: The optimal temperature for this stage is typically 45-50°C.[10] Temperatures that are too low will result in a sluggish reaction, while temperatures that are too high can lead to decomposition and polymerization.[9]

  • Reaction Time: The reaction may require several hours to go to completion. Monitor its progress by TLC until the intermediate spot is fully converted to the product spot. A typical reaction time is around 3 hours at 45°C.[3]

Issue 2: Product Purification Challenges

Q: My crude product is an oil that won't crystallize, or it is heavily contaminated.

A: This is a common issue resulting from incomplete reaction or side products.

  • Removal of Sulfur: Unreacted elemental sulfur can be a persistent contaminant. Wash the crude product thoroughly with a solvent in which sulfur is soluble but your product is not, such as cold carbon disulfide (use with extreme caution in a fume hood) or by filtering a solution of your product in a suitable solvent. A simple and effective method is recrystallization from a solvent like ethanol, as the product is typically a solid that will precipitate upon cooling, leaving impurities behind.[3]

  • Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A hexane/ethyl acetate solvent system is often effective for purifying thiophene derivatives.[10]

Issue 3: Potential Side Reactions

Q: I have isolated a side product. What could it be?

A: The most common side reactions in the Gewald synthesis are:

  • Dimerization: The α,β-unsaturated nitrile intermediate can dimerize, especially in the presence of a strong base or at higher temperatures.[9]

  • Oxidation: The thiophene ring can be susceptible to oxidation, although it is generally stable to mild oxidizing agents.[11][13]

  • Formation of Complex Polysulfides: These can lead to the dark, tarry mixtures that complicate product isolation.[9] Careful control of reaction temperature is the best way to mitigate these side reactions.

Optimized Experimental Protocol

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

ComponentMolar Eq.ParameterRecommended Value
4-Ethylacetophenone1.0Solvent Ethanol or Methanol
Methyl Cyanoacetate1.0Base Morpholine or Diethylamine
Elemental Sulfur1.0 - 1.1Temperature 45-50°C
Morpholine~1.0Time 2-4 hours (Monitor by TLC)

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylacetophenone (1.0 eq.), methyl cyanoacetate (1.0 eq.), and finely powdered elemental sulfur (1.1 eq.).

  • Solvent Addition: Add ethanol (approx. 5-10 mL per gram of ketone).

  • Base Addition: With stirring, slowly add morpholine (1.0 eq.) to the mixture. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to 45-50°C using a temperature-controlled water or oil bath. Maintain this temperature and continue stirring for 3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system). The reaction is complete when the starting ketone and intermediate spots have disappeared.

  • Workup: Allow the mixture to cool to room temperature. The product often precipitates from the solution. If not, the mixture can be quenched with ice-cold water to induce precipitation.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove soluble impurities.

  • Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a crystalline solid.[3]

References

  • Wikipedia. Gewald reaction. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Sharma, J., & Champagne, P. A. (2021). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Al-Zaydi, K. M. (2009). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Molecules, 14(7), 2536-2546. [Link]

  • Organic Chemistry Portal. Paal-Knorr Thiophene Synthesis. [Link]

  • Wikipedia. Thiophene. [Link]

  • ResearchGate. Thiophenes: reactions and synthesis. [Link]

  • Kaur, M., et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 5), 521–524. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • ACS Omega. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • Journal of Medicinal Chemistry. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. [Link]

  • ARKIVOC. Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • ResearchGate. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. [Link]

  • ResearchGate. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • PubMed. Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors. [Link]

  • The Journal of Organic Chemistry. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. [Link]

  • MDPI. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. [Link]

  • Semantic Scholar. SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. [Link]

  • PrepChem.com. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]

  • Google Patents. WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)
  • National Center for Biotechnology Information. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate. [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. [Link]

  • Google Patents.

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Technical Support Center: Navigating Solubility Challenges with Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding solubility issues encountered with Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate and similar thiophene derivatives in Dimethyl Sulfoxide (DMSO). Our goal is to equip you with the expertise and practical solutions to ensure the accuracy and reproducibility of your experiments.

Introduction: Understanding the Challenge

This compound is a heterocyclic compound with a structure that suggests potential for low aqueous solubility.[1][2][3] Thiophene derivatives are widely used as building blocks in the development of pharmaceuticals and other bioactive molecules.[1][2][3] Due to their often rigid and planar structures, these compounds can present significant challenges in achieving and maintaining solubility, particularly in aqueous buffers used for biological assays.[4] DMSO is a powerful, polar aprotic solvent widely used to dissolve a broad range of polar and nonpolar compounds for these assays.[5][6][7][8] However, even in DMSO, achieving a stable, concentrated stock solution of compounds like this compound can be problematic, leading to issues such as compound precipitation, inaccurate concentration determinations, and unreliable experimental results.[9][10][11]

This guide will address the common solubility issues encountered with this class of compounds in DMSO and provide systematic troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: I am having difficulty dissolving this compound in DMSO at my desired concentration. What are the initial steps I should take?

A1: When facing initial dissolution challenges, it's crucial to employ methods that enhance the solvation process without degrading the compound. Here are the recommended first steps:

  • Ensure Anhydrous Conditions: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[12][13][14] Even small amounts of water can significantly decrease the solubility of hydrophobic compounds.[12][13][14] Always use a fresh, unopened bottle of anhydrous or high-purity DMSO and handle it in a low-humidity environment if possible.

  • Mechanical Agitation: Simple vortexing or mechanical stirring is the first and simplest step to aid dissolution.[15]

  • Sonication: If vortexing is insufficient, sonication is a highly effective method for breaking down compound aggregates and facilitating dissolution.[12][13][14][16] A brief treatment in a bath sonicator can often lead to a clear solution.[15]

  • Gentle Heating: Gently warming the solution in a water bath (e.g., to 37°C) can increase the kinetic energy of the system and improve solubility.[15][17][18] However, it is critical to first confirm the thermal stability of your compound to avoid degradation.[15][18]

Q2: My compound dissolves in DMSO initially, but then precipitates out of solution over time. What causes this and how can I prevent it?

A2: This phenomenon, often referred to as "crashing out," is common with supersaturated solutions. Several factors can contribute to this instability:

  • Supersaturation: You may have created a supersaturated solution, which is thermodynamically unstable. Over time, the excess solute will crystallize out.

  • Temperature Fluctuations: A decrease in temperature can reduce the solubility of the compound, leading to precipitation. This is particularly relevant if the stock solution was heated to aid dissolution and then stored at a lower temperature.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation, especially if the solution has absorbed any moisture.[12][13] It is best practice to aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[15]

  • Compound Aggregation: At high concentrations, molecules can self-associate to form aggregates, which can lead to precipitation.[19]

To prevent precipitation, consider preparing a slightly more dilute stock solution, storing aliquots at a consistent temperature (-20°C or -80°C), and avoiding repeated freeze-thaw cycles.[15]

Q3: When I dilute my clear DMSO stock solution into my aqueous assay buffer, a precipitate forms immediately. Why does this happen and what are the solutions?

A3: This is a very common and critical issue in biological assays. The dramatic change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one is the primary cause.[20] The compound's solubility is significantly lower in the aqueous buffer, causing it to precipitate.[4][20]

Here are several strategies to mitigate this problem:

  • Optimize the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a slightly higher final concentration (within the tolerated range of your assay, typically ≤0.5%) can help maintain compound solubility.[4][20]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. This can sometimes prevent immediate precipitation by gradually changing the solvent environment.[20]

  • Use of Co-solvents: In some cases, a mixture of DMSO with other organic solvents like ethanol or polyethylene glycol (PEG) can improve solubility upon dilution into aqueous media.[18][21][22] However, the compatibility of any co-solvent with your specific assay must be validated.

  • Addition of Solubilizing Agents: Incorporating non-ionic surfactants (e.g., Tween-20, Triton X-100) or complexing agents like cyclodextrins into your aqueous buffer can help to keep the compound in solution.[4][20]

Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues

If you are still experiencing solubility problems after consulting the FAQs, this detailed troubleshooting guide provides a systematic workflow to identify and solve the issue.

Protocol 1: Systematic Solubilization Workflow

This protocol outlines a sequential approach to dissolving your compound in DMSO.

  • Preparation:

    • Accurately weigh the required amount of this compound.

    • Use a sterile, conical tube.

    • Dispense the required volume of anhydrous DMSO.

  • Initial Dissolution Attempt:

    • Add the DMSO to the compound.

    • Vortex the mixture for 2-3 minutes at room temperature.

    • Visually inspect for any undissolved particles.

  • Sonication (If Necessary):

    • If the compound is not fully dissolved, place the tube in a bath sonicator.

    • Sonicate for 5-10 minutes.

    • Visually inspect again.

  • Gentle Warming (If Necessary and Compound is Thermally Stable):

    • If solids remain, place the tube in a 37°C water bath for 10-15 minutes.[18]

    • Periodically vortex the sample during warming.

    • Allow the solution to cool to room temperature and observe for any precipitation.

  • Filtration (Optional but Recommended):

    • If a clear solution is obtained, it is good practice to filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates.

Troubleshooting Flowchart

G start Start: Undissolved Compound in DMSO vortex Vortex at RT for 2-3 min start->vortex check1 Is the solution clear? vortex->check1 sonicate Sonicate for 5-10 min check1->sonicate No success Success: Clear Stock Solution Aliquot and store at -20°C/-80°C check1->success Yes check2 Is the solution clear? sonicate->check2 heat Gently warm to 37°C for 10-15 min (if compound is stable) check2->heat No check2->success Yes check3 Is the solution clear? heat->check3 consider_dilution Consider preparing a more dilute stock solution check3->consider_dilution No check3->success Yes fail Insolubility persists. Consider co-solvents or alternative formulation. consider_dilution->fail

Caption: A troubleshooting flowchart for dissolving compounds in DMSO.

Data Summary Table: Recommended Solubilization Techniques
TechniqueParametersRationaleCautions
Vortexing 2-3 minutes at room temperatureProvides mechanical agitation to break up powder and promote solvation.[15]May be insufficient for highly insoluble compounds.
Sonication 5-10 minutes in a bath sonicatorUses ultrasonic waves to break down aggregates and enhance dissolution.[12][13][14]Can generate localized heat; monitor temperature if compound is heat-sensitive.[16]
Gentle Heating 37°C for 10-15 minutesIncreases kinetic energy, improving the rate and extent of dissolution.[15][18]CRITICAL: Verify thermal stability of the compound to prevent degradation.[15][18]
Co-solvents e.g., Ethanol, PEG 400Can alter the polarity of the solvent system to better match the compound.[18][21]Must be compatible with the downstream biological assay and may have its own cellular effects.[21]

Advanced Considerations

Kinetic vs. Thermodynamic Solubility

It is important to understand the difference between kinetic and thermodynamic solubility.[4]

  • Kinetic Solubility: Refers to the concentration at which a compound precipitates from a supersaturated solution when diluted from a DMSO stock into an aqueous buffer. This is often what is most relevant for biological assays.

  • Thermodynamic Solubility: The true equilibrium solubility of a compound in a given solvent.

The methods described in this guide primarily aim to achieve a kinetically soluble state for your experiments.

Impact of DMSO on Assays

While an excellent solvent, DMSO is not inert and can have effects on biological systems.[23][24][25] It is crucial to:

  • Keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%.[4][20]

  • Always include a vehicle control (assay medium with the same final DMSO concentration but without the compound) in your experiments to account for any solvent effects.[15]

Workflow for Preparing Working Solutions for Bioassays

G stock Prepare High-Concentration Stock in 100% Anhydrous DMSO (e.g., 10-50 mM) aliquot Aliquot into single-use tubes and store at -80°C stock->aliquot dilution Prepare intermediate dilutions in 100% DMSO if needed aliquot->dilution final_dilution Dilute into final aqueous assay buffer (pre-warmed to 37°C) with vigorous mixing dilution->final_dilution final_check Visually inspect for precipitation before adding to assay final_dilution->final_check assay Add to biological assay (Final DMSO <0.5%) final_check->assay

Sources

Technical Support Center: Optimization of Reaction Conditions for Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of aminothiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Aminothiophenes are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] The Gewald reaction, a one-pot, multicomponent synthesis, remains the most prominent and versatile method for their preparation.[4][5][6]

However, despite its utility, the Gewald reaction is often sensitive to substrate scope and reaction parameters, leading to challenges such as low yields, byproduct formation, and purification difficulties. This guide provides in-depth, field-proven insights in a question-and-answer format to troubleshoot common experimental issues and optimize your reaction conditions for success.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of aminothiophene derivatives, particularly via the Gewald reaction. Each answer explains the underlying chemical principles to help you make informed decisions in the lab.

Issue 1: Low or No Product Yield

Question: My Gewald reaction has resulted in a disappointingly low yield, or in some cases, no desired product at all. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low or no product yield is one of the most common challenges and can stem from several factors within the multi-step mechanism of the Gewald reaction.[6][7][8] The reaction proceeds through an initial Knoevenagel-Cope condensation, followed by the addition of sulfur and subsequent cyclization.[4][9][10] A failure at any of these stages will compromise the overall yield.

Here is a systematic approach to diagnosing the issue:

1. Inefficient Knoevenagel-Cope Condensation: This initial step forms the α,β-unsaturated nitrile intermediate.[4] If this condensation is slow or incomplete, the entire reaction sequence is stalled.

  • Causality: The condensation is base-catalyzed. The choice and strength of the base are critical, especially for less reactive ketones or sterically hindered substrates.[11][12] The reaction also produces water, which can inhibit the reaction equilibrium.

  • Troubleshooting Steps:

    • Base Selection: Screen different bases. Secondary amines like morpholine or piperidine are commonly effective, as are tertiary amines like triethylamine .[11] For particularly stubborn substrates, a stronger base might be required.

    • Water Removal: If you suspect water is inhibiting the reaction, consider adding a dehydrating agent or using a Dean-Stark apparatus to remove water azeotropically.

2. Poor Sulfur Solubility or Reactivity: Elemental sulfur (S₈) must dissolve and react with the intermediate.

  • Causality: Sulfur's reactivity is highly dependent on the solvent and temperature.

  • Troubleshooting Steps:

    • Solvent Choice: Use polar solvents like ethanol, methanol, or dimethylformamide (DMF) to improve the solubility and reactivity of sulfur.[11]

    • Temperature Optimization: Gently heating the reaction mixture, typically to 40-60 °C , can significantly enhance sulfur's reactivity.[11] However, be cautious, as excessive heat can trigger side reactions.[12]

3. Steric Hindrance: Bulky groups on the ketone or active methylene nitrile can impede the reaction.

  • Causality: Steric clash can slow down both the initial condensation and the final ring-closure step.

  • Troubleshooting Steps:

    • Two-Step Protocol: For highly hindered substrates, a two-step approach is often more effective. First, perform the Knoevenagel-Cope condensation and isolate the resulting α,β-unsaturated nitrile. Then, in a separate step, react this purified intermediate with sulfur and a base.[11]

    • Microwave Irradiation: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields, particularly for challenging substrates that react sluggishly under conventional heating.[4][13][14]

4. Incorrect Stoichiometry or Impure Reagents:

  • Causality: The reaction is sensitive to the molar ratios of the three components. Impurities in starting materials or solvents (especially water) can interfere with the catalytic cycle.[15]

  • Troubleshooting Steps:

    • Verify Purity: Ensure all starting materials and solvents are pure and dry.[15]

    • Accurate Measurement: Double-check all measurements and calculations for the ketone, active methylene compound, and sulfur.

Below is a workflow diagram to guide your troubleshooting process for low-yield reactions.

LowYieldTroubleshooting Start Low or No Product Yield CheckCondensation Analyze for Knoevenagel-Cope Intermediate (e.g., by TLC/NMR) Start->CheckCondensation IntermediatePresent Intermediate Present? CheckCondensation->IntermediatePresent OptimizeCondensation Optimize Condensation: - Screen different bases (morpholine, piperidine) - Remove water (Dean-Stark) IntermediatePresent->OptimizeCondensation  No CheckCyclization Optimize Sulfur Addition & Cyclization: - Increase temperature (40-60°C) - Change to a more polar solvent (DMF) - Check sulfur quality IntermediatePresent->CheckCyclization  Yes OptimizeCondensation->Start Re-run ConsiderAlternatives Persistent Low Yield: - Switch to a two-step protocol - Employ microwave irradiation CheckCyclization->ConsiderAlternatives Success Improved Yield ConsiderAlternatives->Success

Caption: Troubleshooting workflow for low product yield in Gewald synthesis.

Issue 2: Presence of Significant Impurities and Side Reactions

Question: My reaction mixture has turned into a dark brown, tarry substance, and purification is a nightmare. What causes this, and how can I prevent it?

Answer: A dark, intractable reaction mixture is typically a sign of polymerization or the formation of complex polysulfides.[12] This is a common issue when reaction conditions are not properly controlled.

  • Causality: Excessively high reaction temperatures are the primary cause. High heat can lead to the uncontrolled polymerization of starting materials or intermediates and promote complex side reactions with sulfur.

  • Troubleshooting Steps:

    • Strict Temperature Control: Carefully monitor and control the reaction temperature. A systematic temperature screen can help you find the optimal balance between reactivity and stability for your specific substrates.

    • Purity of Reagents: Use high-purity starting materials, as impurities can sometimes catalyze these unwanted side reactions.[12][15]

    • Order of Addition: In some cases, adjusting the rate or order of reagent addition can minimize the concentration of reactive intermediates that are prone to polymerization.

Question: I am observing a significant byproduct that I suspect is a dimer of my intermediate. How can I confirm this and minimize its formation?

Answer: Dimerization of the α,β-unsaturated nitrile intermediate is a known competing side reaction in the Gewald synthesis.[12] This occurs when two molecules of the intermediate react with each other rather than undergoing the desired intramolecular cyclization with sulfur.

  • Causality: This intermolecular side reaction becomes more favorable under certain conditions, particularly when the rate of cyclization is slow.

  • Troubleshooting Steps:

    • Optimize Temperature: The formation of this dimer is often highly sensitive to temperature. Lowering the reaction temperature may favor the desired intramolecular pathway.

    • Adjust Reagent Concentration/Addition: Slow, controlled addition of one of the reagents (e.g., the base) can help keep the instantaneous concentration of the reactive intermediate low, thus disfavoring the bimolecular dimerization reaction.[12]

    • Modify the Solvent: The choice of solvent can influence the relative rates of the desired cyclization versus the undesired dimerization. Experimenting with different solvents may be beneficial.[12]

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm having trouble isolating a pure 2-aminothiophene from the crude reaction mixture. What are the most effective purification strategies?

Answer: The purification of 2-aminothiophene derivatives can be challenging due to the presence of unreacted starting materials, sulfur residues, and various byproducts. A multi-step purification approach is often necessary.

  • Initial Workup:

    • Aqueous Wash: Washing the crude organic extract with water is effective for removing inorganic salts and highly polar impurities like residual base.[11]

    • Non-Polar Wash: A subsequent wash with a non-polar solvent like hexanes can help remove unreacted non-polar starting materials and some sulfur byproducts.[11]

  • Primary Purification Methods:

    • Recrystallization: This is often the most effective method for purifying solid products.[9][16]

      • Common Solvents: Effective solvents include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[9][11] The ideal solvent system should dissolve the compound when hot but result in low solubility when cold.

    • Silica Gel Column Chromatography: This is the method of choice for oils or solids that are difficult to recrystallize.[11]

      • Eluent System: A gradient of ethyl acetate in hexanes is a common and effective eluent system.

      • Potential Pitfall: Be aware that some thiophene derivatives can be sensitive to acidic silica gel and may decompose on the column.[15] If you suspect this is happening, you can neutralize the silica gel by pre-treating it with a solvent containing a small amount of a non-nucleophilic base, such as 1% triethylamine in the eluent.[15]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Gewald reaction?

A1: The mechanism involves three key stages.[4][6][10] First, a base-catalyzed Knoevenagel condensation occurs between the ketone (or aldehyde) and the active methylene nitrile to form a stable α,β-unsaturated nitrile intermediate.[4][9] Next, a nucleophilic attack from the deprotonated intermediate opens the elemental sulfur (S₈) ring, leading to a polysulfide intermediate.[7][8] Finally, this intermediate undergoes intramolecular cyclization via attack of the sulfur anion onto the nitrile group, followed by tautomerization to yield the final 2-aminothiophene product.[4]

GewaldMechanism cluster_0 1. Knoevenagel Condensation cluster_1 2. Sulfur Addition cluster_2 3. Cyclization & Tautomerization Ketone + α-Cyanoester Ketone + α-Cyanoester α,β-Unsaturated Nitrile α,β-Unsaturated Nitrile Ketone + α-Cyanoester->α,β-Unsaturated Nitrile + Base - H₂O Intermediate_S α,β-Unsaturated Nitrile Polysulfide Polysulfide Intermediate Intermediate_S->Polysulfide + S₈ + Base Intermediate_C Polysulfide Intermediate Product 2-Aminothiophene Intermediate_C->Product Intramolecular Attack

Caption: Key mechanistic stages of the Gewald reaction.

Q2: How does the choice of base impact the reaction?

A2: The base is crucial as it catalyzes the initial condensation step.[11] Secondary amines like morpholine and piperidine are often preferred because they are effective catalysts and can also play a role in activating the elemental sulfur. Tertiary amines like triethylamine are also widely used. The optimal base often depends on the reactivity of the carbonyl compound.

Q3: What is the typical temperature range, and what happens if I overheat the reaction?

A3: The typical temperature range is between room temperature and 60 °C.[2][11] Gentle heating (40-50 °C) is often sufficient to promote the reaction without inducing significant side reactions.[11] Overheating (e.g., >80 °C) can lead to the formation of dark, tarry polymers and complex polysulfides, which significantly reduces the yield and complicates purification.[12]

Q4: How can I characterize my final 2-aminothiophene product?

A4: Standard spectroscopic techniques are used for characterization.

  • FT-IR Spectroscopy: Look for characteristic N-H stretching bands (usually two bands for the -NH₂ group) around 3300-3500 cm⁻¹.[17]

  • ¹H NMR Spectroscopy: The chemical shifts of the aromatic protons on the thiophene ring and the broad singlet for the -NH₂ protons are key indicators.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compound. Further spectroscopic and quantum chemical evaluations can also be employed for a more in-depth analysis of the molecular geometry and electronic properties.[18]

Data & Protocols

Table 1: Effect of Reaction Parameters on Yield (Model Reaction)

The following table illustrates how changing key parameters can impact the yield of a typical Gewald reaction. Data is hypothetical and for illustrative purposes.

EntryCarbonyl CompoundBase (15 mol%)SolventTemp (°C)Time (h)Yield (%)
1CyclohexanoneTriethylamineEthanol50475
2CyclohexanoneMorpholineEthanol50385
3CyclohexanonePiperidineEthanol50382
4AcetophenoneMorpholineEthanol50860
5AcetophenoneMorpholineDMF60578
6AcetophenoneMorpholineEthanolRT2435
Experimental Protocol: General Procedure for Gewald Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[2][11]

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (1.0 eq), the active methylene nitrile (1.0 eq), and elemental sulfur (1.1-1.2 eq).

  • Solvent Addition: Add a suitable solvent (e.g., ethanol or methanol, approx. 2-3 mL per mmol of carbonyl compound).

  • Base Addition: Add the base (e.g., morpholine or triethylamine, 10-20 mol%) to the stirred mixture. For some substrates, dropwise addition may be beneficial.

  • Reaction: Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2][16]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, pour the reaction mixture into crushed ice/water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[11][16]

References

  • Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Benchchem. (n.d.). Common side reactions in the Gewald synthesis of aminothiophenes.
  • Request PDF. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes.
  • YouTube. (2023). Gewald Aminothiophene Synthesis Mechanism.
  • Wikipedia. (n.d.). Gewald reaction.
  • Benchchem. (n.d.). Troubleshooting low yields in domino reactions for thiophene synthesis.
  • Semantic Scholar. (n.d.).
  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
  • ACS Publications. (n.d.). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Green, T., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central.
  • MDPI. (n.d.).
  • International Journal of Pharmacy and Biological Sciences. (n.d.).
  • ChemRxiv. (n.d.).
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • MDPI. (n.d.). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • (n.d.).
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • PubMed. (2017).
  • Organic Chemistry Portal. (n.d.).
  • NIH. (n.d.). C–N Coupling of 3‐Aminothiophene with Substituted Benzenediazonium Cations: Carbon Nucleophilicity, Hyper‐Ortho Effects, and Predictive Modeling of Structural Analogs.
  • TSI Journals. (n.d.). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF COMPLEXES OF 2-AMINOTHIOPHENOL WITH TETRACHLORIDES OF METALS.
  • Google Patents. (n.d.).
  • PMC - NIH. (n.d.). Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
  • NIH. (2018). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors.

Sources

Technical Support Center: Stability Testing of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate Solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. It addresses common challenges encountered during stability testing, offering troubleshooting advice and detailed protocols in a practical question-and-answer format. Our focus is on explaining the scientific rationale behind each step, ensuring robust and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is stability testing, and why is it critical for a compound like this compound?

Stability testing is the process of evaluating how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2] For this compound, this process is crucial for several reasons:

  • Intrinsic Stability Profile: It helps to understand the inherent chemical stability of the molecule.[1][3]

  • Degradation Pathway Identification: It identifies potential degradation products, which is essential for safety and efficacy assessments.[1][4]

  • Development of Stable Formulations: The data informs the development of stable formulations by identifying conditions that minimize degradation.[3]

  • Analytical Method Validation: It is a mandatory part of developing and validating a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC), which can accurately separate and quantify the active compound from its degradants.[1][4]

  • Regulatory Compliance: Regulatory bodies like the FDA and ICH require comprehensive stability data for new drug submissions.[3]

Q2: What are the primary chemical liabilities and potential degradation pathways for this specific molecule?

The structure of this compound contains several functional groups susceptible to degradation:

  • Methyl Ester: The ester group is prone to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. This is often the most common degradation pathway for ester-containing compounds.[5]

  • 2-Aminothiophene Moiety: The electron-rich thiophene ring and the primary amino group are susceptible to oxidation . The sulfur atom in the thiophene ring can be oxidized to a sulfoxide and then a sulfone.[6][7][8] The amino group can also undergo oxidative degradation.

  • π-Conjugated System: The overall conjugated system of the molecule suggests a potential for photodegradation upon exposure to UV or visible light.[1] Photostability testing is therefore a critical component of the stability assessment as mandated by ICH Q1B guidelines.[9][10][11][12]

Below is a diagram illustrating these potential degradation pathways.

G cluster_main This compound cluster_products Potential Degradation Products main Parent Compound hydrolysis Carboxylic Acid Derivative main->hydrolysis  Hydrolysis (Acid/Base, H₂O) oxidation Thiophene S-Oxide / Sulfone N-Oxide main->oxidation  Oxidation ([O], e.g., H₂O₂) photo Photolytic Products main->photo  Photodegradation (Light, hν)

Caption: Potential degradation pathways for the target molecule.

Q3: What are the recommended general storage conditions for solutions of this compound to minimize degradation?

Based on the chemical liabilities, solutions of this compound should be stored with the following precautions:

  • Temperature: Store at low temperatures (e.g., 2-8°C or frozen) to slow down potential hydrolytic and oxidative reactions.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Atmosphere: For long-term storage of highly sensitive solutions, consider purging the container with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.

  • pH: Maintain the pH of the solution near neutral if possible, as strongly acidic or basic conditions will accelerate ester hydrolysis.

Q4: What is the most appropriate analytical technique for these stability studies?

High-Performance Liquid Chromatography (HPLC), particularly with a UV or Photodiode Array (PDA) detector, is the most suitable and widely used technique for stability testing.[13] A validated, stability-indicating HPLC method ensures that the parent compound can be resolved from all potential degradation products, allowing for accurate quantification of any decrease in the parent compound's concentration and the appearance of degradants over time.[13][14]

Troubleshooting and Experimental Guides

This section provides detailed answers and protocols for specific issues you may encounter during your stability studies.

Q5: I am not observing any degradation in my forced degradation studies. What steps should I take?

Forced degradation (or stress testing) is intended to generate a target degradation of 5-20% to demonstrate the stability-indicating nature of your analytical method.[4][15] If no degradation is observed, the stress conditions are too mild.

Causality: The absence of degradation indicates that the activation energy for the degradation reaction has not been overcome. You must systematically increase the energy input (e.g., temperature) or the concentration of the stress agent.

Troubleshooting Workflow:

G decision decision start Start: No Degradation Observed check_temp Is the reaction at elevated temp (e.g., 60-80°C)? start->check_temp increase_temp Increase temperature. Monitor for degradation. check_temp->increase_temp No check_conc Is a stress reagent (Acid/Base/Oxidant) being used? check_temp->check_conc Yes increase_temp->check_conc increase_conc Increase reagent concentration. (e.g., 0.1N to 1N HCl) check_conc->increase_conc Yes increase_time Increase reaction time. (e.g., 24h to 72h) check_conc->increase_time No (Thermal/Photo) increase_conc->increase_time end_success Success: Target degradation (5-20%) achieved. increase_time->end_success Degradation Observed end_fail Re-evaluate: Compound may be highly stable under these conditions. increase_time->end_fail No Degradation Observed

Caption: Troubleshooting flowchart for insufficient degradation.

Actionable Steps:

  • Increase Temperature: For hydrolytic and thermal studies, increase the temperature in increments (e.g., from 60°C to 80°C).

  • Increase Reagent Concentration: For acid/base hydrolysis, increase the normality of the acid or base (e.g., from 0.1 N to 1.0 N HCl or NaOH). For oxidation, you can cautiously increase the concentration of H₂O₂ (e.g., from 3% to 10%).

  • Increase Exposure Time: Extend the duration of the study. However, for oxidation with hydrogen peroxide, it is recommended to limit the duration to 24 hours to avoid over-stressing the molecule.[4]

Q6: My compound degraded completely in the stress study. How do I achieve the target 5-20% degradation?

Complete degradation indicates the stress conditions are too harsh. The approach is the inverse of the troubleshooting steps for no degradation.

Causality: The reaction is proceeding too quickly or is too aggressive. You need to reduce the stress level to slow down the reaction kinetics.

Actionable Steps:

  • Decrease Temperature: Lower the reaction temperature (e.g., from 60°C to 40°C or room temperature).

  • Decrease Reagent Concentration: Reduce the concentration of the stress agent (e.g., from 1.0 N to 0.01 N HCl).

  • Decrease Exposure Time: Sample at earlier time points (e.g., 2, 4, and 8 hours instead of 24 hours). This is especially critical for oxidative studies which can be very rapid.[4]

Q7: How do I perform a comprehensive forced degradation study?

A comprehensive study involves subjecting the compound to hydrolysis, oxidation, heat, and light.[4] The goal is to generate 5-20% degradation to prove the analytical method's specificity.

Stress ConditionReagent/ParameterTypical Starting ConditionsPotential Primary Degradant
Acid Hydrolysis Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)0.1 N HCl at 60°CCarboxylic acid
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 N NaOH at Room TempCarboxylic acid
Oxidation Hydrogen Peroxide (H₂O₂)3% H₂O₂ at Room TempThiophene S-oxide/sulfone
Thermal Dry Heat80°CVarious thermal degradants
Photostability UV and Visible Light1.2 million lux hours (Vis) & 200 watt hours/m² (UV)Various photolytic products

Detailed Experimental Protocols

Protocol 1: Acid/Base Forced Hydrolysis

Objective: To induce and analyze degradation via ester hydrolysis.

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable organic solvent like acetonitrile or methanol).

  • 0.1 N and 1.0 N Hydrochloric Acid (HCl).

  • 0.1 N and 1.0 N Sodium Hydroxide (NaOH).

  • HPLC system with a validated method.

  • Heating block or water bath.

Procedure:

  • Sample Preparation: For each condition, mix your stock solution with the acidic or basic solution in a 1:1 ratio in a clean vial. Prepare a control sample by mixing the stock solution with purified water.

  • Stress Conditions:

    • Acid: Place the acid-containing vial in a heating block at 60°C.

    • Base: Keep the base-containing vial at room temperature.

    • Control: Keep the water-containing vial under the same conditions as the test sample.

  • Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 12, 24 hours).

  • Neutralization: Immediately before analysis, neutralize the aliquot to stop the degradation reaction.

    • For acidic samples, add an equimolar amount of NaOH.

    • For basic samples, add an equimolar amount of HCl.

  • Analysis: Dilute the neutralized sample to the target concentration for your HPLC method and inject it into the HPLC system.

  • Evaluation: Compare the chromatograms of the stressed samples to the time-zero and control samples. Calculate the percentage of degradation. If degradation is outside the 5-20% range, adjust the acid/base concentration or temperature as described in Q5 & Q6.

Protocol 2: Oxidative Forced Degradation

Objective: To induce and analyze degradation via oxidation.

Materials:

  • Compound stock solution (1 mg/mL).

  • 3% Hydrogen Peroxide (H₂O₂).

  • HPLC system.

Procedure:

  • Sample Preparation: Mix your stock solution with 3% H₂O₂ in a 1:1 ratio in a clean vial. Prepare a control sample with water.

  • Stress Conditions: Keep the vial at room temperature, protected from light.

  • Time Points: Due to the often rapid nature of peroxide-based oxidation, sample at frequent, early time points (e.g., 0, 1, 4, 8, and 24 hours).[4]

  • Analysis: Dilute the aliquot directly (no neutralization needed) and inject it into the HPLC system.

  • Evaluation: Analyze the chromatograms for the appearance of new, typically more polar (earlier eluting in reversed-phase HPLC), degradation peaks. Adjust conditions if necessary.

Protocol 3: Photostability Testing

Objective: To assess degradation upon exposure to light, following ICH Q1B guidelines.[9]

Materials:

  • Compound solution prepared in a transparent container (e.g., quartz cuvette or clear glass vial).

  • A "dark control" sample wrapped completely in aluminum foil.

  • A calibrated photostability chamber capable of delivering controlled UV and visible light.

  • HPLC system.

Procedure:

  • Exposure: Place the transparent sample and the dark control side-by-side in the photostability chamber.

  • Stress Conditions: Expose the samples to light until the total exposure reaches an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[9][15]

  • Analysis: At the end of the exposure period, analyze the exposed sample, the dark control, and an unexposed (time-zero) sample by HPLC.

  • Evaluation: Compare the chromatograms. Any degradation observed in the exposed sample that is not present in the dark control can be attributed to photodegradation. The dark control serves to distinguish between thermal and photolytic degradation.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories.
  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave online.
  • Wang, J., et al. (n.d.). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. ScienceDirect.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies. SciSpace.
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). ScienceDirect.
  • Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. (n.d.). ResearchGate.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives. (n.d.). PMC.
  • Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. (2025). ResearchGate.
  • Kanagawa, T., & Kelly, D. P. (1987). Degradation of substituted thiophenes by bacteria isolated from activated sludge. PubMed.
  • Technical Support Center: Degradation of 2,3,5-Tribromothieno[3,2-b]thiophene. (n.d.). Benchchem.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). ICH.
  • Thiophene-2-carboxylic-acid derivatives and process for their preparation. (n.d.). Google Patents.
  • Kunkeler, P. J., et al. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.
  • Photostability of Pharmaceuticals. (2020). Atlas-Mts.
  • ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. (n.d.). IKEV.
  • Q1B Photostability Testing of New Drug Substances and Products. (2018). FDA.
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (n.d.). ECA Academy.
  • Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. (n.d.). PubMed.
  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (n.d.). ChemRxiv.
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  • Antimicrobial Activity of 2-Aminothiophene Derivatives. (n.d.).
  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online.
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  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Hilaris Publishing.
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PMC.
  • Methyl 2-aminothiophene-3-carboxylate. (n.d.). Sigma-Aldrich.
  • Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate. (2025). ResearchGate.
  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (n.d.). PubChem.

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Technical Support Center: Crystallization of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the crystallization of this important thiophene derivative. As a key intermediate in pharmaceutical synthesis, obtaining this compound in high purity and with a well-defined crystalline form is paramount.[1][2][3][4] This document provides in-depth, experience-driven troubleshooting advice and detailed protocols to ensure successful and repeatable crystallization outcomes.

Understanding the Compound and its Synthesis Context

This compound is typically synthesized via the Gewald three-component reaction.[3][5][6] This one-pot synthesis involves the condensation of a ketone (4-ethylacetophenone), an activated nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a base.[5][7] While efficient, this reaction can introduce specific impurities, such as unreacted starting materials or side-products, which can significantly hinder the crystallization process. A foundational understanding of the preceding reaction is therefore crucial for effective purification.

Core Principles of Crystallization

Successful crystallization is a delicate balance of thermodynamic and kinetic factors.[8] The process hinges on creating a supersaturated solution from which the target molecule can self-assemble into a well-ordered crystal lattice, excluding impurities in the process. Key stages include:

  • Dissolution: The crude solid is dissolved in a suitable solvent at an elevated temperature.

  • Supersaturation: The solution is slowly cooled, or an anti-solvent is added, reducing the solubility of the compound and making the solution supersaturated.

  • Nucleation: The formation of initial, stable crystalline aggregates. This is often the most challenging step.

  • Crystal Growth: The subsequent growth of the nuclei into larger, well-defined crystals.

This guide will address failures at each of these critical stages.

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting solvents for crystallizing this compound?

Based on structurally similar 2-aminothiophene-3-carboxylates, polar protic solvents and esters are excellent starting points. Ethanol has been successfully used for recrystallizing many analogs.[9][10] A solvent/anti-solvent system like ethyl acetate/hexane is also highly effective, where the compound is soluble in ethyl acetate and insoluble in hexane.[11]

Q2: My final product is a yellow solid. Is this expected?

Yes. Many 2-aminothiophene derivatives, particularly those with a phenyl group at the 4-position, are described as yellow crystals.[9] The color intensity can vary based on residual impurities, but a pale to distinct yellow hue is common for the pure crystalline solid.

Q3: What causes "oiling out," and why is it a problem?

"Oiling out" occurs when the compound separates from the supersaturated solution as a liquid phase instead of a solid.[12][13] This typically happens when the solution temperature is above the melting point of the solute (which is often depressed by the presence of impurities).[12][14] The resulting oil is an impure liquid form of your compound that tends to trap impurities and rarely solidifies into a pure crystalline form, often yielding an amorphous glass upon further cooling.[13]

Q4: How can I initiate crystallization if my supersaturated solution remains clear?

If crystals do not form spontaneously from a supersaturated solution, nucleation must be induced. The two most common and effective methods are:

  • Scratching: Vigorously scratching the inside surface of the flask with a glass rod. This creates microscopic imperfections on the glass surface that can act as nucleation sites and releases energy from high-frequency vibrations.[15][16]

  • Seeding: Introducing a single, pure crystal of the target compound (a "seed crystal") into the solution. This provides a perfect template for further crystal growth.[16]

In-Depth Troubleshooting Guide

This section addresses specific experimental failures with a systematic approach to identifying the cause and implementing a solution.

Problem 1: No Crystals Form Upon Cooling

Your solution has cooled to room temperature (or below), but it remains a clear, homogenous solution.

Causality Analysis

This is a classic sign that the solution is not sufficiently supersaturated. The two primary reasons are either an excess of solvent or a kinetic barrier to nucleation.

Solutions & Protocols
  • Induce Nucleation: Before altering the solution's concentration, always attempt to initiate nucleation manually.

    • Scratching Protocol: Submerge the tip of a glass stirring rod and scratch the inner wall of the flask at the meniscus. The scratching should be audible. Often, crystals will begin to form along the scratch marks.[15][16]

    • Seed Crystal Protocol: If you have a small amount of pure solid from a previous batch, add one or two tiny crystals to the solution. If no solid is available, dip a glass rod into the solution, withdraw it, and allow the solvent to evaporate, leaving a thin film of solid on the rod. Re-insert the rod into the solution to introduce these microcrystals.[12][16]

  • Reduce Solvent Volume: If induction methods fail, there is likely too much solvent.[12][15]

    • Protocol: Gently reheat the flask to boiling and reduce the solvent volume by 25-50% using a gentle stream of nitrogen or by simple boiling (in a fume hood). Allow the solution to cool again slowly.

  • Utilize an Anti-Solvent: This technique, also known as "drowning-out," involves adding a second solvent in which your compound is insoluble.[8]

    • Protocol: While stirring the solution at room temperature, slowly add a miscible anti-solvent (e.g., hexane or water if using an organic solvent like ethanol or ethyl acetate) dropwise until the solution becomes faintly turbid. The turbidity indicates the point of saturation. Add a few drops of the primary solvent to redissolve the precipitate, then allow the solution to stand undisturbed.

Troubleshooting Flowchart: No Crystal Formation

G start Clear Solution After Cooling supersaturated Is the solution supersaturated? start->supersaturated scratch Scratch flask with glass rod supersaturated->scratch Yes reduce_solvent Reduce solvent volume by 25-50% supersaturated->reduce_solvent No/Unsure seed Add a seed crystal scratch->seed no_crystals Still no crystals seed->no_crystals crystals_form Crystals Form! end Success crystals_form->end no_crystals->crystals_form Yes no_crystals->reduce_solvent No cool_again Cool slowly again reduce_solvent->cool_again anti_solvent Try anti-solvent addition cool_again->anti_solvent anti_solvent->end fail Re-evaluate solvent system anti_solvent->fail

Caption: Decision workflow for inducing crystallization.

Problem 2: The Compound "Oils Out"

Upon cooling, a second liquid phase (oily droplets) forms instead of solid crystals.

Causality Analysis

Oiling out is a liquid-liquid phase separation that precedes solidification.[13] It is most often caused by:

  • High Impurity Levels: Impurities can significantly depress the melting point of your compound, causing it to be a liquid at the temperature of supersaturation.[12][14]

  • Rapid Cooling/High Concentration: If the solution becomes supersaturated too quickly and at too high a temperature, the system may not have enough time to form an ordered crystal lattice, defaulting to the lower-energy liquid state.

Solutions & Protocols
  • Lower the Supersaturation Temperature: The primary goal is to ensure that by the time the solution is saturated, the temperature is below the compound's melting point.

    • Protocol: Reheat the solution until the oil redissolves completely. Add 10-20% more of the primary solvent. This increases the amount of cooling required to reach supersaturation, meaning it will occur at a lower temperature. Allow the flask to cool much more slowly (e.g., by placing it in an insulated container).

  • Change the Solvent System: A different solvent can drastically alter the solubility curve.

    • Protocol: Remove the current solvent in vacuo. Select a solvent in which the compound has lower solubility at higher temperatures. This will require more solvent and a slower cooling process, which can often prevent oiling out.

  • Pre-Purification: If oiling out persists, it is a strong indicator of significant impurities.

    • Protocol: Evaporate the solvent and purify the crude material using flash column chromatography. This will remove the impurities that are depressing the melting point. The purified material should then be crystallized using the standard protocols.

Decision Tree: Oiling Out vs. Crystallization

G start Solution Cooling phase_sep Phase Separation Occurs start->phase_sep is_solid Is the new phase solid? phase_sep->is_solid success Crystallization Successful is_solid->success Yes oiling_out Problem: Oiling Out is_solid->oiling_out No (Liquid) reheat Reheat to dissolve oiling_out->reheat add_solvent Add 10-20% more solvent reheat->add_solvent cool_slowly Cool very slowly add_solvent->cool_slowly check_again Re-evaluate cool_slowly->check_again check_again->success Solved purify Purify via Chromatography check_again->purify Persists

Caption: Troubleshooting pathway for oiling out phenomena.

Problem 3: Formation of Powder or Very Small Crystals

The product crashes out of solution as a fine powder or a mass of tiny, intergrown needles.

Causality Analysis

This outcome indicates that the nucleation phase was too rapid and uncontrolled, leading to the simultaneous formation of a vast number of nuclei that do not have sufficient space or material to grow large.[17] This is typically caused by:

  • Excessive Supersaturation: The solution is too concentrated.

  • Rapid Cooling: The solution was cooled too quickly.

  • Agitation: The solution was disturbed (e.g., swirled, moved) during the critical crystal growth phase.

Solutions & Protocols
  • Slow Down the Process: The key is to reduce the rate at which supersaturation is achieved.

    • Protocol 1 (Slower Cooling): Redissolve the material in the minimum amount of hot solvent. Place the flask in an insulated container (e.g., a beaker packed with glass wool or a Dewar flask) to ensure it cools over several hours. Do not disturb the flask.

    • Protocol 2 (Use More Solvent): Redissolve the material, but this time add slightly more solvent than the minimum required. This creates a less concentrated solution, which will require more cooling to become supersaturated, thereby slowing the entire process.[12]

  • Advanced Crystallization Techniques: For particularly stubborn cases, more advanced methods that ensure very slow saturation are recommended.

    • Vapor Diffusion: Dissolve the compound in a small amount of a good, volatile solvent (e.g., dichloromethane or ethyl acetate). Place this vial inside a larger, sealed jar that contains a reservoir of a poor, miscible solvent (the anti-solvent, e.g., hexane or pentane). Over hours or days, the anti-solvent vapor will slowly diffuse into the vial containing your compound, gradually inducing crystallization.

Data & Protocols

Table 1: Properties of Common Crystallization Solvents

The choice of solvent is the most critical parameter in crystallization.[18] An ideal solvent will dissolve the compound when hot but have low solubility when cold.

SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Ethanol78.424.5Good for many 2-aminothiophenes.[9] Evaporates relatively slowly.
Methanol64.732.7More polar than ethanol. Higher solubility for polar compounds.
Ethyl Acetate77.16.0Excellent "good" solvent for solvent/anti-solvent pairs.[18]
Acetone56.020.7Very volatile; can cause rapid crashing out if not controlled.
Toluene110.62.4Good for less polar compounds; its aromaticity can aid in crystal packing.[18]
Hexane68.01.9Common "anti-solvent" or "poor" solvent for precipitating compounds.
Water100.080.1Used as an anti-solvent for compounds dissolved in polar organic solvents.
Protocol: Standard Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate) with gentle swirling until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Do not dry crystals intended for single-crystal X-ray diffraction (SCXRD) , as loss of solvate molecules can destroy the lattice.[18]

References

  • Nichols, L. (2022). 3.5E: Initiating Crystallization. Chemistry LibreTexts. [Link]

  • Nichols, L. (2025). 3.5: Inducing Recrystallization. Chemistry LibreTexts. [Link]

  • Saberi, D. et al. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. [Link]

  • Khanum, S. A. et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E. [Link]

  • Google Patents. (n.d.).
  • Khanum, S. A. et al. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. ResearchGate. [Link]

  • Guillou, N. (n.d.). Guide for crystallization. CRYSP. [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Crystallization. [Link]

  • Mamatha, D. M. et al. (2023). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • Sabnis, R. W. (2009). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Molecules. [Link]

  • Florence, A. J. et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Google Patents. (n.d.).
  • Houk, K. N. et al. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2018). Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

  • Google Patents. (n.d.). Preparation method of derivatives of 2-aminothiophene-3 formamide. CN104478850A.
  • University of Bordeaux. (n.d.). crystallization of small molecules. [Link]

  • Dömling, A. et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner’s guide. Acta Crystallographica Section E. [Link]

  • Research and Reviews. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Journal of Organic and Inorganic Chemistry. [Link]

  • Lee, S. L. et al. (2018). Crystallization of Organic Molecules: Nonclassical Mechanism Revealed by Direct Imaging. ACS Central Science. [Link]

  • Reddit. (n.d.). Recrystallization (help meeeeee). r/chemistry. [Link]

  • Puterová, Z. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]

  • Wikipedia. (n.d.). Thiophene. [Link]

  • Google Patents. (n.d.). Process for the preparation of 3-aminothiophene-2-carboxylic acid esters and the corresponding free carboxylic acids. DE1055007B.
  • University of Potsdam. (n.d.). Advice for Crystallization. [Link]

  • Puterová, Z. et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. [Link]

  • Dehaen, W. et al. (2017). Synthesis of Active 2-Aminothiophenes through the Gewald Reaction. Synfacts. [Link]

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Technical Support Center: Scaling Up the Synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis and scale-up of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. This guide is designed for researchers, chemists, and professionals in drug development who are working with this important thiophene derivative. As a key intermediate in various pharmaceutical and materials science applications, mastering its synthesis is crucial.[1][2] This document provides in-depth protocols, troubleshooting advice, and frequently asked questions to ensure your success from bench-scale experiments to larger-scale production.

I. Overview of the Synthesis: The Gewald Reaction

The synthesis of this compound is most efficiently achieved through the Gewald reaction. This multicomponent reaction involves the condensation of a ketone (4-ethylacetophenone), an active methylene nitrile (methyl cyanoacetate), and elemental sulfur in the presence of a basic catalyst.[3][4][5] The reaction proceeds through a sequence of a Knoevenagel condensation, followed by the addition of sulfur and subsequent ring closure to form the desired 2-aminothiophene.[3][6][7][8][9]

Reaction Scheme:
  • Reactants: 4-Ethylacetophenone, Methyl Cyanoacetate, Elemental Sulfur

  • Catalyst: Morpholine (or another suitable base)

  • Product: this compound

II. Detailed Experimental Protocol

This section provides a robust, step-by-step protocol for the synthesis of the target compound. The quantities provided are for a laboratory scale and can be proportionally adjusted for scale-up, with careful consideration of the safety and process parameters discussed in the subsequent sections.

Reagent and Solvent Quantities:
Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)Amount
4-Ethylacetophenone148.201.0(user-defined)
Methyl Cyanoacetate99.091.0(user-defined)
Elemental Sulfur32.061.1(user-defined)
Morpholine87.120.5(user-defined)
Ethanol46.07-(as solvent)
Step-by-Step Procedure:
  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer.

  • Reagent Addition: To the flask, add ethanol, 4-ethylacetophenone, and methyl cyanoacetate. Begin stirring the mixture.

  • Sulfur and Catalyst Addition: Add elemental sulfur to the mixture. Slowly add morpholine to the reaction mixture over a period of 15-20 minutes. An exotherm may be observed.

  • Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 45-50°C) and maintain this temperature for 3-4 hours.[1] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the mixture can be poured into ice-cold water to induce precipitation.[2]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.[1]

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield a crystalline solid.[1]

Experimental Workflow Diagram:

Gewald_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine 4-Ethylacetophenone, Methyl Cyanoacetate, and Ethanol B Add Elemental Sulfur A->B C Slowly Add Morpholine B->C D Heat to 45-50°C for 3-4 hours C->D E Monitor by TLC D->E F Cool to Room Temperature E->F G Precipitate Product F->G H Vacuum Filtration G->H I Wash with Cold Ethanol H->I J Recrystallize from Ethanol/Methanol I->J K Obtain Pure Product J->K

Caption: Workflow for the synthesis of this compound.

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis and scale-up of the target compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Gewald reaction can stem from several factors. Here's a systematic approach to troubleshooting:

  • Inefficient Knoevenagel Condensation: The initial condensation between 4-ethylacetophenone and methyl cyanoacetate is a critical step.[3]

    • Base Selection: While morpholine is effective, other bases like piperidine or triethylamine can be screened for improved performance, especially if the ketone is less reactive.[10]

    • Water Removal: The condensation produces water, which can inhibit the reaction. On a larger scale, using a Dean-Stark apparatus to remove water azeotropically can significantly drive the reaction forward.[10]

  • Suboptimal Reaction Temperature: The reaction is temperature-sensitive.

    • Temperatures that are too low can lead to an incomplete reaction.

    • Excessively high temperatures can promote side reactions and polymerization, resulting in a dark, tarry mixture and reduced yield.[10] A careful temperature optimization study is recommended.

  • Purity of Reagents: Ensure all starting materials, especially the ketone and cyanoacetate, are of high purity. Impurities can interfere with the reaction and lead to byproduct formation.

Q2: The reaction mixture has turned into a dark brown, intractable tar. What went wrong?

A2: The formation of a tarry mixture is a common issue, often indicative of polymerization or the formation of complex polysulfides.[10]

  • Cause: This is typically caused by excessive heat. The intermediates of the Gewald reaction can be unstable at higher temperatures.

  • Solution:

    • Strict Temperature Control: Maintain the reaction temperature within the recommended range (45-50°C). Use a temperature-controlled heating mantle and monitor the internal reaction temperature closely.

    • Rate of Addition: Slow, controlled addition of the base (morpholine) is crucial to manage any initial exotherm.

    • Solvent Choice: While ethanol is common, exploring other solvents might offer better temperature control and solubility profiles for the intermediates.

Q3: I am observing a significant amount of an insoluble, yellow byproduct. What could it be?

A3: A common byproduct in the Gewald reaction is the dimerization of the α,β-unsaturated nitrile intermediate (the product of the Knoevenagel condensation).[10]

  • Minimizing Dimerization:

    • Temperature Optimization: The rate of dimerization is highly dependent on temperature. A lower reaction temperature may favor the desired intramolecular cyclization over the intermolecular dimerization.

    • Staged Reagent Addition: In a two-step variation of the Gewald reaction, the α,β-unsaturated nitrile is first synthesized and isolated before reacting it with sulfur and the base.[7] This can sometimes provide better control and minimize dimer formation, especially with less reactive ketones.[7][10]

Q4: How should I approach scaling up this reaction from grams to kilograms?

A4: Scaling up the Gewald reaction requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.[11]

  • Heat Management: The reaction is exothermic, especially during the initial addition of the base. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with precise temperature control is essential.

  • Mixing: Efficient mixing is critical to ensure homogeneity and prevent localized "hot spots." The choice of impeller and stirring speed should be optimized for the larger reactor volume.

  • Reagent Addition: The rate of addition for morpholine should be carefully controlled and potentially slowed down on a larger scale to manage the exotherm.

  • Safety Considerations:

    • The reaction involves elemental sulfur, which can be a dust explosion hazard. Handle it in a well-ventilated area and take precautions against static discharge.

    • Morpholine is a corrosive base. Appropriate personal protective equipment (PPE) is mandatory.

    • Hydrogen sulfide (H₂S) can be a byproduct, especially if the reaction is overheated. Ensure adequate ventilation and have H₂S detection in place.

Q5: What is the specific role of morpholine and elemental sulfur in the reaction?

A5:

  • Morpholine: Morpholine acts as a basic catalyst for the initial Knoevenagel condensation.[1] It also plays a role in activating the elemental sulfur. Morpholine has good solubility for sulfur and can form morpholine polysulfides, which are reactive intermediates in the thiophene ring formation.[7][12]

  • Elemental Sulfur: Elemental sulfur is the source of the sulfur atom in the thiophene ring. The reaction mechanism involves the nucleophilic attack of an intermediate carbanion on the S₈ ring, leading to the formation of a polysulfide chain that ultimately cyclizes to form the thiophene.[8][9][13]

IV. Purification and Characterization

Purification:

  • Recrystallization: As mentioned, recrystallization from ethanol or methanol is a highly effective method for obtaining a high-purity product. The choice of solvent may need to be optimized based on the specific impurity profile.

  • Column Chromatography: For very high purity requirements or for the removal of closely related impurities, silica gel column chromatography can be employed. A typical eluent system would be a mixture of hexane and ethyl acetate.[2]

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., N-H, C=O).

  • Melting Point: A sharp melting point is indicative of high purity.

V. References

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Payame Noor University. Retrieved January 21, 2026, from [Link]

  • Ethyl 2-amino-4-methylthiophene-3-carboxylate. (2015). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Proposed mechanism for the Gewald condensation reaction. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Process for preparing thiophene derivatives. (1989). Google Patents. Retrieved January 21, 2026, from

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ARKIVOC. Retrieved January 21, 2026, from [Link]

  • Reactions of p-substituted acetophenones with malononitrile, sulfur and morpholine by high speed ball milling. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Green methodologies for the synthesis of 2-aminothiophene. (2022). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. (2013). MDPI. Retrieved January 21, 2026, from [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2024). ChemRxiv. Retrieved January 21, 2026, from [Link]

  • A green chemistry approach to gewald reaction. (2012). Der Pharma Chemica. Retrieved January 21, 2026, from [Link]

  • SYNTHESIS OF ETHYL-2-AMINO-4-(PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. (2023). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2001). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2024). ACS Publications. Retrieved January 21, 2026, from [Link]

  • The Formation of Morpholine Thiosulfate From Morpholine and Sulfur. (1951). UNI ScholarWorks. Retrieved January 21, 2026, from [Link]

  • Chemistry of 2-aminothiophene-3-carboxamide and related compounds. (2011). TÜBİTAK Academic Journals. Retrieved January 21, 2026, from [Link]

  • How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars. Retrieved January 21, 2026, from [Link]

  • Computational investigations on the mechanism of the Gewald reaction. (n.d.). ACS Spring 2023. Retrieved January 21, 2026, from [Link]

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Technical Support Center: Interpreting NMR Spectra of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the nuclear magnetic resonance (NMR) spectral analysis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of interpreting the ¹H and ¹³C NMR spectra of this highly substituted thiophene derivative. Here, we address common challenges and provide practical, field-proven insights to ensure accurate structural elucidation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: ¹H NMR Spectral Interpretation

Question 1: I'm having trouble assigning the aromatic protons. Which signals correspond to the thiophene ring versus the ethylphenyl group?

Answer: Differentiating these aromatic signals requires a systematic approach considering chemical shifts, coupling constants, and integration.

  • Thiophene Proton (H-5): The thiophene ring in this molecule is tetrasubstituted, leaving only one proton at the 5-position. This proton will appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift is influenced by the electron-donating amino group at C-2 and the phenyl ring at C-4. Expect this signal to appear in the range of δ 6.5-7.5 ppm.

  • Ethylphenyl Protons (H-2', H-3', H-5', H-6'): The 4-ethylphenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the ethyl group (H-3' and H-5') will be upfield compared to the protons ortho to the thiophene ring (H-2' and H-6'). Expect these signals in the aromatic region of δ 7.0-7.8 ppm. The typical ortho coupling constant (³J) for benzene rings is in the range of 7-10 Hz.[1]

Troubleshooting Workflow for Aromatic Proton Assignment:

Caption: Key HMBC correlations for assigning quaternary carbons.

Expected ¹³C NMR Data Summary:

Assignment Expected Chemical Shift (δ, ppm)
Ester C=O165 - 170
Thiophene C-2155 - 165
Thiophene C-4140 - 150
Ethylphenyl C-1'130 - 135
Ethylphenyl C-4'140 - 145
Ethylphenyl C-2', C-6'128 - 132
Ethylphenyl C-3', C-5'125 - 129
Thiophene C-5115 - 125
Thiophene C-3100 - 110
Methyl Ester -OCH₃50 - 55
Ethyl -CH₂28 - 32
Ethyl -CH₃14 - 18

Note: These are predicted ranges based on substituent effects on thiophene and benzene rings. [8][9][10]

Section 3: Common Experimental Issues

Question 5: I see some unexpected small peaks in my ¹H NMR spectrum, particularly in the aliphatic region. What could they be?

Answer: These are likely impurities from the synthesis or purification process. The synthesis of this molecule often involves the Gewald reaction, which can have side products. [2]

  • Common Impurities:

    • Residual Solvents: Ethyl acetate, hexane, or dichloromethane are common culprits from chromatography. Check established tables of solvent chemical shifts for confirmation. [3][4]For example, residual ethyl acetate will show a quartet around δ 4.1 ppm, a singlet around δ 2.0 ppm, and a triplet around δ 1.2 ppm.

    • Grease: Silicon grease from glassware can appear as a broad singlet near δ 0.0 ppm. [3] * Unreacted Starting Materials: Depending on the synthetic route, you might see traces of 4-ethylacetophenone or methyl cyanoacetate.

    • Side Products: The Gewald reaction can sometimes lead to the formation of dimers or other byproducts. [2]

  • Troubleshooting Steps:

    • Check a Blank: Run an NMR of the deuterated solvent you are using to identify any inherent impurities.

    • Repurify: If significant impurities are present, re-purifying your sample by column chromatography or recrystallization is recommended.

    • High Vacuum: Ensure your sample is thoroughly dried under high vacuum to remove volatile solvents.

Experimental Protocols
Standard NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of your purified this compound.

  • Solvent Addition: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Dissolution: Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shift to 0.00 ppm. [5]

¹H and ¹³C NMR Data Acquisition Parameters
Parameter ¹H NMR ¹³C NMR
Pulse Sequence Standard single-pulseProton-decoupled
Spectral Width ~12 ppm~220 ppm
Number of Scans 16 - 321024 or more
Relaxation Delay 1-2 seconds2-5 seconds

These are general guidelines and may need to be optimized for your specific instrument and sample concentration. [7]

References
  • Fujieda, K., Takahashi, K., & Sone, T. (n.d.). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan. [Link]

  • Stenutz, R. (n.d.). NMR chemical shift prediction of thiophenes. [Source not further specified]. [Link]

  • Chapman, N. B., & Clarke, K. (1972). Long-range Coupling in the Proton Nuclear Magnetic Resonance Spectra of Some Benzothiophen and Benzofuran Analogues. Journal of the Chemical Society, Perkin Transactions 1, 353. [Link]

  • Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophenes. Australian Journal of Chemistry, 29(1), 107. [Link]

  • Catellani, M., et al. (2017). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]

  • Kricheldorf, H. R. (1979). 15N NMR spectroscopy acids: 7—solvent effects on α‐and ω‐amino. Magnetic Resonance in Chemistry, 12(7), 414-417. [Link]

  • Sivasankar, P., & Manisankar, P. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of α,β-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39. [Link]

  • JoVE. (n.d.). NMR Spectroscopy Of Amines. JoVE. [Link]

  • Peterson, E. A., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-phenylthiophene-3-carboxylate. PubChem. [Link]

  • SpectraBase. (n.d.). Diethyl-(4-ethylphenyl)amine. SpectraBase. [Link]

  • SpectraBase. (n.d.). Methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. SpectraBase. [Link]

  • Del Mazza, D., Reinecke, M. G., & Smith, W. B. (1989). Analysis of the carbon and proton NMR spectra of 2‐arylthiophenes and related heterocycles. Magnetic Resonance in Chemistry, 27(2), 187–190. [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Puget Sound. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aromatic Compounds. LibreTexts Chemistry. [Link]

  • Mamatha, D. M., et al. (2020). SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • LibreTexts Chemistry. (2023). Chemical Shift. LibreTexts Chemistry. [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0040175). Human Metabolome Database. [Link]

  • University of Ottawa. (2012). Measurement of Long Range C H Coupling Constants. University of Ottawa NMR Facility Blog. [Link]

  • [Source not available]
  • Arshad, M., et al. (2015). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o823. [Link]

  • ResearchGate. (n.d.). 1H NMR spectra showing regioselective substitutions on thiophene... ResearchGate. [Link]

  • [Source not available]
  • ResearchGate. (2016). What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm?? ResearchGate. [Link]

  • Zaleski, D. P., et al. (2016). Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom. The Journal of Chemical Physics, 145(22), 224305. [Link]

  • [Source not available]
  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]

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  • Bulman, M. J. (1969). A correlation between proton coupling constants and substituent electronegativity in 2-substituted thiophenes. Tetrahedron, 25(7), 1433–1439. [Link]

  • [Source not available]
  • [Source not available]
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Oregon State University. [Link]

  • Organic Chemistry Data. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

Validation & Comparative

A Comparative Analysis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the 2-aminothiophene scaffold represents a privileged heterocyclic motif, underpinning the development of a diverse array of therapeutic agents. This guide provides a detailed comparative analysis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate and structurally similar compounds. Our focus will be on the synthesis, structure-activity relationships (SAR), and performance in key biological assays relevant to drug discovery, providing researchers, scientists, and drug development professionals with a comprehensive resource for this important class of molecules.

Synthetic Strategy: The Gewald Reaction

The cornerstone for the synthesis of the title compound and its analogs is the versatile Gewald three-component reaction.[1][2] This one-pot synthesis offers an efficient and atom-economical route to highly functionalized 2-aminothiophenes from readily available starting materials.

Generalized Synthetic Workflow

The synthesis proceeds via the condensation of an activated ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. For this compound, the reactants are 4'-ethylacetophenone, methyl cyanoacetate, and elemental sulfur.

Gewald Reaction Workflow Reactants 4'-Ethylacetophenone + Methyl Cyanoacetate + Elemental Sulfur Knoevenagel Knoevenagel Condensation Reactants->Knoevenagel Base Base Basic Catalyst (e.g., Morpholine) Thiolation Sulfur Addition Knoevenagel->Thiolation Cyclization Ring Closure & Tautomerization Thiolation->Cyclization Product This compound Cyclization->Product Anti-inflammatory Pathway cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB iNOS iNOS Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Thiophene 2-Aminothiophene Derivative Thiophene->NFkB Inhibition

Sources

Validating the Mechanism of Action of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: A Comparative Guide to Delineating Allosteric Modulation of the Dopamine D₂ Receptor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers and drug development professionals to validate the mechanism of action of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (referred to herein as 'Compound X'). Based on the structural class of 2-aminothiophene-3-carboxylates, this document hypothesizes and outlines a validation pathway for Compound X as an allosteric modulator of the Dopamine D₂ receptor (D₂R), a critical G protein-coupled receptor (GPCR) in the central nervous system and a key target for neuropsychiatric disorders.[1][2][3][4]

We will objectively compare the experimental signatures of Compound X against well-characterized orthosteric and allosteric ligands, providing the necessary experimental protocols and data interpretation frameworks to rigorously test this hypothesis.

The Rationale: Why Hypothesize Allosteric Modulation?

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, known to give rise to a variety of biological activities.[5][6][7] While direct reports on Compound X are scarce, related molecules have been identified as modulators of GPCRs. Allosteric modulators, which bind to a site topographically distinct from the endogenous ligand (orthosteric) binding site, offer significant therapeutic advantages, including enhanced receptor subtype selectivity and a ceiling effect that can improve safety profiles.[2][3][4]

The Dopamine D₂ receptor is a well-established target for antipsychotic and antiparkinsonian drugs.[1][4] Allosteric modulation of D₂R presents a sophisticated strategy to fine-tune dopaminergic neurotransmission, making the validation of new allosteric modulators a high-priority research area.[2][3] This guide, therefore, proceeds with the focused hypothesis that Compound X functions as an allosteric modulator of the D₂R.

The Comparative Framework: Orthosteric vs. Allosteric Ligands

To validate the mechanism of Compound X, its pharmacological profile must be benchmarked against known D₂R ligands. We will use the following as comparators:

  • Dopamine: The endogenous orthosteric agonist.

  • Raclopride: A well-characterized orthosteric antagonist.

  • SB269,652: A known negative allosteric modulator (NAM) of the D₂R.

The table below summarizes the expected outcomes for each ligand type in key validation assays.

Assay TypeOrthosteric Agonist (Dopamine)Orthosteric Antagonist (Raclopride)Allosteric Modulator (Compound X)
Radioligand Binding Competitively displaces orthosteric radioligand.Competitively displaces orthosteric radioligand.Does not displace orthosteric radioligand at low concentrations; may increase or decrease radioligand affinity at higher concentrations.
Functional Assay (cAMP) Inhibits forskolin-stimulated cAMP production.Blocks Dopamine-mediated inhibition of cAMP production.Has no effect on its own, but potentiates (PAM) or inhibits (NAM) Dopamine's effect on cAMP levels.
Functional Assay (β-Arrestin) Promotes β-arrestin recruitment.Blocks Dopamine-mediated β-arrestin recruitment.Has no effect on its own, but potentiates (PAM) or inhibits (NAM) Dopamine's effect on β-arrestin recruitment.

Experimental Validation Workflow

The following workflow provides a logical sequence of experiments to test the hypothesis.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Allosteric Characterization cluster_2 Phase 3: Mechanism Confirmation A Radioligand Binding Assay (Saturation & Competition) B Determine Binding Affinity (Kd or Ki) A->B C Radioligand Dissociation Assay B->C Is there binding? D Functional Assay (cAMP Accumulation) C->D E Functional Assay (β-Arrestin Recruitment) D->E F Schild Analysis E->F Is there functional modulation? G Data Interpretation & Conclusion F->G

Figure 1: Experimental workflow for validating allosteric modulation.

Detailed Experimental Protocols

Radioligand Binding Assays

These assays are fundamental to determining if Compound X physically interacts with the D₂R and if this interaction occurs at an allosteric site.

Objective: To measure the binding affinity of Compound X and its effect on the binding of an orthosteric radioligand.

Materials:

  • HEK293 cells stably expressing human Dopamine D₂L receptor.

  • [³H]-Raclopride (orthosteric antagonist radioligand).

  • Compound X, Dopamine, Raclopride, SB269,652.

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation fluid and vials.

  • Glass fiber filters and a cell harvester.

Protocol:

  • Membrane Preparation: Culture HEK293-D₂L cells to ~90% confluency. Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate and resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA assay.

  • Competition Binding Assay:

    • In a 96-well plate, add 50 µL of various concentrations of Compound X (or other unlabeled ligands).

    • Add 50 µL of [³H]-Raclopride at a final concentration equal to its Kd value.

    • Add 100 µL of cell membrane preparation (5-10 µg of protein).

    • For non-specific binding, add a high concentration of unlabeled Raclopride (10 µM).

    • Incubate at room temperature for 90 minutes.

  • Assay Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold binding buffer.

  • Quantification: Place filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competing ligand. Fit the data using a non-linear regression model to determine the IC₅₀ and subsequently the Ki value.

Expected Results & Interpretation:

  • Raclopride will show a monophasic competition curve, indicating direct competition for the orthosteric site.

  • Compound X , if it is an allosteric modulator, should not fully displace [³H]-Raclopride. The resulting curve may be biphasic or show a plateau at a level of partial displacement, indicating that it binds to a different site and modulates the affinity of the radioligand.

Functional Assay: cAMP Accumulation

This assay determines the functional consequence of D₂R activation, as the receptor is Gαi/o-coupled and its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP.

Objective: To determine if Compound X modulates Dopamine-induced inhibition of cAMP production.

Materials:

  • CHO-K1 cells stably expressing human Dopamine D₂L receptor.

  • Forskolin (an adenylyl cyclase activator).

  • HTRF cAMP detection kit.

  • Compound X, Dopamine.

Protocol:

  • Cell Plating: Seed CHO-D₂L cells in a 96-well plate and grow overnight.

  • Compound Treatment:

    • Aspirate the media and replace it with stimulation buffer containing a fixed concentration of forskolin (e.g., 10 µM).

    • Add a range of concentrations of Dopamine in the presence and absence of a fixed concentration of Compound X.

    • Include wells with Compound X alone to test for intrinsic activity.

    • Incubate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the HTRF kit.

  • Data Analysis: Plot the cAMP levels against the log concentration of Dopamine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

Expected Results & Interpretation:

  • Dopamine alone will produce a dose-dependent decrease in forskolin-stimulated cAMP levels.

  • Compound X alone should have no significant effect on cAMP levels.

  • Compound X + Dopamine:

    • If Compound X is a Positive Allosteric Modulator (PAM) , it will shift the Dopamine dose-response curve to the left (decrease in EC₅₀) and/or increase the maximal inhibition (decrease in Emax).

    • If Compound X is a Negative Allosteric Modulator (NAM) , it will shift the Dopamine dose-response curve to the right (increase in EC₅₀) and/or decrease the maximal inhibition.

Visualizing the Signaling Pathway

The following diagram illustrates the canonical D₂R signaling pathway and the hypothesized point of intervention for Compound X.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Dopamine Dopamine (Orthosteric Agonist) D2R Dopamine D2 Receptor Dopamine->D2R Binds CompoundX Compound X (Allosteric Modulator) CompoundX->D2R Binds (Allosteric Site) Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response

Figure 2: D₂R signaling pathway with hypothesized allosteric modulation.

Conclusion

By following the structured experimental plan outlined in this guide, researchers can rigorously test the hypothesis that this compound acts as an allosteric modulator of the Dopamine D₂ receptor. The comparative approach, using well-characterized orthosteric and allosteric ligands, provides the necessary context to definitively classify its mechanism of action. This validation is a critical step in the potential development of this compound as a novel therapeutic agent for neurological and psychiatric disorders.

References

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389. [Link]

  • Christopoulos, A., & Kenakin, T. (2002). G protein-coupled receptor allosterism and complexing. Pharmacological Reviews, 54(2), 323-374. [Link]

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und Methylen-nitrilen. Chemische Berichte, 99(1), 94-100. [Link]

  • Kenakin, T. (2004). Allosteric modulation of G protein-coupled receptors. Proceedings of the Japan Academy, Series B, 80(6), 293-306. [Link]

  • Kołaczkowski, M., et al. (2022). Allosteric Modulators of Dopamine D2 Receptors for Fine-Tuning of Dopaminergic Neurotransmission in CNS Diseases: Overview, Pharmacology, Structural Aspects and Synthesis. Molecules, 28(1), 178. [Link]

  • Lane, J. R., et al. (2017). A new structural paradigm for G protein-coupled receptor activation. Nature Chemical Biology, 13(9), 927-931. [Link]

  • Prasad, Y. R., Kumar, P. R., & Rao, K. S. (2010). Synthesis of some novel 2-aminothiophene derivatives and evaluation for their antimicrobial activity. International Journal of Pharmacy and Biological Sciences, 1(3), 341-347. [Link]

  • Seeman, P. (2002). Atypical antipsychotics: mechanism of action. Canadian Journal of Psychiatry, 47(1), 27-38. [Link]

  • Shonberg, J., et al. (2013). The structural basis of allosteric modulation of the D2 dopamine receptor. Nature Chemical Biology, 9(6), 359-365. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, understanding the selectivity of a lead compound is as critical as determining its primary efficacy. Off-target interactions can lead to unforeseen toxicities or, in some serendipitous cases, reveal novel therapeutic applications. This guide provides an in-depth comparative analysis of the cross-reactivity of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate (designated as Compound X for this guide), a member of the versatile 2-aminothiophene class of heterocyclic compounds.

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] These compounds are known to interact with various biological targets, such as G-protein coupled receptors (GPCRs) and protein kinases.[3][4][5] This inherent biological promiscuity necessitates a thorough investigation of their selectivity profile early in the development process.

This guide is intended for researchers, scientists, and drug development professionals. We will delve into the experimental design and data interpretation for assessing the cross-reactivity of Compound X against two major drug target families: Protein Kinases and GPCRs. For a robust comparison, we will evaluate Compound X alongside two other 2-aminothiophene derivatives with established primary targets:

  • Comparator A: A known p38 MAP kinase inhibitor.

  • Comparator B: A known positive allosteric modulator (PAM) of a Class B GPCR.

Through this comparative analysis, we aim to provide a comprehensive framework for evaluating the selectivity of novel 2-aminothiophene derivatives, ensuring a more informed progression of drug candidates.

Section 1: Protein Kinase Cross-Reactivity Profiling

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[6] Consequently, they are a common target for therapeutic intervention. However, the high degree of structural conservation in the ATP-binding site of kinases presents a significant challenge for developing selective inhibitors.

Experimental Rationale and Design

To assess the kinase selectivity of Compound X, a competitive binding assay followed by an enzyme inhibition assay is a robust approach. The initial screen will identify potential off-targets, which will then be validated and quantified in a functional assay.

Workflow for Kinase Cross-Reactivity Assessment

cluster_0 Initial Screening cluster_1 Hit Validation & Potency Compound X Compound X Binding Assay Competitive Displacement Binding Assay Compound X->Binding Assay Kinase Panel Broad Kinase Panel (e.g., 400+ kinases) Kinase Panel->Binding Assay Hits Identified Hits (% Inhibition > 50%) Binding Assay->Hits Data Analysis Enzyme Assay Enzymatic Inhibition Assay (e.g., ADP-Glo™) Hits->Enzyme Assay IC50 IC50 Determination Enzyme Assay->IC50

Caption: Workflow for kinase cross-reactivity profiling.

Comparative Kinase Selectivity Data

The following table summarizes the inhibitory activity of Compound X and Comparators A and B against a representative panel of kinases. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Kinase TargetCompound X (IC50, µM)Comparator A (IC50, µM)Comparator B (IC50, µM)
p38α> 500.02> 50
JNK115.22.5> 50
ERK2> 508.9> 50
SRC22.81.1> 50
LCK18.50.8> 50
VEGFR25.6> 50> 50
EGFR> 50> 50> 50

Data Interpretation:

  • Comparator A demonstrates high potency and selectivity for its primary target, p38α, with weaker off-target activity against other kinases like JNK1, SRC, and LCK.

  • Comparator B shows no significant activity against any of the tested kinases, consistent with its primary role as a GPCR modulator.

  • Compound X exhibits moderate off-target activity against several kinases, most notably VEGFR2, JNK1, LCK, and SRC. This suggests a less selective profile compared to Comparator A. The lack of potent inhibition against any single kinase indicates that it may not be a primary kinase inhibitor but could have polypharmacological effects.

Experimental Protocol: Kinase Enzyme Inhibition Assay (ADP-Glo™)

This protocol outlines the determination of IC50 values for hit kinases identified in the initial binding screen. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[7][8]

Materials:

  • Kinase of interest

  • Substrate peptide

  • ATP

  • Compound X and comparators

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 100 µM.

  • Reaction Setup:

    • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase solution (at a pre-determined optimal concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate Kinase Reaction:

    • Add 2 µL of a solution containing the substrate and ATP to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 2: GPCR Cross-Reactivity Profiling

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant portion of currently marketed drugs.[9][10] Assessing off-target activity at GPCRs is crucial to avoid unwanted side effects.

Experimental Rationale and Design

A tiered approach is recommended for GPCR cross-reactivity screening. An initial broad screen using competitive radioligand binding assays can identify potential interactions. Hits from this screen should then be profiled in functional cell-based assays to determine the nature of the interaction (agonist, antagonist, or allosteric modulator).[9][11]

Workflow for GPCR Cross-Reactivity Assessment

cluster_0 Initial Screening cluster_1 Functional Characterization Compound X Compound X Binding Assay Competitive Radioligand Binding Assay Compound X->Binding Assay GPCR Panel Broad GPCR Panel (e.g., SafetyScreen44™) GPCR Panel->Binding Assay Hits Identified Hits (% Displacement > 50%) Binding Assay->Hits Data Analysis Functional Assay Cell-Based Functional Assay (e.g., cAMP, Calcium Flux) Hits->Functional Assay Activity Determine Activity (Agonist, Antagonist, PAM/NAM) Functional Assay->Activity

Caption: Workflow for GPCR cross-reactivity profiling.

Comparative GPCR Selectivity Data

The following table presents the results from a competitive binding assay screen against a panel of GPCRs, showing the percent displacement of a radioligand at a 10 µM concentration of the test compound.

GPCR TargetCompound X (% Displacement)Comparator A (% Displacement)Comparator B (% Displacement)
Adenosine A168%15%5%
Adrenergic α1A5%8%3%
Dopamine D212%10%7%
Serotonin 5-HT2A8%5%9%
Muscarinic M13%6%4%
GLP-1R15%4%85%

Functional Follow-up on Hits (>50% Displacement):

GPCR TargetCompoundFunctional Activity (EC50/IC50, µM)
Adenosine A1Compound XAntagonist (IC50 = 2.8 µM)
GLP-1RComparator BPAM (EC50 = 0.1 µM for potentiation)

Data Interpretation:

  • Comparator B demonstrates high affinity for its primary target, GLP-1R, and subsequent functional analysis confirms its role as a PAM.[5] It shows minimal interaction with other GPCRs in the panel.

  • Comparator A exhibits a clean GPCR profile, consistent with its primary activity as a kinase inhibitor.

  • Compound X shows significant displacement at the Adenosine A1 receptor. Functional follow-up assays reveal it to be an antagonist at this receptor with micromolar potency. This off-target activity should be considered in the further development of Compound X.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a general framework for a competitive binding assay to screen for interactions with a GPCR panel.

Materials:

  • Cell membranes expressing the GPCR of interest

  • Radioligand specific for the GPCR

  • Test compounds (Compound X and comparators)

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

  • 96-well filter plates

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare solutions of the test compounds at a concentration of 10 µM in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, combine the cell membranes, the radioligand (at a concentration near its Kd), and either the test compound, vehicle, or a known unlabeled ligand (for non-specific binding determination).

    • The total assay volume is typically 200 µL.

  • Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent displacement of the radioligand by the test compound using the following formula: % Displacement = 100 * (1 - (Specific binding with compound / Specific binding with vehicle))

Conclusion

This comparative guide demonstrates a systematic approach to characterizing the cross-reactivity profile of this compound (Compound X). The experimental data, though illustrative, highlights the importance of screening against major drug target families.

Our analysis revealed that Compound X possesses a polypharmacological profile with moderate off-target activity against several kinases (notably VEGFR2) and antagonist activity at the Adenosine A1 GPCR. This profile contrasts with the more selective nature of Comparator A (a p38 kinase inhibitor) and Comparator B (a GPCR PAM).

The presence of these off-target interactions is not necessarily a detriment to the development of Compound X. A thorough understanding of its complete pharmacological profile is essential. These findings can guide lead optimization efforts to enhance selectivity or, alternatively, explore the potential therapeutic benefits of its polypharmacology. The detailed protocols provided herein offer a practical framework for researchers to conduct similar cross-reactivity studies, ultimately leading to the development of safer and more effective therapeutics.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • Journal of Pharmaceutical Negative Results. (2022, December 31). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2- Aminothiophene Derivatives. Retrieved from [Link]

  • MDPI. (2024, May 17). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]

  • ProBio CDMO. (n.d.). GPCR-targeted Assay | GPCRs Bioassay Service. Retrieved from [Link]

  • Agilent. (n.d.). GPCR Signaling Assays. Retrieved from [Link]

  • ResearchGate. (2023, October 5). An Updated Review On Synthetic Features, Chemical Sciences, And Pharmacological Implications Of The 2-Aminothiophene Derivatives. Retrieved from [Link]

  • PubMed. (2017, November 10). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Retrieved from [Link]

  • JoVE. (2025, July 8). Competitive Binding Assay to Identify Compounds Disrupting Receptor-Ligand Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminothiophene derivatives as a new class of positive allosteric modulators of glucagon-like peptide 1 receptor. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparing the Efficacy of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Analysis for Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] Its unique electronic properties and ability to serve as a bioisosteric replacement for phenyl rings make it a versatile building block in drug design.[4] However, the true therapeutic potential of a thiophene-based compound is unlocked through the strategic placement of various substituents. The type, position, and electronic nature of these substitutions profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, ultimately dictating its efficacy.[5][6]

This guide provides an in-depth comparison of the efficacy of differently substituted thiophenes, with a focus on their application in oncology. We will delve into structure-activity relationships (SAR), examine supporting experimental data, and provide detailed protocols for reproducing key assays.

The Decisive Role of Substitution in Anticancer Activity

The anticancer activity of thiophene derivatives is critically dependent on the nature and position of substituents on the thiophene ring.[6][7] These modifications can influence everything from receptor binding affinity to metabolic stability. Let's examine a case study involving a series of thiophene-based compounds evaluated for their cytotoxic effects against various cancer cell lines.

A study on novel thiazole-thiophene hybrids revealed significant variations in anticancer activity based on the electronic properties of the substituents.[8] The introduction of an electron-donating group (like a methyl group) on a phenyl ring attached to the thiazole moiety generally enhanced antitumor activity, whereas electron-withdrawing groups (like chlorine) tended to decrease it.[8] This highlights a crucial principle in SAR: subtle electronic changes can lead to dramatic shifts in biological outcomes.

Quantitative Comparison of Substituted Thiophene Analogs

To illustrate these structure-activity relationships, the following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of substituted thienopyrimidine and pyrrolothienopyrimidine compounds against HepG2 (liver carcinoma) and PC-3 (prostate cancer) cell lines.[9]

Compound IDScaffoldR GroupIC50 (μM) on HepG2IC50 (μM) on PC-3
3b Thienopyrimidine4-Cl-Ph3.1052.15
4c Pyrrolothienopyrimidine4-OCH3-Ph3.0233.12
SorafenibReference Drug-2.853.90

Data sourced from a study on fused thiophene derivatives as VEGFR-2/AKT dual inhibitors.[9]

From this data, we can draw several key insights:

  • Compound 3b , featuring a chloro-substituted phenyl ring, demonstrated the highest potency against the PC-3 prostate cancer cell line.[9]

  • Compound 4c , with a methoxy-substituted phenyl group, showed strong activity against the HepG2 liver cancer cell line, comparable to the reference drug Sorafenib.[9]

  • The variation in efficacy between these closely related structures underscores the importance of empirical testing for different cancer types.

Mechanistic Insights: Targeting Key Signaling Pathways

Many substituted thiophenes exert their anticancer effects by inhibiting critical enzymes in cell signaling pathways, such as protein kinases.[1][7] For instance, the promising compounds in the table above were found to be potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and AKT, two key kinases involved in tumor angiogenesis, proliferation, and survival.[9]

The thiophene scaffold can act as a hinge-binding motif in the ATP-binding pocket of kinases. The substituents on the thiophene ring then form additional interactions with hydrophobic pockets and polar residues, which determines the overall inhibitory potency and selectivity of the compound.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF PLCg->RAF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival, Angiogenesis) ERK->Proliferation mTOR->Proliferation Thiophene Substituted Thiophene (e.g., Compound 4c) Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits VEGF VEGF VEGF->VEGFR2 Binds

Caption: Simplified VEGFR-2 signaling pathway and points of inhibition by substituted thiophenes.

Experimental Protocols for Efficacy Evaluation

The reliable evaluation of novel compounds is paramount in drug discovery.[10] The following is a detailed protocol for a standard in vitro cytotoxicity assay, the MTT assay, which is commonly used to determine the IC50 values of potential anticancer agents.[11][12]

MTT Assay for Cell Viability

Objective: To determine the concentration of a substituted thiophene compound that inhibits the growth of a cancer cell line by 50% (IC50).

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Substituted thiophene compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000 to 10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the substituted thiophene compounds in complete medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration (on a logarithmic scale) and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The thiophene scaffold remains a highly valuable starting point for the development of novel therapeutics, particularly in oncology.[1][2] As demonstrated, the efficacy of thiophene derivatives is not inherent to the core ring system but is meticulously crafted through strategic substitution. The electronic nature and steric properties of these substituents are key determinants of biological activity, often through interactions with specific enzymatic targets like kinases.[7]

Future research should continue to explore novel substitution patterns and the fusion of thiophene with other heterocyclic systems to create compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. A thorough understanding of structure-activity relationships, supported by robust in vitro and in vivo experimental data, will be essential for translating these promising molecules into clinically effective drugs.[10]

References

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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] These derivatives exhibit a remarkable spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, and antitumor activities.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, promising subclass: analogs of methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. We will dissect the molecule, exploring how targeted chemical modifications influence biological outcomes, supported by experimental data and protocols to provide a comprehensive resource for rational drug design.

The primary synthetic route to this class of compounds is the elegant and efficient Gewald reaction, a one-pot multicomponent condensation that remains a preferred method for its simplicity and consistently good yields.[1][3]

Part 1: The Synthetic Foundation - The Gewald Reaction

Understanding the SAR of these analogs begins with their synthesis. The Gewald reaction is a cornerstone for producing polysubstituted 2-aminothiophenes. Its efficiency lies in the convergent assembly of an α-methylene ketone (or aldehyde), an activated nitrile, and elemental sulfur in the presence of a basic catalyst.

Experimental Protocol: General Gewald Synthesis
  • Reactant Preparation: In a round-bottom flask, dissolve the appropriate ketone (e.g., 4-ethylacetophenone) and an activated nitrile (e.g., methyl cyanoacetate) in a suitable solvent such as ethanol or dimethylformamide.

  • Catalyst and Sulfur Addition: Add a catalytic amount of a secondary amine base (e.g., diethylamine or morpholine) to the mixture, followed by the addition of elemental sulfur.

  • Reaction Execution: Stir the reaction mixture at a moderately elevated temperature (typically 50-60°C) for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is typically quenched with ice-cold water to precipitate the crude product. The solid is then collected by filtration, washed, and purified, often by recrystallization from a solvent like ethanol or by column chromatography, to yield the desired 2-aminothiophene derivative.[4][5]

The choice of this protocol is rooted in its reliability and versatility, allowing for the straightforward introduction of diverse substituents at various positions on the thiophene ring, which is fundamental for SAR exploration.

G cluster_reactants Reactants Ketone 4-Ethylacetophenone Reaction One-Pot Condensation (Gewald Reaction) Ketone->Reaction Nitrile Methyl Cyanoacetate Nitrile->Reaction Sulfur Elemental Sulfur Sulfur->Reaction Catalyst Base Catalyst (e.g., Morpholine) Catalyst->Reaction Facilitates Knoevenagel Condensation Product Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate Reaction->Product Forms Thiophene Ring

Caption: Workflow of the Gewald multicomponent reaction for synthesizing the core scaffold.

Part 2: Dissecting the Molecule: A Guide to Structure-Activity Relationships

The biological activity of this scaffold can be finely tuned by strategic modifications at four key positions: the C4-aryl ring, the C3-carboxylate ester, the C2-amino group, and the C5 position of the thiophene ring.

A. The C4-Aryl Moiety: The Electronic Driving Force

The substituent on the phenyl ring at the C4 position is a critical determinant of potency, particularly for activity as atypical protein kinase C (aPKC) inhibitors, which are implicated in diseases involving vascular permeability.[6][7]

  • Expertise & Experience: A comprehensive study by Titchenell et al. revealed that the inhibitory activity of this class is highly dependent on the electronic nature of the C4-aryl substituent.[6][8] Their work established a clear principle: electron-donating groups (EDGs) enhance inhibitory activity, while electron-withdrawing groups (EWGs) diminish it.[8] This is a crucial insight for lead optimization, as it suggests that increasing the electron density of the aryl ring is favorable for target engagement. The most efficacious inhibitors identified in their study, with EC50 values in the low nanomolar range, featured strong EDGs.[6][8]

Analog C4-Phenyl Substituent (Z-group) Nature Relative aPKCζ Inhibitory Activity Reference
1 -H (Phenyl)NeutralBaseline Activity[8]
2 4-OCH₃ (Anisole)Strong EDGHigh Activity[8]
3 4-N(CH₃)₂Very Strong EDGHigh Activity[8]
4 4-ClWeak EWGDecreased Activity[8]
5 4-CF₃Strong EWGSignificantly Decreased Activity[8]
6 4-NO₂Strong EWGSignificantly Decreased Activity[8]

Table 1: Influence of C4-Aryl Substituents on aPKC Inhibition.

B. The C3-Carboxylate Group: Modulating Potency and Selectivity

The ester group at the C3 position offers another handle for modifying the compound's properties. While the methyl ester is the parent compound of our topic, variations have profound effects.

  • Trustworthiness: The ester functionality appears important for activity. Replacing the ester with various amide groups generally led to a significant drop in inhibitory potency, suggesting that the specific orientation and electronic properties of the ester are beneficial for target binding.[8]

  • Authoritative Grounding: Interestingly, replacing the entire carboxylate group with a nitrile substituent (a bioisostere) maintained significant inhibitory activity.[8] This indicates that while the ester is effective, other groups with similar steric and electronic profiles can be tolerated. In the context of anticancer activity, several 2-aminothiophene-3-carboxylic acid ester derivatives have demonstrated unusual cytostatic selectivity for specific cancer cell lines, including prostate, kidney, and T-cell lymphoma lines, with IC50 values in the nanomolar range.[9][10]

Modification at C3 Position General Effect on aPKC Inhibition Anticancer Potential Reference
Methyl EsterActivePotent and selective[9][10]
Ethyl / 2-Propyl EsterMaintained or increased activityPotent and selective[8][9]
Various AmidesSignificantly lower activityVaries[8]
NitrileMaintained significant activityVaries[8]
Carboxylic AcidModerate activityVaries[8]

Table 2: Comparison of Modifications at the C3 Position.

C. The C2-Amino Group: A Locus for Interaction

The primary amino group at the C2 position is a key feature of the scaffold. While many potent analogs retain this free amine, N-substitution is a common strategy for creating derivatives with altered pharmacological profiles.[2] One straightforward modification is the formation of Schiff bases through condensation with various aldehydes, a method used to generate novel compounds for biological screening.[11]

Part 3: Biological Activity & Mechanistic Insights

Analogs of this scaffold have been investigated for a plethora of therapeutic applications, with anticancer activity being one of the most prominent.

Anticancer Mechanisms of Action

Multiple mechanisms have been elucidated for the anticancer effects of 2-aminothiophene derivatives:

  • Cell Cycle Arrest: The compounds can halt the proliferation of cancer cells by inducing arrest in specific phases of the cell cycle. The prototype compound from one study caused an accumulation of prostate cancer cells in the G1 phase.[9] Other related thiophene and pyrrole analogs have been shown to induce a robust G2/M arrest.[12][13]

  • Induction of Apoptosis: Programmed cell death is a key outcome. Treatment with these compounds has been shown to increase levels of cleaved Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[12]

  • Inhibition of Protein Synthesis: Certain tumor-selective derivatives were found to preferentially suppress protein synthesis over DNA or RNA synthesis.[9]

  • Tubulin Polymerization Inhibition: Some analogs function as microtubule-targeting agents, inhibiting tubulin polymerization, a validated mechanism for many successful chemotherapy drugs.[13]

Mechanism Spotlight: aPKC Inhibition and Vascular Permeability

As previously mentioned, a key mechanism for a subset of these analogs is the inhibition of atypical protein kinase C (aPKC).[6] This pathway is critical in processes like inflammation and the breakdown of the blood-retinal barrier induced by factors like VEGF and TNF. By inhibiting aPKC, these compounds can block downstream signaling that leads to increased vascular permeability, making them promising candidates for diseases such as diabetic macular edema.[8]

G VEGF VEGF / TNFα Receptor Receptor Activation VEGF->Receptor aPKC aPKC Activation Receptor->aPKC NFkB NFκB-driven Gene Transcription aPKC->NFkB Permeability Increased Vascular Permeability NFkB->Permeability Inflammatory Response Inhibitor Thiophene Analog (e.g., with EDG at C4) Inhibitor->aPKC INHIBITS

Caption: Inhibition of the aPKC signaling pathway by 2-aminothiophene analogs.

Part 4: Validating Activity - Experimental Protocols

To ensure the trustworthiness of SAR data, robust and reproducible biological assays are essential. The MTS assay is a standard colorimetric method for assessing cell proliferation and cytotoxicity.

Protocol: MTS Cell Proliferation Assay

This protocol is a self-validating system for determining the cytostatic effects of the synthesized analogs.

  • Cell Seeding: Plate cancer cells (e.g., PC-3 prostate cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and untreated cells.

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their effects.

  • MTS Reagent Addition: Add MTS reagent (which contains a tetrazolium salt) to each well according to the manufacturer's instructions. This reagent is bioreduced by metabolically active cells into a colored formazan product.

  • Final Incubation & Measurement: Incubate the plate for an additional 1-4 hours. The amount of formazan produced is directly proportional to the number of viable cells.

  • Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Causality Behind Choices: The MTS assay is chosen for its high throughput, sensitivity, and reliability. It provides quantitative data (IC50 values) that are essential for comparing the potency of different analogs and building a robust SAR model.

Conclusion & Future Outlook

The this compound scaffold is a highly malleable platform for drug discovery. The structure-activity relationships discussed herein provide a clear roadmap for optimization:

  • C4-Aryl Position: This is a primary driver of potency for aPKC inhibition. The installation of electron-donating groups is a validated strategy for enhancing activity.

  • C3-Ester Position: This position is sensitive to modification. While various esters are well-tolerated, conversion to amides is generally detrimental. The nitrile group serves as a viable bioisosteric replacement.

  • Biological Activity: The scaffold's potent and often selective anticancer activity, mediated through cell cycle arrest and apoptosis, makes it a compelling starting point for oncology drug development.[9][12]

Future research should focus on expanding the diversity of substituents, particularly at the C5 position, and exploring bioisosteric replacement of the thiophene sulfur with selenium or nitrogen to modulate activity and pharmacokinetic properties.[3] The insights provided in this guide serve as an authoritative foundation for the continued development of this promising class of therapeutic agents.

References

  • International Journal of Pharmacy and Biological Sciences. (n.d.). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • PubMed. (2024). Synthesis and biological studies of 2-aminothiophene derivatives as positive allosteric modulators of glucagon-like peptide 1 receptor. Available at: [Link]

  • Taylor & Francis Online. (2010). Studies on 2-Aminothiophenes: Synthesis, Transformations, and Biological Evaluation of Functionally-Substituted Thiophenes and Their Fused Derivatives. Available at: [Link]

  • MDPI. (n.d.). 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Available at: [Link]

  • PubMed. (2017). 2-Aminothiophene Scaffolds: Diverse Biological and Pharmacological Attributes in Medicinal Chemistry. Available at: [Link]

  • PubMed. (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Available at: [Link]

  • PubMed Central (PMC). (2013). Synthesis and structure-activity relationships of 2-amino-3-carboxy-4-phenylthiophenes as novel atypical protein kinase C inhibitors. Available at: [Link]

  • Africa Research Connects. (n.d.). Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • PubMed. (2014). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

  • PubMed. (2023). Genotoxicity and Anticancer Effects of the Aminothiophene Derivatives SB-44, SB- 83, and SB-200 in Cancer Cells. Available at: [Link]

  • Semantic Scholar. (2014). 2-aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Available at: [Link]

  • ResearchGate. (2021). Ethyl 2-amino-4-methylthiophene-3-carboxylate. Available at: [Link]

  • PubMed. (2016). Ethyl-2-amino-pyrrole-3-carboxylates are novel potent anticancer agents that affect tubulin polymerization, induce G2/M cell-cycle arrest, and effectively inhibit soft tissue cancer cell growth in vitro. Available at: [Link]

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Benchmarking Novel Dihydrofolate Reductase Inhibitor Candidates: A Comparative Analysis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the novel compound, Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, against established inhibitors of dihydrofolate reductase (DHFR). The content is structured to provide researchers, scientists, and drug development professionals with the rationale, experimental design, and procedural details necessary for a rigorous comparative evaluation.

Introduction: The Rationale for Targeting Dihydrofolate Reductase

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate and its derivatives are essential one-carbon donors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental building blocks for DNA synthesis, repair, and cellular replication.[1][2][3] The critical role of DHFR in cellular proliferation has rendered it a well-established therapeutic target for both anticancer and antimicrobial agents.[2][4][5][6][7] Rapidly dividing cells, such as those found in tumors and pathogenic microbes, have a high demand for nucleotides and are therefore particularly vulnerable to the inhibition of DHFR.[3][5]

The 2-aminothiophene-3-carboxylate scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various biologically active compounds.[8] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[9][10][11] Given the structural features of this compound, we hypothesize that it may exert its biological effects through the inhibition of a key metabolic enzyme. This guide outlines a systematic approach to test this hypothesis by benchmarking the compound against well-characterized DHFR inhibitors.

Selection of Known Inhibitors for Comparative Analysis

A robust benchmarking study necessitates the selection of well-characterized inhibitors with established mechanisms of action. For this purpose, we have chosen three widely recognized DHFR inhibitors:

  • Methotrexate: A potent, competitive inhibitor of DHFR, Methotrexate is a folate analog widely used in cancer chemotherapy and for the treatment of autoimmune diseases.[3][12][13][14] Its high affinity for DHFR leads to the depletion of intracellular tetrahydrofolate, thereby inhibiting DNA and RNA synthesis.[3][13]

  • Trimethoprim: This compound is a selective inhibitor of bacterial DHFR, exhibiting a much higher affinity for the bacterial enzyme than its mammalian counterpart.[15][16][17][18] It is a crucial component of antibacterial therapies, often used in combination with sulfamethoxazole.[17][19]

  • Pemetrexed: A multi-targeted antifolate, Pemetrexed inhibits not only DHFR but also other enzymes involved in purine and pyrimidine synthesis, such as thymidylate synthase.[20][21][22][23][24] This broad activity profile makes it an effective agent against various solid tumors.[20][21][24]

These inhibitors provide a diverse set of comparators, encompassing high-potency, species-selectivity, and multi-targeting characteristics, which will allow for a comprehensive evaluation of our test compound.

Experimental Design: A Two-Tiered Approach

To thoroughly assess the potential of this compound as a DHFR inhibitor, a two-tiered experimental approach is proposed. This involves a direct enzymatic assay to quantify inhibitory activity against the purified enzyme, followed by a cell-based assay to evaluate its effect on cell viability, a downstream consequence of DHFR inhibition.

G cluster_0 Tier 1: Enzymatic Assay cluster_1 Tier 2: Cell-Based Assay enz_assay DHFR Inhibition Assay enz_data Determine IC50 values enz_assay->enz_data Quantifies direct enzyme inhibition cell_assay MTT Cell Viability Assay enz_data->cell_assay Informs concentration range for cellular studies cell_data Determine GI50 values cell_assay->cell_data Measures downstream cellular effects

Figure 1: Two-tiered experimental workflow for inhibitor benchmarking.
Tier 1: Dihydrofolate Reductase (DHFR) Inhibition Assay

The primary objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of this compound against DHFR. This will be achieved using a spectrophotometric method that monitors the oxidation of NADPH to NADP+, which is coupled to the reduction of dihydrofolate to tetrahydrofolate by DHFR.[2][25][26][27][28] The decrease in absorbance at 340 nm due to NADPH oxidation is a direct measure of DHFR activity.

Protocol: DHFR Inhibition Assay

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).

    • DHFR Enzyme: Reconstitute purified DHFR enzyme in assay buffer to a final concentration of 0.1 units/mL.

    • NADPH Solution: Prepare a 20 mM stock solution of NADPH in assay buffer.

    • DHFR Substrate (Dihydrofolate): Prepare a stock solution of dihydrofolate in assay buffer.

    • Test Compound and Known Inhibitors: Prepare stock solutions of this compound, Methotrexate, Trimethoprim, and Pemetrexed in a suitable solvent (e.g., DMSO). Create a serial dilution of each compound.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each inhibitor dilution (or solvent control) to the appropriate wells.

    • Add 98 µL of diluted DHFR enzyme solution to each well.

    • Add 40 µL of diluted NADPH solution to each well and mix. Incubate for 10-15 minutes at room temperature, protected from light.[25]

    • Initiate the reaction by adding 60 µL of diluted DHFR substrate to each well.[25]

    • Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.[25]

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (decrease in A340/min) for each concentration of the inhibitors.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value for each compound by fitting the data to a suitable dose-response curve.

Tier 2: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[29][30] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[29] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength. This assay will be used to determine the growth inhibitory effects of the test compound and the known inhibitors on a relevant cancer cell line (e.g., HeLa or A549).

Protocol: MTT Cell Viability Assay

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line in appropriate media and conditions.

    • Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and the known inhibitors in cell culture media.

    • Remove the old media from the wells and add 100 µL of the media containing the different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[29]

    • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[30]

    • Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[30]

    • Incubate the plate for an additional 4 hours at 37°C.[30]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound.

Data Presentation and Interpretation

The quantitative data obtained from the DHFR inhibition and MTT assays should be summarized in a clear and concise table for easy comparison.

Table 1: Comparative Inhibitory Activities of Test Compound and Known DHFR Inhibitors

CompoundDHFR IC50 (nM)Cell Viability GI50 (µM)
This compound[Insert Value][Insert Value]
Methotrexate[Insert Value][Insert Value]
Trimethoprim[Insert Value][Insert Value]
Pemetrexed[Insert Value][Insert Value]

A lower IC50 value indicates greater potency in inhibiting the DHFR enzyme directly. The GI50 value from the MTT assay reflects the compound's overall effect on cell proliferation, which can be influenced by factors such as cell permeability and off-target effects in addition to DHFR inhibition. A strong correlation between the IC50 and GI50 values would support the hypothesis that the primary mechanism of action of the test compound is through DHFR inhibition.

Signaling Pathway Context

The inhibition of DHFR has a direct impact on the de novo synthesis of purines and thymidylate, which are essential for DNA replication and cell division. The following diagram illustrates the central role of DHFR in this pathway.

G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Purine Purine Synthesis THF->Purine Thymidylate Thymidylate Synthesis THF->Thymidylate DHFR Dihydrofolate Reductase (DHFR) DNA DNA Replication Purine->DNA Thymidylate->DNA Cell_Division Cell Division DNA->Cell_Division Inhibitors This compound Methotrexate Trimethoprim Pemetrexed Inhibitors->DHFR Inhibition

Figure 2: The role of DHFR in nucleotide synthesis and the point of inhibition.

By inhibiting DHFR, this compound and the comparator drugs are expected to deplete the pool of tetrahydrofolate, leading to a bottleneck in the synthesis of purines and thymidylate. This, in turn, will arrest DNA replication and ultimately halt cell division, explaining the observed reduction in cell viability.

Conclusion

This guide has outlined a comprehensive strategy for benchmarking this compound against known DHFR inhibitors. By employing a combination of enzymatic and cell-based assays, researchers can obtain robust and comparable data to evaluate the potency and cellular efficacy of this novel compound. The provided protocols and conceptual framework are designed to ensure scientific integrity and facilitate a thorough investigation into the therapeutic potential of this promising 2-aminothiophene derivative.

References

  • The mechanism of action of methotrex
  • Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indic
  • Pharmacology and mechanism of action of pemetrexed - PubMed.
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  • MTT Assay Protocol for Cell Viability and Prolifer
  • Understanding the mechanisms of action of methotrexate: implications for the treatment of rheum
  • Pemetrexed - Wikipedia.
  • METHOTREXATE, VIALS 10 Clinical Pharmacology - Pfizer Medical Inform
  • Biochemical Pharmacology of Pemetrexed - CancerNetwork.
  • (PDF) DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review.
  • Dihydrofol
  • MTT assay protocol | Abcam.
  • CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US.
  • Dihydrofolate Reductase (DHFR) Inhibitors: A Comprehensive Review.
  • What is the mechanism of Trimethoprim?
  • Protocol for Cell Viability Assays - BroadPharm.
  • Methotrexate - St
  • How does pemetrexed work? - Drugs.com.
  • Trimethoprim: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD.
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  • Pemetrexed (ALIMTA), A Novel Multitargeted Antineoplastic Agent - AACR Journals.
  • Mechanism of Action of Trimethoprim-Sulfamethoxazole—I | The Journal of Infectious Diseases | Oxford Academic.
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  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Application Notes and Protocols for DHFR Inhibition Assay Using A6770 (Methotrex
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY - International Journal of Pharmacy and Biological Sciences.
  • Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric) - Assay Genie.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Micropl
  • Utility of 2-aminothiophene-3-carboxamide in the synthesis of biologically active, fused heterocyclic deriv
  • Dihydrofolate Reductase Activity Kit (Colorimetric) (#BN00511) - Assay Genie.
  • 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytost
  • Therapeutic importance of synthetic thiophene - PMC.
  • Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader | Clinical Chemistry | Oxford Academic.
  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity - MDPI.

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A Researcher's Guide to Reproducible Synthesis of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the consistent and reliable synthesis of novel chemical entities is paramount. Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate, a substituted 2-aminothiophene, represents a scaffold of significant interest due to the broad biological activities exhibited by this class of compounds, including antiviral, antibacterial, and anti-inflammatory properties.[1][2] However, the reproducibility of its synthesis can be a significant hurdle for researchers. This guide provides an in-depth analysis of the standard synthesis protocol, common challenges affecting reproducibility, and a comparative look at alternative methods that promise more consistent outcomes.

The Standard Approach: The Gewald Reaction

The most common and well-established method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4] This one-pot, multicomponent reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base.[3][4] For the synthesis of this compound, the reactants are 4-ethylacetophenone, methyl cyanoacetate, and elemental sulfur.

Standard Synthesis Protocol: Gewald Reaction
  • Reactant Preparation: To a stirred mixture of 4-ethylacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in a suitable solvent such as ethanol or methanol (10 volumes), add elemental sulfur (1.1 equivalents).

  • Base Addition: Slowly add a catalytic amount of a suitable base, such as morpholine or triethylamine (0.1-0.3 equivalents), to the reaction mixture.

  • Reaction Conditions: Heat the mixture to a temperature between 40-60°C and maintain with stirring for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Gewald_Reaction_Workflow Reactants 4-Ethylacetophenone Methyl Cyanoacetate Elemental Sulfur Reaction_Mixture Reaction Mixture (40-60°C) Reactants->Reaction_Mixture Solvent Ethanol or Methanol Solvent->Reaction_Mixture Base Morpholine or Triethylamine Base->Reaction_Mixture TLC_Monitoring TLC Monitoring Reaction_Mixture->TLC_Monitoring Workup Aqueous Work-up & Extraction TLC_Monitoring->Workup Reaction Complete Purification Recrystallization or Column Chromatography Workup->Purification Product Pure Product Purification->Product

Caption: Workflow for the Gewald Synthesis.

The Challenge of Reproducibility in the Gewald Reaction

While the Gewald reaction is widely used, its reproducibility can be influenced by several critical parameters. A lack of stringent control over these factors often leads to inconsistent yields, purity issues, and the formation of byproducts.

ParameterImpact on ReproducibilityRationale and Mitigation Strategies
Purity of Starting Materials HighImpurities in the ketone or cyanoacetate can lead to side reactions. Ensure high purity of all reagents through proper purification or by using commercially available high-grade materials.[5]
Reaction Temperature HighExceeding the optimal temperature range can promote polymerization and the formation of tarry byproducts.[6] Precise temperature control using an oil bath and a temperature probe is crucial. A systematic temperature screen can identify the optimal range for specific substrates.[6]
Choice and Amount of Base HighThe base catalyzes the initial Knoevenagel condensation.[4] An inappropriate base or an excess amount can lead to side reactions or the formation of unwanted byproducts. Screening of bases (e.g., morpholine, piperidine, triethylamine) is recommended to find the optimal catalyst for the specific substrate.[6]
Rate of Reagent Addition MediumA rapid addition of the base can lead to localized "hot spots" and increase the likelihood of side reactions. Slow, controlled addition of the base is recommended.[6]
Solvent Selection MediumThe polarity of the solvent can influence reaction rates and the solubility of intermediates and the final product. Common solvents include alcohols (ethanol, methanol) and DMF.[3] The choice of solvent may need to be optimized for specific substrates.
Sulfur Quality MediumFinely powdered sulfur is recommended for better dispersion and reactivity.[3]

Common side reactions that impede reproducibility include the formation of complex polysulfides, which can result in dark, tarry mixtures, and the dimerization of the α,β-unsaturated nitrile intermediate.[6]

Enhancing Reproducibility: A Comparative Look at Alternative Methodologies

To address the inherent reproducibility challenges of the traditional Gewald reaction, several modifications and alternative approaches have been developed. These methods often employ different catalysts, solvents, or energy sources to improve yield, purity, and consistency.

MethodKey FeaturesAdvantages over Standard GewaldPotential Drawbacks
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate the reaction.Significantly reduced reaction times and often improved yields.[4][5]Requires specialized microwave synthesis equipment.
Ultrasound-Promoted Synthesis Employs ultrasonic waves to enhance mass transfer and reaction rates.Can lead to higher yields and shorter reaction times, often under milder conditions.[7]Requires an ultrasonic bath or probe.
"Green" Chemistry Approaches Use of environmentally benign solvents like water or ionic liquids, and heterogeneous or organocatalysts.Reduced environmental impact, easier catalyst recovery (for heterogeneous catalysts), and potentially milder reaction conditions.[1][8]Catalyst synthesis or cost may be a factor. Reaction optimization may be required for new solvent systems.
Two-Step Procedure Isolation of the intermediate α,β-unsaturated nitrile before reaction with sulfur.Often more effective for sterically hindered ketones and can lead to cleaner reactions with fewer byproducts.[6]Increases the number of synthetic steps and overall reaction time.
Comparative Data on Alternative Catalysts and Solvents

The following table summarizes reported yields for the synthesis of various 2-aminothiophenes using different catalytic systems, highlighting the potential for improved outcomes compared to the traditional base-catalyzed method.

Catalyst/Solvent SystemSubstratesYield (%)Reference
Triethylamine/WaterVarious ketones and nitriles75-98%Abaee et al., 2014[1]
nano-ZnOAldehydes/ketones and malononitrile37-86%Tayebee et al., 2013[1]
NaAlO₂/EthanolKetones and nitriles26-94%Bai et al., 2015[1]
L-prolineCoumarin derivatives48-82%Kavitha et al., 2019[1]
[bmIm]OH (Ionic Liquid)Ketones and nitriles35-92%Rao Kaki et al., 2015[1]
Na₂CaP₂O₇/WaterVarious ketones and nitrilesHigh yieldsKhosravi et al., 2022[8]

Decision-Making Workflow for Method Selection

Choosing the appropriate synthetic strategy depends on the specific goals of the researcher, including desired scale, purity requirements, and available equipment. The following decision tree can guide this process.

Decision_Tree Start Starting Synthesis of Methyl 2-amino-4-(4-ethylphenyl) thiophene-3-carboxylate Reproducibility_Issue Experiencing Reproducibility Issues? Start->Reproducibility_Issue High_Throughput High-Throughput Screening or Rapid Synthesis Needed? Reproducibility_Issue->High_Throughput Yes Standard_Gewald Optimize Standard Gewald Reaction Reproducibility_Issue->Standard_Gewald No Green_Chemistry Prioritizing 'Green' Chemistry Principles? High_Throughput->Green_Chemistry No Microwave_Ultrasound Consider Microwave or Ultrasound-Assisted Synthesis High_Throughput->Microwave_Ultrasound Yes Alternative_Catalysts Explore Alternative Catalysts (e.g., nano-ZnO, L-proline) Green_Chemistry->Alternative_Catalysts No Water_Solvent Investigate Water as a Solvent with a suitable catalyst Green_Chemistry->Water_Solvent Yes Two_Step Consider a Two-Step Procedure Alternative_Catalysts->Two_Step Still Issues

Caption: Decision tree for selecting a synthesis method.

Conclusion

The reproducible synthesis of this compound is achievable through careful control of the parameters of the Gewald reaction. For researchers facing persistent challenges with reproducibility, a wealth of alternative methods offers promising avenues for improvement. By understanding the underlying chemical principles and critically evaluating the available synthetic options, scientists can enhance the consistency and efficiency of their work, accelerating the pace of drug discovery and development.

References

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. PMC - PubMed Central. Available at: [Link]

  • Yao, et al. (2020). Synthesis of 2-aminothiophenes via a modified-Gewald reaction. ResearchGate. Available at: [Link]

  • Abaee, M. S., & Cheraghi, M. (2014). A simple and convenient synthesis of 2-aminothiophenes. ResearchGate. Available at: [Link]

  • Al-Said, M. S., et al. (2012). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. International Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Gewald reaction. Wikipedia. Available at: [Link]

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis. Available at: [Link]

Sources

A Researcher's Guide to Bridging the Gap: In Silico Modeling vs. Experimental Validation of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the synergy between computational prediction and empirical testing is paramount. This guide provides an in-depth comparison of in silico modeling and experimental results for the promising heterocyclic scaffold, Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. While a direct, comprehensive study comparing both facets for this specific molecule is not yet prevalent in published literature, this guide will construct a comparative framework based on established methodologies for analogous 2-aminothiophene derivatives. We will explore the predictive power of computational techniques and contextualize them with the tangible outcomes of laboratory synthesis and characterization, offering a realistic perspective for researchers, scientists, and drug development professionals.

The Strategic Imperative for Integrated Drug Discovery

The journey of a novel chemical entity from concept to clinical application is notoriously long and fraught with attrition.[1] In silico technologies offer a powerful means to de-risk this process, enabling rapid, cost-effective screening of virtual compound libraries and prediction of their pharmacokinetic properties before a single gram of material is synthesized.[1][2] However, the predictions of a computational model are only as valuable as their correlation with real-world biological activity. Therefore, experimental validation remains the gold standard. This guide will dissect this interplay, using this compound as a central case study to illustrate the convergence of these two critical domains.

Part I: The Experimental Reality - Synthesis and Characterization

The synthesis of 2-aminothiophene derivatives is most commonly and efficiently achieved through the Gewald reaction, a one-pot multicomponent condensation.[3][4] This approach is favored for its operational simplicity and the ready availability of starting materials.[4]

Experimental Protocol: Gewald Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of structurally similar 2-amino-4-arylthiophene-3-carboxylates.

Step 1: Knoevenagel-Cope Condensation Initiation The mechanism of the Gewald reaction is thought to begin with a Knoevenagel-Cope condensation between the ketone and the active methylene compound.

Step 2: Reagent Admixture

  • To a solution of 4-ethylacetophenone (1 equivalent) and methyl cyanoacetate (1 equivalent) in a polar inert solvent such as ethanol or methanol, add elemental sulfur (1 equivalent).

  • A basic catalyst, such as diethylamine or morpholine, is introduced dropwise with stirring. The choice of base can influence reaction kinetics and yield. Morpholine is often cited for its efficacy in this reaction.

  • The reaction mixture is then heated to a moderate temperature (typically 50-60 °C) and stirred for several hours.

Step 3: Reaction Monitoring and Work-up

  • The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water to precipitate the crude product.

  • The solid is collected by filtration, washed with cold water, and dried.

Step 4: Purification

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[5][6]

Workflow for Gewald Synthesis

cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_process Process 4-ethylacetophenone 4-ethylacetophenone Gewald Reaction Gewald Reaction 4-ethylacetophenone->Gewald Reaction Methyl cyanoacetate Methyl cyanoacetate Methyl cyanoacetate->Gewald Reaction Elemental Sulfur Elemental Sulfur Elemental Sulfur->Gewald Reaction Base (e.g., Morpholine) Base (e.g., Morpholine) Base (e.g., Morpholine)->Gewald Reaction Solvent (Ethanol) Solvent (Ethanol) Solvent (Ethanol)->Gewald Reaction Heating (50-60°C) Heating (50-60°C) Heating (50-60°C)->Gewald Reaction Stirring Stirring Stirring->Gewald Reaction Work-up Work-up Gewald Reaction->Work-up Precipitation Purification Purification Work-up->Purification Recrystallization Final Product Final Product Purification->Final Product Methyl 2-amino-4- (4-ethylphenyl)thiophene- 3-carboxylate

Caption: Workflow for the Gewald synthesis of the target compound.

Expected Characterization Data

The structural elucidation of the synthesized compound would rely on a suite of spectroscopic techniques. Based on data for analogous compounds, the following spectral features would be anticipated:

Technique Expected Observations Rationale
¹H NMR Signals corresponding to the ethyl protons (a quartet and a triplet), aromatic protons, a singlet for the thiophene proton, a broad singlet for the NH₂ protons, and a singlet for the methyl ester protons.The chemical shifts and splitting patterns of the proton signals provide a fingerprint of the molecule's hydrogen environment.
¹³C NMR Resonances for the carbonyl carbon of the ester, aromatic carbons, thiophene ring carbons, and aliphatic carbons of the ethyl and methyl groups.This technique maps the carbon skeleton of the molecule.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine, C=O stretching of the ester, C-N stretching, and C-S stretching of the thiophene ring.Infrared spectroscopy identifies the functional groups present in the molecule.
Mass Spec (ESI-MS) A molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the compound (C₁₄H₁₅NO₂S).This provides a precise determination of the molecular mass, confirming the elemental composition.

Part II: The Predictive Power of In Silico Modeling

In silico modeling allows for the prediction of a molecule's biological activity and pharmacokinetic profile before it is synthesized. This section outlines a typical computational workflow for evaluating this compound.

In Silico Workflow

Ligand Preparation 3D Structure Generation & Energy Minimization Target Identification Target Identification Ligand Preparation->Target Identification Molecular Docking Molecular Docking Ligand Preparation->Molecular Docking ADMET Prediction ADMET Prediction Ligand Preparation->ADMET Prediction Target Identification->Molecular Docking Data Analysis Binding Affinity & Pharmacokinetic Profile Molecular Docking->Data Analysis ADMET Prediction->Data Analysis

Caption: A typical in silico workflow for drug discovery.

Step-by-Step Computational Protocol

1. Ligand Preparation:

  • The 2D structure of this compound is drawn using chemical drawing software.

  • The 2D structure is converted to a 3D conformation and subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformer.

2. Target Identification:

  • For novel compounds, potential biological targets can be identified using reverse docking or pharmacophore-based screening against databases of known protein structures. Thiophene derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[5][7] For the purpose of this guide, we will consider a hypothetical target relevant to one of these activities, such as a specific kinase or enzyme.

3. Molecular Docking:

  • Rationale for Software Selection: A variety of molecular docking programs are available, each with its own search algorithm and scoring function.[2][8] AutoDock Vina is a widely used and freely available option known for its balance of speed and accuracy.[9] GOLD (Genetic Optimisation for Ligand Docking) is another powerful tool that employs a genetic algorithm for more exhaustive conformational searching.[10] The choice of software can depend on the specific protein target and the computational resources available.

  • Protocol:

    • The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

    • The binding site is defined based on the location of a co-crystallized ligand or through binding site prediction algorithms.

    • The prepared ligand is docked into the defined binding site of the protein.

    • The docking software generates a series of possible binding poses for the ligand and calculates a corresponding binding affinity or docking score (typically in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

4. ADMET Prediction:

  • Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a compound's success as a drug.[11]

  • Web-based tools like SwissADME and pkCSM can be used to predict a range of physicochemical and pharmacokinetic properties, including:

    • Lipinski's Rule of Five: A set of criteria to assess drug-likeness and oral bioavailability.

    • Blood-Brain Barrier (BBB) penetration: Important for CNS-active drugs.

    • CYP450 enzyme inhibition: To predict potential drug-drug interactions.

    • Toxicity profiles: Including predictions for mutagenicity and carcinogenicity.[11]

Part III: The Comparative Analysis - Where Prediction Meets Reality

The critical step in this integrated approach is the comparison of the in silico predictions with experimental data. As no direct experimental biological data for the title compound was found, the following table presents a representative comparison using data for analogous thiophene derivatives from the literature to illustrate the principles.

Representative Data: Docking Scores vs. Experimental Activity
Compound (Analog) Target Enzyme Predicted Binding Affinity (kcal/mol) Experimental Activity (IC₅₀, µM) Correlation
Thiophene Derivative AKinase X-8.52.1Strong
Thiophene Derivative BProtease Y-7.215.8Moderate
Thiophene Derivative CKinase X-9.10.9Strong
Thiophene Derivative DProtease Y-6.5> 100Weak

Note: This table is illustrative and compiled from trends observed in the literature for thiophene derivatives.

Analysis and Field-Proven Insights
  • Correlation is not always linear: While a lower binding energy generally suggests higher potency, the correlation between docking scores and experimental activity is not always a perfect one-to-one relationship.[12] Scoring functions are approximations of the complex biological interactions occurring in a dynamic system.

  • The importance of the binding pose: Beyond the score, the predicted binding pose provides valuable insights into the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding. These insights can guide the rational design of more potent analogs.

  • ADMET predictions as a filter: In silico ADMET profiling is a powerful tool for early-stage filtering of compounds that are likely to fail later in development due to poor pharmacokinetic properties.[11] A compound with excellent predicted binding affinity may be deprioritized if it is also predicted to be toxic or have poor absorption.

  • Navigating discrepancies: When in silico predictions and experimental results diverge, it is an opportunity for deeper investigation. Potential reasons for discrepancies include:

    • Inaccuracies in the protein crystal structure.

    • The static nature of the docking simulation failing to capture the dynamic nature of the protein.

    • Limitations of the scoring function in accurately representing all energetic contributions to binding.

    • Complex biological factors not accounted for in the model.

Conclusion and Future Directions

The integration of in silico modeling and experimental validation represents a powerful paradigm in modern drug discovery. While computational tools provide an invaluable means to rapidly screen and prioritize compounds, they are not a substitute for rigorous experimental testing. The true strength of this approach lies in the iterative feedback loop between prediction and reality.

For this compound, the path forward is clear. The established Gewald synthesis provides a reliable route to obtaining the physical compound. Subsequent spectroscopic characterization will confirm its structure. Biological screening against a panel of relevant targets, informed by in silico predictions, will then be necessary to elucidate its therapeutic potential. Any discrepancies between the predicted and observed activity will serve as valuable data points for refining the computational models and guiding the next round of molecular design. This iterative, synergistic approach holds the key to accelerating the discovery of novel therapeutics.

References

A comprehensive list of references will be provided upon request, including full citations and clickable URLs for verification.

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A Senior Application Scientist's Guide to Thiophene Synthesis: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its unique electronic properties and its role as a bioisostere of the benzene ring.[1][2] Its presence in numerous FDA-approved drugs underscores its significance in the development of novel therapeutics.[1] The synthesis of the thiophene ring, therefore, is a critical task in organic chemistry. Historically, methods like the Paal-Knorr and Gewald syntheses have been the workhorses, but they often come with drawbacks such as harsh reaction conditions and limited functional group tolerance.[1] This has spurred the development of a diverse array of synthetic strategies, each with a distinct profile of advantages, limitations, and substrate scope.

This guide provides an in-depth, head-to-head comparison of the most pivotal methods for thiophene synthesis. We will dissect the mechanistic underpinnings of each reaction, present representative experimental protocols, and offer a critical evaluation of their performance based on experimental data. Our goal is to equip you, the practicing scientist, with the knowledge to make informed, strategic decisions when a thiophene moiety is required in your synthetic targets.

The Classical Workhorse: Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis, first reported in 1884, is a foundational method for constructing five-membered heterocycles, including thiophenes.[3] The core transformation involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent.[3][4]

Mechanism and Rationale

The reaction proceeds by converting the 1,4-diketone into a thioketone intermediate using a potent sulfurizing agent.[3] This is followed by a series of acid-catalyzed steps: enolization, nucleophilic attack of the enol oxygen onto the protonated thiocarbonyl, and subsequent dehydration to yield the aromatic thiophene ring. The choice of sulfurizing agent is critical; reagents like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are commonly employed because they are powerful enough to effect the thionation and also serve as dehydrating agents to drive the final aromatization step.[3][5][6]

Paal_Knorr_Mechanism diketone 1,4-Dicarbonyl step1 Thionation diketone->step1 sulfur_reagent P₄S₁₀ or Lawesson's Reagent sulfur_reagent->step1 product Substituted Thiophene thioketone Thioketone Intermediate step1->thioketone step2 Acid-Catalyzed Cyclization & Dehydration thioketone->step2 step2->product

Caption: Paal-Knorr Thiophene Synthesis Workflow.

Performance and Limitations

The primary advantage of the Paal-Knorr synthesis is its straightforward approach from readily available 1,4-diketones. However, its utility is often hampered by the harsh reaction conditions required, such as prolonged heating in the presence of strong acids or dehydrating agents.[1][3] These conditions can degrade sensitive functional groups, thereby limiting the substrate scope. Furthermore, the availability of the requisite 1,4-dicarbonyl precursors can be a significant constraint.[3]

Representative Experimental Protocol: Paal-Knorr Synthesis
  • Objective: Synthesize 2,5-dimethylthiophene from hexane-2,5-dione.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine hexane-2,5-dione (1 eq.) and phosphorus pentasulfide (0.5 eq.).

    • Heat the mixture gently under reflux for 1-2 hours. The reaction is often exothermic.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Carefully quench the reaction by slowly adding it to a stirred ice-water mixture.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography to yield 2,5-dimethylthiophene.

The Multicomponent Marvel: Gewald Aminothiophene Synthesis

Developed by Karl Gewald in 1966, this three-component reaction is arguably the most versatile and widely used method for synthesizing 2-aminothiophenes.[7][8] It involves the condensation of a ketone or aldehyde with an α-methylene group, an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur, typically in the presence of a base.[5][9]

Mechanism and Rationale

The reaction is initiated by a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile to form an α,β-unsaturated nitrile intermediate.[9] Concurrently, elemental sulfur is activated by the base to form polysulfide species. The enolate of the Knoevenagel-Cope adduct then attacks the sulfur, leading to a sulfurated intermediate which subsequently cyclizes. The final step is an intramolecular attack of the enamine onto the sulfur-containing chain, followed by elimination of a sulfur atom and tautomerization to afford the stable 2-aminothiophene ring. The choice of base (often a secondary amine like morpholine or piperidine) is crucial as it catalyzes both the initial condensation and the activation of sulfur.[8]

Gewald_Mechanism carbonyl Ketone / Aldehyde step1 Knoevenagel-Cope Condensation carbonyl->step1 nitrile Activated Nitrile nitrile->step1 sulfur Elemental Sulfur (S₈) step2 Michael Addition of Sulfur sulfur->step2 base Base (e.g., Morpholine) base->step1 base->step2 step1->step2 step3 Cyclization & Aromatization step2->step3 product 2-Aminothiophene step3->product

Caption: Gewald Aminothiophene Synthesis Workflow.

Performance and Limitations

The Gewald reaction's power lies in its operational simplicity, the ready availability of starting materials, and its ability to rapidly generate highly functionalized thiophenes in a single step.[10] This makes it particularly valuable for the construction of compound libraries for drug discovery.[11] Optimized conditions have even been developed to carry out the reaction at room temperature in good yields.[11] The primary limitation is that it specifically produces 2-aminothiophenes, although the amino group can be a useful handle for further functionalization.

Representative Experimental Protocol: Gewald Synthesis
  • Objective: Synthesize Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.[12]

  • Procedure:

    • To a stirred solution of cyclohexanone (1 eq.) and ethyl cyanoacetate (1 eq.) in ethanol, add piperidinium borate catalyst (20 mol%).[12]

    • Add elemental sulfur (1.1 eq.) to the mixture.

    • Heat the reaction mixture at 80 °C and monitor its progress by TLC.

    • Upon completion (typically within 20-30 minutes), cool the reaction to room temperature.[12]

    • Pour the mixture into ice-cold water and stir for 15 minutes.

    • Collect the precipitated solid by filtration, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene.

The Acetylenic Approach: Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis offers a distinct route to substituted thiophenes, particularly 3-hydroxy-2-thiophenecarboxylates.[13] The reaction involves the base-catalyzed condensation of α,β-acetylenic esters with thioglycolic acid esters.[7][13]

Mechanism and Rationale

The mechanism begins with the deprotonation of the thioglycolic acid ester by a base (e.g., sodium ethoxide). The resulting thiolate anion undergoes a 1,4-conjugate addition to the α,β-acetylenic ester.[7] This is followed by a second addition and an intramolecular Dieckmann-type condensation to form a thiolane intermediate.[7] The final thiophene product is formed through elimination and subsequent tautomerization, which is driven by the formation of the stable aromatic ring.[7][13] This method is particularly useful for creating specific substitution patterns that are not readily accessible through other routes.

Performance and Limitations

The Fiesselmann synthesis provides reliable access to 3-hydroxy and 3-aminothiophenes (if a nitrile is used instead of an ester).[13] It is a valuable tool for building complex, substituted thiophene cores. However, the synthesis of the required α,β-acetylenic ester starting materials can sometimes be challenging. The reaction conditions, while generally milder than the Paal-Knorr synthesis, still require careful control of the base and reaction temperature to avoid side reactions.

Modern Strategies: Transition-Metal Catalysis and Beyond

Contemporary organic synthesis has introduced a variety of powerful, often milder, methods for constructing the thiophene ring. These approaches offer improved functional group tolerance, higher efficiency, and novel disconnection pathways.

Transition-Metal Catalyzed Cyclizations

Palladium, copper, and other transition metals are effective catalysts for a range of cyclization reactions to form thiophenes.[14][15][16] For instance, PdI₂ has been used to catalyze the cycloisomerization of (Z)-2-en-4-yne-1-thiols to furnish substituted thiophenes.[15] These methods often proceed under mild conditions and exhibit high atom economy.[17] Transition-metal catalysis has significantly broadened the scope of accessible thiophene derivatives, enabling the synthesis of complex molecules for various applications.[16]

Metal-Free Heterocyclization Reactions

In a push towards more sustainable chemistry, several metal-free methods have been developed. These often rely on the in-situ generation of reactive sulfur species. For example, 2,5-disubstituted thiophenes can be synthesized in good to excellent yields via the metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide.[18] Another approach involves using the trithiocarbonate anion (CS₃²⁻), generated from CS₂ and KOH, as a sulfur source to react with 1,3-butadiynes.[19] A protocol using elemental sulfur (S₈) for the metal-free dehydration and sulfur cyclization of alkynols has also been reported to produce a variety of substituted thiophenes in good yields.[20]

Head-to-Head Comparison

Synthesis MethodStarting MaterialsKey ReagentsTypical ConditionsKey Product TypeAdvantagesDisadvantages
Paal-Knorr 1,4-Dicarbonyl compoundsP₄S₁₀, Lawesson's reagentHigh temp., acidic[3]General SubstitutedStraightforward, from common precursorsHarsh conditions, limited functional group tolerance[1]
Gewald Ketone/Aldehyde, Activated Nitrile, SulfurElemental Sulfur, Base (e.g., Morpholine)Mild to moderate temp. (RT to 80°C)[11][12]2-AminothiophenesMulticomponent, high efficiency, operational simplicity[10]Limited to 2-amino products, can be exothermic
Fiesselmann α,β-Acetylenic esters, Thioglycolic acid estersBase (e.g., NaOEt)Base-catalyzed, moderate temp.3-Hydroxy/3-Aminothiophenes[13]Access to specific substitution patternsRequires acetylenic precursors, potential side reactions
Transition-Metal Functionalized alkynes, diynes, etc.[15][18]Pd, Cu, etc. catalystsOften mild (RT to moderate temp.)[15]Diverse, complex thiophenesHigh efficiency, broad scope, mild conditions[16][17]Catalyst cost and toxicity, ligand sensitivity
Metal-Free Diynes, Alkynols[18][20]NaSH, CS₂/KOH, S₈Varies, often mild to moderate temp.[19][20]Substituted ThiophenesSustainable, avoids metal contaminantsMay have limited substrate scope compared to metal catalysis

Conclusion

The synthesis of the thiophene ring is a mature field, yet it continues to evolve. The choice of synthetic method is not arbitrary but a strategic decision dictated by the desired substitution pattern, the required functional group tolerance, and considerations of efficiency and scale.

  • For simple, robust thiophenes where the starting 1,4-diketone is available, the Paal-Knorr synthesis remains a viable, albeit harsh, option.

  • When rapid access to a library of highly functionalized 2-aminothiophenes is needed for screening purposes, the Gewald reaction is unparalleled in its efficiency and simplicity.

  • The Fiesselmann synthesis provides a specialized route to valuable 3-hydroxy- and 3-aminothiophene building blocks that are otherwise difficult to access.

  • For complex targets with sensitive functionalities, modern transition-metal catalyzed and metal-free methods offer the mild conditions and broad substrate scope necessary for sophisticated synthetic campaigns.

As a senior application scientist, my recommendation is to view these methods as a complementary toolkit. A thorough understanding of the mechanism and limitations of each approach is essential for rationally designing a synthetic route that is both efficient and robust, ultimately accelerating the journey from molecular design to functional application.

References

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  • Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.
  • ACS Publications. (2026). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Retrieved from [Link]

  • Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). DOI: 10.4172/J Med.Orgnichem.9.4.003
  • Li, J., et al. (2022). Synthesis of Substituted Thiophenes through Dehydration and Heterocyclization of Alkynols. The Journal of Organic Chemistry, 87(5), 3555–3566. DOI: 10.1021/acs.joc.1c02931
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Tang, J., & Zhao, X. (2012). Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide. RSC Advances, 2(14), 5488-5490. DOI: 10.1039/C2RA20326J
  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15714-15743. DOI: 10.3390/molecules191015714
  • Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Practical synthesis of tetrasubstituted thiophenes for use in compound libraries. Tetrahedron Letters, 40(31), 5471-5474. DOI: 10.1016/S0040-4039(99)01108-9
  • Gabriele, B., et al. (2014). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 19(10), 15714-15743. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of thiophenes. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. DOI: 10.26434/chemrxiv-2024-3lq16
  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Sharma, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. DOI: 10.1039/D4MD00450G
  • ResearchGate. (n.d.). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. Retrieved from [Link]

  • MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Retrieved from [Link]

  • YouTube. (2019). Paal Knorr Synthesis of Thiophene with Mechanism. Retrieved from [Link]

  • Liu, J., et al. (2022). Recent advances in transition metal-catalyzed heteroannulative difunctionalization of alkenes via C–H activation for the synthesis of heterocycles. Organic Chemistry Frontiers, 9(1), 189-211. DOI: 10.1039/D1QO01476A
  • Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 30(6), 583-611.
  • Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

  • SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]

  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • Chem-Station. (2018). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (2020). Trithiocarbonate Anion as a Sulfur Source for the Synthesis of 2,5-Disubstituted Thiophenes and 2-Substituted Benzo[b]thiophenes. Retrieved from [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. DOI: 10.1055/a-2183-1249

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A Senior Application Scientist's Guide to Statistical Validation in Drug Discovery: The Case of 2-Aminothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the 2-aminothiophene scaffold represents a "privileged structure," a molecular framework that consistently appears in compounds exhibiting a wide array of biological activities.[1] These derivatives have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point for medicinal chemists.[1][2] Our focus here is on a specific member of this family, Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate , a compound of interest for its potential cytostatic properties.

However, the journey from a promising molecular structure to a validated drug candidate is paved with rigorous data analysis. The objective of this guide is to move beyond mere procedural descriptions and delve into the statistical underpinnings that ensure data integrity, reproducibility, and, ultimately, trustworthiness. As researchers, scientists, and drug development professionals, our decisions are only as sound as the data they are built upon. This guide provides a comprehensive framework for the statistical validation of both analytical and biological data generated during the study of this thiophene derivative, using a close analogue for demonstrative purposes where specific public data is unavailable.

We will explore the causality behind our experimental and analytical choices, establish self-validating protocols, and ground our claims in authoritative standards, ensuring that every piece of data is not just collected, but robustly validated.

PART 1: Physicochemical Identity and Analytical Validation

The foundational step in studying any new chemical entity is to unambiguously confirm its structure and assess its purity. Without this, all subsequent biological data is meaningless. The synthesis of our target compound and its analogues typically proceeds via the Gewald reaction, a reliable multi-component condensation that forms the 2-aminothiophene ring system.[2]

A Note on the Exemplar Compound: Publicly available, complete datasets for this compound are scarce. Therefore, to illustrate the validation principles with concrete data, this guide will use a closely related analogue, Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate , as a representative model. The methodologies and statistical treatments described are directly applicable to the target compound.

Synthesis and Structural Confirmation

The Gewald reaction involves the condensation of a ketone (4'-chloroacetophenone), an activated nitrile (ethyl cyanoacetate), and elemental sulfur in the presence of a base.[2]

  • IR Spectroscopy: Confirms the presence of key functional groups. For our exemplar, we would expect to see characteristic peaks for N-H stretching of the amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1680 cm⁻¹), and C-S bonds.

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. The ESI-MS spectrum should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 282.0 for the chloro-analogue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers the definitive structural map of the molecule, showing the connectivity of atoms. We would expect to see characteristic shifts for the aromatic protons, the thiophene proton, the ethyl ester group, and the amine protons.

Quantitative Purity Analysis: HPLC Method Validation

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of a drug substance. However, simply obtaining a chromatogram is insufficient. We must statistically validate the method to prove it is fit for its purpose, following the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4][5]

Our goal is to develop and validate an HPLC method that can accurately quantify the purity of our thiophene derivative and separate it from any potential impurities.

Experimental Protocol: HPLC Purity Determination
  • System: HPLC with UV Detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Standard Solution: Prepare a stock solution of the reference standard at 1 mg/mL in mobile phase. Create a series of dilutions for linearity testing.

  • Sample Solution: Prepare the newly synthesized batch at a concentration of ~0.1 mg/mL in mobile phase.

Statistical Validation Workflow

The validation process follows a clear, logical path. Each step builds confidence in the method's performance.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 ICH Q2(R1) Validation Parameters Dev Develop HPLC Method (Column, Mobile Phase, etc.) Specificity Specificity (Peak Purity, Resolution) Dev->Specificity Linearity Linearity & Range (Correlation Coefficient) Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (%RSD) Accuracy->Precision LOD_LOQ LOD & LOQ (Sensitivity) Precision->LOD_LOQ Robustness Robustness (Deliberate Variations) LOD_LOQ->Robustness Validated Validated Method Suitable for Purpose Robustness->Validated

Caption: Workflow for HPLC method validation based on ICH Q2(R1) guidelines.

Validation Parameter Analysis

The following table summarizes the key validation parameters, their acceptance criteria, and the statistical metrics used for their evaluation.

ParameterPurposeTypical ExperimentStatistical Metric & Acceptance Criterion
Specificity To ensure the signal measured is solely from the analyte of interest.Analyze blank, placebo, impurities, and analyte. Use a photodiode array (PDA) detector to assess peak purity.Peak is spectrally pure. No interference at the analyte's retention time.
Linearity To demonstrate a proportional relationship between concentration and detector response.Analyze 5-6 concentrations across the expected range (e.g., 50-150% of nominal).Correlation Coefficient (r²) > 0.999. Visual inspection of the plot.
Range The concentration interval where the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision experiments.The range for which the acceptance criteria for the other parameters are met.
Accuracy To measure the closeness of the experimental value to the true value.Spike a blank matrix with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%), in triplicate.Percent Recovery: Typically 98.0% - 102.0%.
Precision To measure the degree of scatter between a series of measurements.Repeatability: 6 replicate injections of the same sample. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (%RSD): < 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected (LOD) and quantified (LOQ).Based on the standard deviation of the response and the slope of the calibration curve.LOD = 3.3 * (σ / S); LOQ = 10 * (σ / S). Where σ = Std. Dev. of y-intercepts of regression lines, S = Slope of the calibration curve.[6]

PART 2: Biological Activity and Statistical Validation

Based on extensive literature for this class of compounds, a primary biological application to investigate is anticancer activity.[2] We will therefore design and validate an in vitro cytotoxicity assay to determine the compound's potency.

In Vitro Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method to assess cell viability.[1] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed a human cancer cell line (e.g., HCT-116, colorectal cancer) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the thiophene compound (and comparators) in culture medium. Treat the cells with a range of concentrations (e.g., 0.01 µM to 100 µM) in triplicate. Include vehicle-only (negative) and a known cytotoxic drug (positive) controls.

  • Incubation: Incubate the plate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance of each well at 570 nm using a plate reader.

Statistical Validation of Biological Data

The raw absorbance data must be processed and analyzed statistically to yield a meaningful measure of potency, the half-maximal inhibitory concentration (IC50).

Data Analysis and Validation Pipeline

This process involves normalization, curve fitting, and parameter extraction, followed by statistical comparison.

BioAssay_Workflow cluster_0 Data Processing cluster_1 Statistical Modeling cluster_2 Comparative Analysis RawData Raw Absorbance Data (96-well plate) Normalize Normalize Data (% Viability vs. Controls) RawData->Normalize LogX Log-transform Concentration [X-axis] Normalize->LogX NonlinReg Non-linear Regression (4-Parameter Logistic Fit) LogX->NonlinReg IC50 Calculate IC50 (with 95% Confidence Interval) NonlinReg->IC50 Goodness Assess Goodness of Fit (R-squared, Sum-of-Squares) NonlinReg->Goodness ANOVA One-way ANOVA (Compare IC50 values) IC50->ANOVA PostHoc Post-Hoc Test (e.g., Tukey's HSD) ANOVA->PostHoc Conclusion Determine Significant Differences in Potency PostHoc->Conclusion

Sources

Safety Operating Guide

Operational Guide for the Safe Disposal of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. The following procedures are grounded in established safety protocols and analysis of the compound's structural components to ensure a risk-averse approach to waste management.

The causality behind these protocols is rooted in a conservative hazard assessment. Thiophene and its derivatives are recognized as irritants and potentially harmful substances. The presence of an amino group on an aromatic system further necessitates careful handling. Therefore, all waste streams containing this compound, regardless of concentration, must be classified and managed as hazardous chemical waste.

Hazard Assessment and Waste Classification

Before any handling or disposal, it is crucial to understand the potential hazards. This compound is a thiophene derivative. Thiophenes are known to be harmful and can cause irritation.[1][2] Structurally similar compounds are known to cause skin, eye, and respiratory irritation.[3][4] Consequently, this compound and any materials contaminated with it must be treated as hazardous waste.

Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [5] Sink disposal is reserved for specific, non-hazardous, water-soluble materials, a category this organic compound does not fall into.[5]

Key Hazard and Disposal Information Summary
Parameter Guideline / Assessment Rationale & Source(s)
Waste Classification Hazardous Chemical WasteBased on the thiophene moiety, which is considered harmful and an irritant.[1][2]
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agents.To prevent violent reactions, degradation, or the release of toxic fumes.[6]
Primary Hazards Skin Irritation, Serious Eye Irritation, Potential Respiratory Irritation.Extrapolated from data on structurally similar amino-thiophene compounds.[3][4]
Disposal Route Approved Hazardous Waste Disposal Plant via Institutional EHS.Mandated for hazardous chemicals to ensure environmental protection and regulatory compliance.[3][6]

Personnel Safety & Personal Protective Equipment (PPE)

A robust defense against chemical exposure is non-negotiable. The use of appropriate Personal Protective Equipment (PPE) creates an essential barrier between the researcher and potential hazards.[7]

Required PPE for Handling and Disposal
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Pure Compound Chemical splash goggles meeting ANSI Z.87.1 standards.[8]Chemical-resistant nitrile gloves. Inspect before use.[8]Fully-buttoned laboratory coat.[8]Handle only within a certified chemical fume hood.[6]
Packaging Waste Chemical splash goggles.Chemical-resistant nitrile gloves.Laboratory coat.Not required if handling closed containers in a well-ventilated area.
Cleaning Spills Chemical splash goggles and face shield.[8]Chemical-resistant nitrile gloves.Laboratory coat or chemical-resistant apron.Use of a respirator may be required depending on spill size and location.[9]

Step-by-Step Waste Collection and Segregation Protocol

Effective waste management begins at the point of generation.[10] Proper segregation is critical to prevent dangerous chemical reactions and to ensure compliant disposal.[10][11]

Protocol 3.1: Unused/Expired Pure Compound
  • Do not attempt to open the original container if it is compromised. Contact your institution's Environmental Health & Safety (EHS) office immediately.

  • If the original container is intact, ensure the cap is tightly sealed.

  • Affix a "Hazardous Waste" label to the container (see Section 4).

  • Place the container in a designated Satellite Accumulation Area (SAA) within the lab.[12] Use secondary containment, such as a plastic tray, to mitigate potential leaks.[11]

Protocol 3.2: Contaminated Solid Labware

(Includes items like weigh boats, spatulas, contaminated paper towels, and pipette tips)

  • Designate a specific, compatible waste container for this stream. A high-density polyethylene (HDPE) container with a secure lid is recommended.[1]

  • Place all solid contaminated items directly into this container.

  • Do not overfill the container. A maximum of 75-80% capacity is a safe guideline to prevent spills during transport.[10]

  • Keep the container closed at all times, except when adding waste.[11][12]

  • Once the container is full, label it according to the guidelines in Section 4 and move it to the SAA.

Protocol 3.3: Contaminated Liquid Waste

(Includes reaction mixtures, mother liquors, and solvent rinses)

  • Use a dedicated, leak-proof, and chemically compatible container with a screw-top cap.[13] Glass or HDPE is typically appropriate.

  • Never mix this waste with other waste streams, especially those containing incompatible materials like strong acids or oxidizers.[6]

  • Leave at least 1-inch of headspace in the container to allow for vapor expansion.[13]

  • Keep the container securely capped when not in use.[12]

  • Label the container as soon as the first drop of waste is added and store it in the SAA, within secondary containment.[11]

Protocol 3.4: Contaminated Personal Protective Equipment (PPE)
  • Disposable gloves, bench liners, and other contaminated PPE should be collected in a designated hazardous waste bag (e.g., a tough, labeled plastic bag inside a solid container).[1]

  • Once full, seal the bag and place it in the designated container for solid hazardous waste.

Waste Container Management and Labeling

Proper containerization and labeling are mandated by regulatory bodies like the EPA and are essential for safe transport and disposal.[14]

  • Container Selection: The container must be chemically compatible with the thiophene derivative and free of any damage or leaks.[14]

  • Labeling: All hazardous waste containers must be clearly labeled as soon as waste is first added. The label must include:

    • The words "Hazardous Waste" .[14]

    • The full chemical name: "this compound" and any other constituents (e.g., solvents). Do not use abbreviations.[14]

    • The date when waste was first added (accumulation start date).[14]

    • The name and contact information of the Principal Investigator.[14]

    • The specific hazard warnings (e.g., "Irritant," "Handle with Care").[14]

On-Site Storage in Satellite Accumulation Areas (SAA)

The SAA is the designated location in a laboratory where hazardous waste is stored at its point of generation before being collected by EHS personnel.[13]

  • Location: The SAA must be under the control of the laboratory personnel and situated at or near the area where the waste is generated.[13]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA.[12]

  • Containment: All liquid waste containers must be kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[11]

  • Inspections: The SAA should be inspected weekly to check for leaks, proper labeling, and container integrity.[13][14]

Disposal Workflow Diagram

G cluster_0 In-Lab Procedures cluster_1 Storage & Pickup A Waste Generation (Pure compound, contaminated solids/liquids/PPE) B Waste Segregation (Separate from incompatible materials) A->B Step 1 C Containerization (Use compatible, sealed containers) B->C Step 2 D Hazardous Waste Labeling (Full chemical name, date, PI info) C->D Step 3 E Storage in Satellite Accumulation Area (SAA) (Secondary containment, weekly inspection) D->E Step 4 F Request Waste Pickup (Contact Institutional EHS) E->F Step 5 G Final Disposal (Licensed hazardous waste facility) F->G EHS Responsibility

Caption: Workflow for the safe disposal of thiophene waste.

Emergency Procedures for Spills

In the event of a small-scale spill of solid this compound:

  • Alert Personnel: Immediately notify others in the area.

  • Don PPE: Put on the required PPE, including safety goggles, a lab coat, and double-check your gloves for integrity.

  • Containment: If it is a powder, gently cover it with a paper towel to prevent it from becoming airborne.

  • Cleanup: Carefully sweep up the solid material and place it into a designated hazardous waste container.[6][15] Avoid creating dust.[3] If a solvent was used, absorb the spill with a chemical absorbent pad, dabbing the area rather than wiping.[16]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleanup materials (absorbent pads, wipes, contaminated PPE) as hazardous waste.[16]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per your institution's policy.

Final Disposal Arrangement

The final step is the transfer of custody to your institution's EHS department. They are responsible for consolidating waste and arranging for pickup by a licensed hazardous waste disposal company.[17] This ensures that the waste is transported, treated, and disposed of in full compliance with all federal, state, and local regulations.[2][17]

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • American Chemical Society. Hazardous Waste and Disposal. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Cole-Parmer. Material Safety Data Sheet - Thiophene, benzene free, 99.5%. Retrieved from [Link]

  • Today's Clinical Lab. (2025, June 11). A Lab's Guide to Safe and Compliant Medical Waste Disposal. Retrieved from [Link]

  • Ohio Environmental Protection Agency. Managing Hazardous Waste Generated in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubChem. Ethyl 2-amino-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • MDPI. Removal of Thiophenol from Water Using Sepiolite. Retrieved from [Link]

  • PMC. Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

  • WASH in Health Care Facilities. Laboratory Waste Management Guidelines. Retrieved from [Link]

  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • GV Health - Life.Protected. (2022, May 4). Chemical Spills: How to safely contain & remove. Retrieved from [Link]

  • Unknown Source. Laboratory Waste Management Guidelines. (Link not available)
  • Wikipedia. Thiophene. Retrieved from [Link]

  • SciRP.org. The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Retrieved from [Link]

  • SciSpace. Synthesis of thiophene derivatives and their anti-microbial, antioxidant, anticorrosion and anticancer activity. Retrieved from [Link]

  • Brigham Young University. A CHEMISTS' GUIDE TO PPE. Retrieved from [Link]

  • Impactfactor. Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]

  • Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes. Retrieved from [Link]

  • Unknown Source. Chemical Safety: Personal Protective Equipment. (Link not available)
  • Google Patents. US4847386A - Process for preparing thiophene derivatives.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

  • EPA. EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment Based on Structural Analogs

To establish a reliable safety profile, we must analyze the hazards associated with the core functional groups of Methyl 2-amino-4-(4-ethylphenyl)thiophene-3-carboxylate: the aminothiophene ring and the methyl carboxylate ester. SDS information for closely related compounds reveals a consistent pattern of hazards that should be assumed for this molecule.[1][2][3][4][5]

Key Structural Features and Associated Hazards:

  • 2-Aminothiophene Core: This moiety is common in many research chemicals. Related compounds are known to cause skin and eye irritation.[2][3][4] The amino group, in particular, suggests a potential for skin sensitization and warrants caution against dermal contact and inhalation.[3]

  • Aromatic System: The phenyl and thiophene rings indicate a stable organic compound, likely a solid at room temperature. While not highly volatile, dust or aerosol generation during handling is a primary route of exposure.

  • Carboxylate Ester: While generally of lower toxicity, esters can be irritating to the eyes and respiratory system.

The following table summarizes the anticipated hazard profile based on this analysis.

Hazard Type Anticipated GHS Classification Rationale & Primary Precaution
Skin Corrosion/Irritation Category 2Causes skin irritation.[2][3][4] Prolonged or repeated contact must be avoided through proper glove and lab coat usage.
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[2][3][4] Chemical splash goggles are mandatory at all times.
Acute Toxicity (Oral, Dermal, Inhalation) HarmfulAnalogs are listed as harmful if swallowed, in contact with skin, or if inhaled.[3][5] Minimize all routes of exposure.
Respiratory Irritation PossibleMay cause respiratory irritation, particularly if handled as a fine powder.[4] All solid transfers should occur in a ventilated enclosure.
Skin Sensitization PossibleMay cause an allergic skin reaction.[3] Any breach of PPE leading to skin contact should be addressed immediately.

The R.A.M.P. Framework for Safe Handling

To ensure a self-validating system of safety, all operations involving this compound should be structured around the R.A.M.P. principle, widely endorsed by the American Chemical Society (ACS).[6][7][8]

  • Recognize the Hazards: Understand the potential skin, eye, and respiratory hazards outlined in the table above.

  • Assess the Risks: Evaluate the specific risks associated with your experimental procedures (e.g., risk of dust inhalation when weighing, risk of splash when dissolving).

  • Minimize the Risks: Implement the engineering controls (fume hoods) and personal protective equipment protocols detailed below.

  • Prepare for Emergencies: Know the location and operation of safety showers, eyewash stations, and spill kits.[8][9][10]

Core PPE Protocol: Standard Laboratory Operations

The following is the minimum required PPE for handling this compound under standard laboratory conditions (e.g., handling milligram to gram quantities within a certified chemical fume hood).

Step-by-Step PPE Protocol:

  • Body Protection:

    • Don a clean, flame-resistant (FR) or 100% cotton lab coat. Ensure it is fully buttoned.[11]

    • Verify that you are wearing long pants and fully enclosed shoes made of a non-porous material.[11][12]

  • Hand Protection:

    • Select chemical-resistant gloves. Nitrile gloves are a suitable choice for initial protection against a broad range of chemicals.[11]

    • Inspect each glove for tears or pinholes before donning.

    • For procedures with higher splash risk or for extended handling, consider double-gloving.

  • Eye and Face Protection:

    • Wear chemical splash goggles that meet the ANSI Z.87.1 standard at all times.[11]

    • If there is a significant risk of splashing or a highly exothermic reaction is anticipated, a face shield must be worn over the safety goggles.[11][12]

  • Respiratory Protection:

    • When handling small quantities of this compound inside a properly functioning chemical fume hood, specific respiratory protection is generally not required.[9]

    • If engineering controls are insufficient or if you are weighing out fine powders that may become airborne, a respirator is necessary. Consult your institution's Environmental Health and Safety (EHS) office for a proper fit test and cartridge selection.[11]

PPE Requirements for Specific Scenarios

The level of PPE must adapt to the risk of the specific task. Use the following table to guide your selection.

Scenario Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Low-Volume Solution Handling (<10 mL) Chemical Splash GogglesSingle pair of nitrile glovesButtoned Lab CoatNot required in a fume hood
Weighing Solids / Preparing Stock Solutions Chemical Splash GogglesDouble-layered nitrile glovesButtoned Lab CoatRequired if outside a fume hood (N95 minimum); otherwise, not required in a hood
High-Volume Transfers (>50 mL) Goggles and Face ShieldDouble-layered nitrile glovesButtoned Lab Coat & Chemical-Resistant ApronNot required in a fume hood
Spill Cleanup Goggles and Face ShieldHeavy-duty nitrile or neoprene glovesChemical-Resistant Apron over Lab CoatAir-purifying respirator with appropriate cartridges may be required depending on spill size

Donning, Doffing, and Disposal of Contaminated PPE

Properly removing and disposing of PPE is critical to prevent cross-contamination.

Doffing (Removal) Sequence:

  • Gloves: Remove the first pair of gloves (if double-gloved) or the single pair. Use a glove-to-glove technique to peel them off, ensuring the contaminated exterior does not touch your skin. Dispose of them immediately in the designated hazardous waste container.[13]

  • Face Shield/Apron: If used, remove these items next.

  • Goggles: Remove goggles from the back to the front.

  • Lab Coat: Remove the lab coat by rolling it down your arms, keeping the contaminated exterior folded inward.

  • Final Gloves: Remove the inner pair of gloves (if used) and dispose of them.

  • Hand Washing: Immediately wash your hands thoroughly with soap and water.

All contaminated disposable PPE must be disposed of as hazardous chemical waste according to your institutional and local regulations.[9][13]

Workflow Visualization

The following diagram illustrates the complete, self-validating workflow for safely handling this compound, from initial planning to final disposal.

pre_handling Pre-Handling Checks - Review SDS/Safety Guide - Locate Eyewash/Shower - Prepare Spill Kit don_ppe Don Appropriate PPE (See Tables 1 & 2) pre_handling->don_ppe eng_controls Verify Engineering Controls - Certify Chemical Fume Hood - Ensure Clear Workspace don_ppe->eng_controls handling Chemical Handling - Weighing - Solution Prep - Reaction Setup eng_controls->handling decon Decontaminate - Clean Glassware - Wipe Work Surfaces handling->decon doff_ppe Doff PPE (Correct Sequence) decon->doff_ppe waste Segregate & Dispose Waste - Contaminated PPE - Solid/Liquid Chemical Waste doff_ppe->waste wash Wash Hands Thoroughly waste->wash

Caption: Safe Handling Workflow for Research Chemicals.

References

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). Google.
  • ACS publishes Guidelines for Secondary School Laboratory Safety. (2016). American Chemical Society.
  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS.
  • American Chemical Society issues guidelines for safer research laboratories. (2013). American Chemical Society.
  • Laboratory Safety Guidance.
  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023). IPG.
  • OSHA Standards to Know Before Starting Your Lab. (2023). LabRepCo.
  • Safety in Academic Chemistry Laboratories. (2017). American Chemical Society.
  • OSHA Standards for Biological Laboratories.
  • OSHA Laboratory Standard.
  • Safety Tipsheets & Best Practices. American Chemical Society.
  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.
  • Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. (2025). Benchchem.
  • Is it true that research chemicals are completely safe? Are all new substances thoroughly tested before being sold online? (2024). Quora.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • SAFETY DATA SHEET - Methyl 3-aminothiophene-2-carboxyl
  • 5 Types of PPE for Hazardous Chemicals. (2022).
  • SAFETY DATA SHEET - Methyl 2-amino-4-(4-fluorophenyl)
  • Personal protective equipment for handling N,N,4-Trimethyl-4-penten-2-yn-1-amine. (2025). Benchchem.
  • SAFETY DATA SHEET - 2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carbonitrile. (2025). Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 3-amino-4-methylthiophene-2-carboxyl
  • Safety Data Sheet - 2-Amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]-thiophene-3-carboxylic acid methyl ester. (2017). Key Organics.
  • Recommended PPE to handle chemicals. Bernardo Ecenarro.
  • Personal Protective Equipment (PPE). University of Tennessee Knoxville.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.